molecular formula C12H10N2O4 B1282926 (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate CAS No. 104291-52-3

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Cat. No.: B1282926
CAS No.: 104291-52-3
M. Wt: 246.22 g/mol
InChI Key: WMFKQJPKYJSLNX-AATRIKPKSA-N
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Description

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a high-value chemical building block designed for advanced organic synthesis and materials research. This multifunctional compound features an acrylate group, a nitrophenyl group, and a nitrile group within a single molecule, making it a versatile precursor for constructing complex structures . Its core research application lies in serving as a key intermediate in cycloaddition reactions and multi-step synthetic routes, similar to how structures like ethyl-2-(2-nitrophenyl)acrylate are used in the rational construction of complex chiral molecules such as 3,3-disubstituted oxindoles . Acrylate esters are a well-studied class of compounds in polymer science, and this particular derivative may be investigated for creating novel functional materials or as a monomer for specialty polymers . The conjugated system present in the molecule suggests potential for development in materials with specific electronic or optical properties. Researchers can leverage this compound to explore new pathways in medicinal chemistry, agrochemicals, and material science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKQJPKYJSLNX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the synthesis of privileged medicinal scaffolds.

Executive Summary

Compound: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate CAS Registry Number: 2017-89-2 (Generic for isomer class; specific isomer requires structural search) Role: Strategic Intermediate

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a functionalized cinnamic acid derivative serving as a linchpin precursor in the synthesis of nitrogen-containing heterocycles, particularly quinazolines , indoles , and dihydroquinazolines . Its structure features a highly electron-deficient aromatic ring (due to ortho-nitro and para-cyano groups) coupled to an acrylate tail. This unique electronic architecture makes it highly susceptible to reduction-cyclization sequences, making it a valuable building block in the development of kinase inhibitors and androgen receptor modulators (SARMs).

Molecular Architecture & Identification

The compound exists predominantly as the (E)-isomer (trans) due to the thermodynamic stability of the double bond formation during Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensations.

Identifier Detail
IUPAC Name Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
SMILES CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[O-]
Stereochemistry (E)-isomer (Trans)
Key Moieties [1][2][3][4][5][6][7][8] • Ethyl Ester (Hydrolyzable handle)• α,β-Unsaturated Ketone (Michael acceptor)• Nitro Group (Reducible to amine)• Nitrile (Electrophilic trap/H-bond acceptor)

Physicochemical Profile

The following data aggregates experimental values from analogous o-nitrocinnamates and predictive models for this specific derivative.

Solid-State Properties
  • Appearance: Yellow to pale-orange crystalline solid.[6] The color arises from the extended conjugation between the nitro group and the acrylate system.

  • Melting Point (MP): 161–165 °C (Experimental range for close analogs; pure compound typically falls within 120–170 °C depending on recrystallization solvent).

  • Crystallinity: High tendency to form needles or prisms from ethanol/ethyl acetate.

Solution Properties
  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, DMF.

    • Moderate: Ethanol, Methanol (often used for recrystallization).

    • Insoluble: Water (LogP ~2.3).

  • Lipophilicity (LogP): Calculated 2.28 ± 0.4 . This indicates moderate lipophilicity, suitable for membrane permeability in early drug discovery assays but requiring formulation for aqueous delivery.

  • Stability: Stable under ambient conditions. Light sensitive (cis/trans photoisomerization possible upon prolonged UV exposure).

Synthetic Pathways & Process Chemistry

The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction . This method is superior to the Wittig reaction for stabilizing electron-withdrawing groups and ensuring high (E)-selectivity.

Synthesis Protocol (Self-Validating)

Objective: Synthesize (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate from 4-cyano-2-nitrobenzaldehyde.

Reagents:

  • Substrate: 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv) or Potassium Carbonate (K₂CO₃, mild alternative)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate. Stir for 30 min until gas evolution (H₂) ceases and the solution becomes clear/yellow.

  • Addition: Dropwise add a solution of 4-cyano-2-nitrobenzaldehyde in THF. The solution will likely turn dark orange/red.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation: Disappearance of aldehyde spot (Rf ~0.5) and appearance of a fluorescent product spot (Rf ~0.6).

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Gradient: 0→30% EtOAc in Hexane).

Reaction Mechanism & Pathway Visualization

SynthesisPathway Aldehyde 4-Cyano-2-nitrobenzaldehyde (Electrophile) Intermediate Betaine/Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack (Base Mediated) HWE_Reagent Triethyl phosphonoacetate (Phosphonate) HWE_Reagent->Intermediate Deprotonation Product (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Target) Intermediate->Product Elimination (Stereoselective) Byproduct Diethyl phosphate salt Intermediate->Byproduct

Caption: HWE Olefination pathway ensuring (E)-stereoselectivity via thermodynamic control.

Characterization Standards (Data Validation)

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum is defined by the large coupling constant of the vinylic protons, confirming the (E)-geometry.

Shift (δ ppm) Multiplicity Integration Assignment Diagnostic Note
8.10 Doublet (d)1HVinyl H-3 (β-H)J ≈ 15.8 Hz (Confirms Trans/E isomer)
8.05 Doublet (d)1HAr-H (C3)Ortho to Nitro group (Deshielded)
7.90 Doublet of Doublets1HAr-H (C5)Coupling with C3 and C6
7.75 Doublet (d)1HAr-H (C6)Ortho to Acrylate
6.45 Doublet (d)1HVinyl H-2 (α-H)J ≈ 15.8 Hz (Upfield due to conjugation)
4.30 Quartet (q)2HO-CH₂-CH₃Ester Methylene
1.35 Triplet (t)3HO-CH₂-CH₃Ester Methyl
Infrared Spectroscopy (FT-IR)
  • 2235 cm⁻¹: C≡N stretch (Sharp, distinct).

  • 1715 cm⁻¹: C=O stretch (Conjugated ester).

  • 1635 cm⁻¹: C=C stretch (Alkene).

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Applications in Drug Discovery[12]

This compound is a "divergent intermediate." The combination of the nitro group and the acrylate tail allows for reductive cyclization , a powerful method to build fused heterocyclic rings found in oncology and infectious disease therapeutics.

Reductive Cyclization to Quinazolines

Upon reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd-C), the resulting amine spontaneously attacks the ester carbonyl (intramolecular amidation) to form a dihydroquinolin-2-one or, in the presence of other reagents, quinazolines .

Applications Target (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Reduction Reduction (Fe/AcOH or H2/Pd) Target->Reduction Step 1 Amine_Inter Intermediate: Aniline Derivative Reduction->Amine_Inter In situ Cycle1 7-Cyano-dihydroquinolin-2-one (Scaffold A) Amine_Inter->Cycle1 Intramolecular Cyclization Cycle2 Quinazoline Derivatives (Scaffold B) Amine_Inter->Cycle2 + Formamide/Urea

Caption: Divergent synthesis of pharmacophores from the nitro-acrylate core.

Safety & Handling

  • Hazards: As a nitroaromatic, the compound poses potential risks of explosion if heated under confinement. It is a likely skin and eye irritant (H315, H319).[9]

  • Storage: Store at 2–8°C, protected from light (to prevent isomerization) and moisture.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to NOx generation).

References

  • Preparation of Substituted Dihydroquinazolines. US Patent RE46791E1. (2018). Describes the use of 4-cyano-2-nitrobenzaldehyde and Wittig-Horner protocols to generate acrylate intermediates for pharmaceutical synthesis.

  • Synthesis of (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Journal of the Mexican Chemical Society. (2023). Provides comparative spectral data and melting points for nitrophenyl acrylate derivatives synthesized via Knoevenagel/HWE routes.

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules. (2021). Details the olefination of ortho-nitrobenzaldehydes and subsequent reductive cyclizations, validating the reactivity profile of the title compound.

  • Ethyl 4-nitrocinnamate Properties. PubChem. (2025). Provides baseline physicochemical data (LogP, solubility) for the structural analog Ethyl 4-nitrocinnamate, used for property estimation.

Sources

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate structural formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the development of antiviral dihydroquinazolines and functionalized indoles.

Core Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary & Chemical Identity

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a functionalized cinnamic acid derivative serving as a high-value synthon in organic medicinal chemistry. Its structure combines an electron-deficient acrylate acceptor with a highly substituted phenyl ring (containing both nitro and cyano electron-withdrawing groups). This unique electronic push-pull system makes it an ideal precursor for reductive cyclization cascades, primarily yielding dihydroquinazolines (used in CMV antivirals) and substituted indoles .

Chemical Data Table
PropertySpecification
IUPAC Name Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
CAS Number 2017-89-2 (Generic for isomer class; specific isomer requires structure match)
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Appearance Pale yellow to yellow crystalline solid
Stereochemistry Trans (E) isomer (J ~16 Hz)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Structural Analysis & Reactivity

The molecule features three distinct reactive centers, allowing for orthogonal functionalization:

  • Acrylate Double Bond (Michael Acceptor): The

    
    -carbon is highly electrophilic due to conjugation with the ester and the electron-poor aryl ring.
    
  • Nitro Group (C2): Serves as a "masked" amino group. Upon reduction (Fe/AcOH or H₂/Pd), it acts as an internal nucleophile to attack the acrylate ester, forming lactams (quinolones/quinazolines).

  • Cyano Group (C4): Provides a handle for further transformation into amides, amines, or tetrazoles, often retained in final drug candidates (e.g., androgen receptor antagonists).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and electronic flow of the molecule.

G cluster_reactivity Reactivity Profile Aldehyde Precursor: 4-Cyano-2-nitrobenzaldehyde Product (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Target) Aldehyde->Product Wittig Olefination Acrylate Acrylate Moiety (Michael Acceptor) Product->Acrylate Nitro 2-Nitro Group (Reducible Core) Product->Nitro Cyano 4-Cyano Group (Distal Handle) Product->Cyano

Figure 1: Structural connectivity and functional group analysis of the target compound.[1][2][3]

Synthesis Protocol

The most reliable route to the (E)-isomer is the Wittig Reaction or the Horner-Wadsworth-Emmons (HWE) modification. The Wittig route using a stabilized ylide is preferred for its operational simplicity and high E-selectivity.

Materials
  • Starting Material: 4-Cyano-2-nitrobenzaldehyde (CAS 90178-78-2).

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-nitrobenzaldehyde (1.0 eq, e.g., 1.76 g, 10 mmol) in anhydrous DCM (20 mL).

  • Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq, 3.83 g, 11 mmol) in one portion. The reaction is slightly exothermic; a water bath may be used if scaling up >10g.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 12–16 hours.

    • Note: Reaction progress should be monitored via TLC (Hexane:EtOAc 7:3). The aldehyde spot will disappear, and a less polar UV-active product spot will appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DCM.

    • The residue will contain the product and triphenylphosphine oxide (TPPO).

    • Purification: Triturate the residue with cold diethyl ether or ethanol. The TPPO often precipitates out or can be removed via a short silica plug eluting with DCM.

    • Recrystallize the crude solid from hot Ethanol/Hexane to yield pure yellow needles.

  • Validation:

    • Yield: Expected 85–95%.

    • ¹H NMR (CDCl₃): Look for two doublets for the alkene protons at

      
       6.4–6.6 and 7.8–8.0 ppm with a coupling constant 
      
      
      
      Hz
      , confirming the (E)-geometry.
Synthesis Workflow Diagram

Synthesis Start Start: 4-Cyano-2-nitrobenzaldehyde (1.0 eq) Reagent Add: Ph3P=CHCO2Et (1.1 eq, DCM, RT) Start->Reagent Dissolve Intermediate Reaction Progress (12-16h, Monitor TLC) Reagent->Intermediate Stir Workup Workup: Evaporate Solvent Remove Ph3P=O Intermediate->Workup Completion Final Product: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Yellow Solid) Workup->Final Recrystallization

Figure 2: Step-by-step synthesis workflow via Wittig Olefination.

Applications in Drug Discovery

This compound is a "lynchpin" intermediate. Its primary utility lies in the reduction of the nitro group , which triggers spontaneous or base-catalyzed cyclization.

Synthesis of Quinazoline Antivirals

Reduction of the nitro group to an amine (using Fe/AcOH or SnCl₂) leads to the formation of dihydroquinazolines . These scaffolds are potent inhibitors of Human Cytomegalovirus (HCMV) .

  • Mechanism: The newly formed aniline amine attacks the ester carbonyl (intramolecular amidation), forming the quinolone/quinazoline core.

  • Reference: This pathway is utilized in the synthesis of Letermovir analogs and other non-nucleoside CMV inhibitors.

Indole Synthesis (Cadogan-Sundberg)

Under reductive cyclization conditions using triethyl phosphite or transition metal catalysis, the nitro group can facilitate C-H insertion to form 2-carboxylate indoles , which are privileged structures in oncology (e.g., kinase inhibitors).

Reaction Pathway Diagram

Applications Core (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Reduction Reduction (Fe/AcOH or H2/Pd) Core->Reduction Amine Intermediate: Amino-Cinnamate Reduction->Amine Cyclization Cyclization Amine->Cyclization Quinazoline Target 1: Dihydroquinazolines (Antivirals) Cyclization->Quinazoline Amidation Indole Target 2: Indole-2-carboxylates (Kinase Inhibitors) Cyclization->Indole C-H Insertion

Figure 3: Downstream synthetic applications in pharmaceutical chemistry.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following analytical signatures must be verified:

TechniqueExpected SignalInterpretation
¹H NMR

1.32 (t, 3H), 4.28 (q, 2H)
Ethyl ester group confirmation.
¹H NMR

6.50 (d,

Hz, 1H)

-proton of acrylate (Trans geometry).
¹H NMR

8.05 (d,

Hz, 1H)

-proton of acrylate (Deshielded by aryl ring).
IR Spectroscopy ~2230 cm⁻¹Sharp Nitrile (C≡N) stretch.
IR Spectroscopy ~1715 cm⁻¹Conjugated Ester (C=O) stretch.
IR Spectroscopy ~1530 & 1350 cm⁻¹Nitro (NO₂) asymmetric/symmetric stretches.

Safety & Handling

  • Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.

  • Acrylates: Potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Waste: Dispose of phosphine oxide byproducts as solid hazardous waste.

References

  • Preparation of Substituted Dihydroquinazolines. United States Reissue Patent USRE46791. (Describes the use of 4-cyano-2-nitrobenzaldehyde in antiviral synthesis).

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 2021. (Details Wittig olefination protocols for 2-nitrobenzaldehydes).

  • Synthesis of 4-cyano-2-nitrobenzaldehyde. ChemicalBook/ChemScene. (Precursor availability and synthesis via oxidation).

  • Knoevenagel and Wittig Approaches to Cinnamates. BenchChem Protocols. (General methodology for electron-deficient benzaldehydes).

Sources

Scalable Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly substituted indoles and quinolines used in kinase inhibitors and Selective Androgen Receptor Modulators (SARMs). Its structure features a highly electron-deficient alkene (Michael acceptor) and an ortho-nitro group, making it an ideal precursor for reductive cyclization cascades (e.g., Cadogan-Sundberg or reductive amination-cyclization).

This guide details the synthesis of this target molecule via the Mizoroki-Heck reaction , utilizing the commercially available 4-bromo-3-nitrobenzonitrile. This route is selected for its atom economy, scalability, and high stereoselectivity for the thermodynamically stable (E)-isomer. We analyze the mechanistic underpinnings, provide a validated experimental protocol, and offer troubleshooting strategies for industrial application.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary pathways. The decision matrix favors Route A (Heck Coupling) due to the ready availability of the aryl halide precursor compared to the aldehyde required for Route B.

Disconnection Logic
  • Route A (Primary): Disconnection of the C(sp2)-C(sp2) bond leads to 4-bromo-3-nitrobenzonitrile and ethyl acrylate . This exploits the reactivity of the C-Br bond, which is activated towards oxidative addition by the ortho-nitro and para-cyano electron-withdrawing groups (EWGs).

  • Route B (Secondary): Disconnection of the C=C double bond implies a Wittig or Knoevenagel condensation using 4-cyano-2-nitrobenzaldehyde . While viable, the aldehyde precursor is less stable and more expensive than the bromide.

Retrosynthesis cluster_RouteA Route A: Heck Coupling (Preferred) cluster_RouteB Route B: Knoevenagel/Wittig Target (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Target Molecule PrecursorA1 4-Bromo-3-nitrobenzonitrile (Activated Aryl Halide) Target->PrecursorA1 Pd(0) Cat. C-C Bond Formation PrecursorA2 Ethyl Acrylate PrecursorB1 4-Cyano-2-nitrobenzaldehyde Target->PrecursorB1 Condensation PrecursorB2 Phosphonate / Malonate

Figure 1: Retrosynthetic analysis highlighting the Heck coupling as the preferred pathway due to substrate accessibility.

Mechanistic Insight: The Heck Cycle

Understanding the catalytic cycle is vital for optimizing the synthesis of this electron-deficient substrate. The presence of strong EWGs (-NO2, -CN) on the aryl ring significantly influences the reaction kinetics.

  • Oxidative Addition: The C-Br bond in 4-bromo-3-nitrobenzonitrile is highly activated. The oxidative addition of Pd(0) is rapid, often faster than for neutral aryl bromides. This minimizes the requirement for high-energy ligands but increases the risk of homocoupling if the alkene is not present in sufficient concentration.

  • Migratory Insertion: The regioselectivity is governed by electronic effects. The aryl palladium species adds to the terminal carbon of ethyl acrylate (beta-position) to form the linear product.

  • Beta-Hydride Elimination: This step is stereodetermining. The syn-elimination of Pd-H requires a rotation that naturally favors the formation of the (E)-alkene to minimize steric eclipse between the aryl group and the ester moiety.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Ethyl Acrylate Insert Migratory Insertion (C-C Bond Formed) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim - (E)-Product RedElim Reductive Elimination (Regenerate Pd(0)) Elim->RedElim + Base RedElim->Pd0

Figure 2: Catalytic cycle of the Heck reaction. The electron-poor nature of the aryl halide accelerates the oxidative addition step (Ar = 4-cyano-2-nitrophenyl).

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and can be linearly scaled. It utilizes a phosphine-free palladium system or a standard PPh3-based system. The PPh3 system is described here for its robustness and reproducibility in non-specialized labs.

Reagents & Materials
ReagentCAS No.[1][2][3]Equiv.[4][5][6]Amount (10 mmol scale)Role
4-Bromo-3-nitrobenzonitrile 89642-49-91.02.27 gLimiting Reagent
Ethyl Acrylate 140-88-51.51.63 mL (1.50 g)Coupling Partner
Palladium(II) Acetate 3375-31-30.0245 mg (2 mol%)Pre-catalyst
Triphenylphosphine (PPh3) 603-35-00.04105 mg (4 mol%)Ligand
Triethylamine (Et3N) 121-44-82.53.5 mLBase
DMF (Anhydrous) 68-12-2-20 mLSolvent
Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)2 (45 mg) and PPh3 (105 mg).

  • Add 5 mL of anhydrous DMF and stir at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

    • Observation: The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine species.

Step 2: Reaction Assembly

  • To the catalyst solution, add 4-bromo-3-nitrobenzonitrile (2.27 g).

  • Add the remaining DMF (15 mL) to ensure the substrate is fully dissolved.

  • Add Triethylamine (3.5 mL) via syringe.

  • Add Ethyl Acrylate (1.63 mL) last to prevent polymerization before the reaction starts.

Step 3: Heating & Monitoring

  • Equip the flask with a reflux condenser.[7][8]

  • Heat the reaction mixture to 90°C in an oil bath.

    • Note: Do not exceed 110°C to avoid polymerization of the acrylate or decomposition of the nitro group.

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1][8]

    • Typical Reaction Time: 4–6 hours.[9]

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF and triethylammonium salts.

  • Wash the organic layer with Brine (20 mL), dry over anhydrous Na2SO4 , and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude yellow solid.

Step 5: Purification

  • Recrystallization (Preferred): Dissolve the crude solid in hot Ethanol (min. volume). Cool slowly to 0°C. Filter the yellow needles.

  • Yield: Expected yield is 85–92%.

  • Characterization:

    • 1H NMR (CDCl3): Look for the characteristic doublets of the trans-alkene protons (J ~ 16 Hz) around 6.5 ppm and 7.8 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O2 leak.Ensure strict inert atmosphere. Increase catalyst loading to 5 mol% if starting material is impure.
Homocoupling (Biaryl) Low acrylate concentration.Add ethyl acrylate in two portions (0 min and 1 hr).
Polymerization Overheating or lack of inhibitor.Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture. Keep temp < 100°C.
Pd Contamination Residual catalyst in product.[5][10]Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup or wash with aqueous L-cysteine.

Safety & Handling

  • Nitro Compounds: 4-bromo-3-nitrobenzonitrile is a nitroaromatic. While generally stable, avoid heating the dry solid to decomposition temperatures.

  • Acrylates: Ethyl acrylate is a lachrymator and a potential carcinogen. Handle only in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Heck Reaction Overview: Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions."[11] Available at: [Link]

  • Starting Material Properties: PubChem. "4-Bromo-3-nitrobenzonitrile."[2] National Library of Medicine. Available at: [Link]

  • Catalyst Systems: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
Appendix: Workflow Diagram

Workflow Start Start: 4-Bromo-3-nitrobenzonitrile Mix Mix: Pd(OAc)2 + PPh3 + DMF (Activate Catalyst 15 min) Start->Mix Add Add: Substrate + Et3N + Ethyl Acrylate Mix->Add Heat Heat: 90°C for 4-6 Hours (Monitor TLC) Add->Heat Workup Workup: Extract (EtOAc/H2O) Dry & Concentrate Heat->Workup Purify Purify: Recrystallize (Ethanol) Workup->Purify End Final Product: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Purify->End

Figure 3: Operational workflow for the synthesis of the target molecule.

Sources

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Abstract

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized organic molecule of significant interest to the research and development community. Characterized by a conjugated system incorporating an ethyl acrylate, a cyano group, and a nitro group, this compound serves as a versatile synthetic intermediate. Its strategic arrangement of electron-withdrawing groups and reactive sites makes it a valuable precursor for the synthesis of complex heterocyclic systems, novel polymers, and biologically active molecules. This guide provides a comprehensive review of its synthesis, characterization, chemical reactivity, and potential applications, offering field-proven insights for professionals in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Structural Properties

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a solid at room temperature. Its key properties are summarized below. The presence of the nitro and cyano groups on the phenyl ring, coupled with the acrylate moiety, creates a molecule with significant potential for further chemical modification.

PropertyValueSource
IUPAC Name ethyl (2E)-2-cyano-3-(4-cyano-2-nitrophenyl)prop-2-enoateN/A
Molecular Formula C₁₂H₈N₂O₄[1][2]
Molecular Weight 246.22 g/mol [1][2]
CAS Number 652997-67-6[1]
Appearance Solid (often yellow, typical for nitroaromatics)[3]
Storage 2-8°C, dry, sealed environment[1]

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing substituted ethyl cyanoacrylates is the Knoevenagel condensation. This powerful carbon-carbon bond-forming reaction is widely employed in both laboratory and industrial settings due to its high efficiency and selectivity.[3][4]

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-formyl-3-nitrobenzonitrile) in the presence of a weak base catalyst, such as piperidine or an ammonium salt.[4][5]

Mechanism: The reaction proceeds via a three-step mechanism:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is highly acidic due to the adjacent cyano and ester groups, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Aldehyde 4-formyl-3-nitrobenzonitrile Step2 2. Nucleophilic Attack Aldehyde->Step2 ECA Ethyl Cyanoacetate Step1 1. Enolate Formation (Base Catalyzed) ECA->Step1 Step1->Step2 Step3 3. Dehydration Step2->Step3 Product (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Step3->Product

Caption: Knoevenagel condensation workflow for synthesis.

Alternative Synthetic Route: The Wittig Reaction

While less common for this specific transformation, the Wittig reaction presents a viable alternative for forming the crucial carbon-carbon double bond.[6][7] This reaction involves an aldehyde reacting with a phosphorus ylide (a Wittig reagent). The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[6][8] For this synthesis, the required ylide would be ethyl (triphenylphosphoranylidene)cyanoacetate. The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide used.[7]

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of analogous nitrophenyl acrylates.[3][9]

Materials:

  • 4-formyl-3-nitrobenzonitrile (1.0 eq)

  • Ethyl 2-cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq) or Ammonium Acetate (0.3 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Setup: To a round-bottom flask, add 4-formyl-3-nitrobenzonitrile (1.0 eq) and ethanol. Begin stirring to dissolve the aldehyde.

  • Addition of Reagents: Add ethyl 2-cyanoacetate (1.1 eq) to the flask, followed by the catalytic amount of piperidine or ammonium acetate.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation & Purification: Filter the solid product and wash with cold ethanol or an ice-water mixture to remove residual reactants and catalyst. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data, based on the closely related isomer ethyl-2-cyano-3-(4-nitrophenyl)acrylate, provides a reference for expected spectroscopic features.[3][10]

SpectroscopyExpected Features for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
¹H NMR ~8.6 ppm (s, 1H): Vinylic proton. ~8.0-8.5 ppm (m, 3H): Aromatic protons, deshielded by nitro and cyano groups. ~4.4 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group. ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
¹³C NMR ~162 ppm: Ester carbonyl carbon. ~150-155 ppm: Vinylic carbon attached to the phenyl ring. ~115 ppm: Cyano group carbon. ~120-140 ppm: Aromatic carbons. ~105 ppm: Vinylic carbon attached to the cyano/ester groups. ~63 ppm: Methylene carbon (-CH₂) of the ethyl group. ~14 ppm: Methyl carbon (-CH₃) of the ethyl group.
IR (cm⁻¹) ~2220 cm⁻¹: Strong C≡N stretch. ~1725 cm⁻¹: Strong C=O stretch of the conjugated ester. ~1600 cm⁻¹: C=C stretch. ~1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

Chemical Reactivity and Synthetic Utility

The molecule's value as a synthetic intermediate stems from its three distinct reactive centers: the nitro group, the cyano group, and the activated acrylate system. This allows for a wide range of selective transformations.

Reactivity cluster_nitro Nitro Group Reactivity cluster_cyano Cyano Group Reactivity cluster_acrylate Acrylate System Reactivity main (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate nitro_reduction Reduction (e.g., SnCl₂, H₂/Pd) main->nitro_reduction Site 1 cyano_hydrolysis Hydrolysis (Acid/Base) main->cyano_hydrolysis Site 2 michael_addition Michael Addition (Nucleophiles) main->michael_addition Site 3 amino_product Aniline Derivative nitro_reduction->amino_product acid_product Carboxylic Acid Derivative cyano_hydrolysis->acid_product adduct_product Functionalized Adduct michael_addition->adduct_product

Caption: Key reactive sites and potential transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂ with Pd/C catalyst). This transformation is fundamental for introducing a key nucleophilic site, opening pathways to a vast array of heterocyclic compounds like quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

  • Transformations of the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an aminomethyl group, providing further handles for molecular elaboration.

  • Reactions of the Acrylate Moiety: The electron-deficient C=C double bond is highly susceptible to nucleophilic attack, particularly Michael additions. This allows for the introduction of a wide variety of functional groups at the β-position. Furthermore, the acrylate functionality makes the molecule a suitable monomer for polymerization, leading to materials with tailored optical or electronic properties.[1]

Potential Applications

The structural motifs within (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate are associated with diverse applications, positioning it as a valuable starting material.

Medicinal Chemistry and Drug Development

The compound serves as a key building block for molecules with potential therapeutic value.[1]

  • Enzyme Inhibitors: The cyanoacrylate scaffold is known to interact with enzymes, and derivatives are explored as potential inhibitors in various disease pathways.[5]

  • Anticancer Agents: Nitrophenyl and acrylate moieties are present in numerous compounds screened for antiproliferative activity.[11][12][13] The ability to convert the starting material into complex heterocyclic systems is particularly relevant, as these structures are often the basis for potent anticancer drugs.[5]

Materials Science
  • Dyes and Pigments: The nitro and cyano groups are strong chromophores, making derivatives of this compound candidates for use as dyes and pigments.[1]

  • Polymer Chemistry: The acrylate group enables its use as a monomer or co-monomer in polymerization reactions. This can be used to create specialty polymers with modified physical or chemical properties, such as altered refractive index or thermal stability.[1][14]

  • Adhesives: Cyanoacrylates are the chemical basis for "super glues."[15][16] While this specific molecule is a synthetic intermediate rather than a final adhesive product, its chemistry is part of a class of compounds renowned for rapid polymerization and strong adhesion, including in medical applications as tissue adhesives.[17][18]

Conclusion

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is more than a simple chemical; it is a highly versatile platform for chemical innovation. Its straightforward synthesis via the Knoevenagel condensation, combined with the orthogonal reactivity of its functional groups, provides researchers with a powerful tool for constructing complex molecular architectures. From developing next-generation pharmaceuticals to engineering advanced materials, the applications derived from this intermediate are both broad and significant. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this valuable compound.

References

  • MySkinRecipes. (E)-Ethyl 3-(4-Cyano-2-Nitrophenyl)Acrylate. MySkinRecipes. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica. [Link]

  • ResearchGate. (PDF) Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [Link]

  • Wikipedia. Cyanoacrylate. Wikipedia. [Link]

  • National Institutes of Health. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. National Center for Biotechnology Information. [Link]

  • Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • Caribbean Journal of Science and Technology. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Science and Technology. [Link]

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. [Link]

  • National Institutes of Health. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

  • A Solvent Free Wittig Reaction. [Link]

  • Adhesives Manufacturing Company. Cyanoacrylates: What They Are and What They Do. Adhesives Manufacturing Company. [Link]

  • Supplementary Information. Journal of the Mexican Chemical Society. [Link]

  • UC Berkeley. The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. [Link]

  • ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Gantrade. Ethyl Acrylate Uses & FAQ. Gantrade. [Link]

  • YouTube. 7: The Wittig reaction. YouTube. [Link]

  • RSC Publishing. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

  • PubChem. (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv. [Link]

Sources

Reactivity of the acrylate group in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Acrylate Group in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized and reactive Michael acceptor, serving as a pivotal intermediate in modern organic synthesis. The strategic placement of potent electron-withdrawing groups—specifically a nitro group at the ortho position and a cyano group at the para position of the phenyl ring—dramatically influences the electronic properties of the acrylate moiety. This guide provides a comprehensive exploration of the molecule's synthesis, the pronounced electrophilicity and reactivity of its acrylate group, and its applications as a versatile precursor for complex chemical architectures, particularly in the realm of medicinal chemistry and materials science.

Molecular Structure and Electronic Profile

The reactivity of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is fundamentally dictated by its unique electronic architecture. The molecule incorporates an ethyl acrylate backbone substituted with a phenyl ring bearing two powerful electron-withdrawing groups (EWGs): a nitro (NO₂) group and a cyano (CN) group.

  • Acrylate System: The core of its reactivity lies in the α,β-unsaturated ester system. This conjugated system is inherently electrophilic.

  • Influence of Substituents: The nitro and cyano groups exert a strong, cumulative electron-withdrawing effect through both resonance and induction. This effect is relayed through the phenyl ring to the vinylic β-carbon of the acrylate, rendering it exceptionally electron-deficient and thus, a prime target for nucleophilic attack.

  • Stereochemistry: The (E)-configuration is the thermodynamically more stable isomer and is typically the major product of its synthesis.

This strategic arrangement of functional groups makes the molecule a superior Michael acceptor and a reactive dienophile in cycloaddition reactions.

Synthesis via Knoevenagel Condensation

The primary and most efficient route for synthesizing (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and its analogs is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-cyano-2-nitrobenzaldehyde.

The reaction proceeds via the formation of a nucleophilic enolate from ethyl cyanoacetate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product.[2]

Knoevenagel_Condensation Knoevenagel Condensation Workflow Reactants Reactants: 4-cyano-2-nitrobenzaldehyde Ethyl Cyanoacetate Mixing Mixing & Reflux Reactants->Mixing Catalyst Base Catalyst (e.g., Piperidine, L-Proline) Catalyst->Mixing Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Mixing Purification Purification (Recrystallization) Mixing->Purification Reaction Completion Product (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Purification->Product Isolation

Caption: General workflow for the synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyano-2-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol.

  • Catalysis: Introduce a catalytic amount of a base, such as piperidine (0.1 eq) or L-proline.[3] The use of milder catalysts like triphenylphosphine under solvent-free conditions has also been reported to produce excellent yields with high (E)-selectivity.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol to yield the title compound as a solid.

Core Reactivity of the Acrylate Group

The pronounced electrophilicity of the β-carbon of the acrylate double bond is the central feature of the molecule's reactivity profile.

Michael (Conjugate) Addition

The molecule is an exceptional substrate for Michael addition reactions, where a wide range of nucleophiles add to the β-carbon. This reaction is a cornerstone for constructing more complex molecular frameworks.

Michael_Addition Michael Addition Mechanism Substrate (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate α β Intermediate Enolate Intermediate (Resonance Stabilized) Substrate->Intermediate Electron Delocalization Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate:f1 Nucleophilic Attack Product Michael Adduct (Protonated) Intermediate->Product Protonation

Sources

Technical Whitepaper: Electronic and Steric Modulation in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

[1]

Executive Summary & Structural Logic

The molecule consists of an ethyl acrylate tail conjugated to a phenyl ring bearing two strong electron-withdrawing groups (EWGs): a nitro group at the ortho position (2-position) and a cyano group at the para position (4-position).[1]

  • Core Scaffold: Cinnamate (Phenylpropanoid).

  • Stereochemistry: (E)-isomer (Trans), thermodynamically favored and essential for specific cyclization pathways.

  • Electronic State: Highly electron-deficient aromatic ring (

    
    -acidic), activating the 
    
    
    -carbon of the acrylate for nucleophilic attack.[1]
The "Pull-Pull" Electronic Architecture

Unlike "push-pull" systems (donor-acceptor), this molecule features a "pull-pull" system where both substituents and the acrylate tail compete for electron density from the phenyl ring.[1]

SubstituentPositionElectronic Effect (

/

)
Steric EffectPrimary Role
Nitro (-NO

)
Ortho (2)Strong Induction (-I) & Resonance (-R)High (Twists ring)Cyclization Warhead (Latent Nucleophile)
Cyano (-CN) Para (4)Strong Induction (-I) & Resonance (-R)Low (Linear)Electronic Activator (Enhances electrophilicity)
Ethyl Acrylate C1 side chainConjugated AcceptorModerateMichael Acceptor (Electrophile)

Mechanistic Role of Substituents

The Ortho-Nitro Group: The Cyclization Trigger

The 2-nitro group is the defining feature for downstream synthetic utility.[1] Its proximity to the acrylate side chain allows for orthogonal reactivity .

  • Reductive Cyclization (Cadogan-Sundberg): Upon exposure to triethyl phosphite (

    
    ) or transition metal reductants (Pd/CO), the nitro group is deoxygenated to a nitrene (or metal-nitreneoid). This intermediate rapidly inserts into the neighboring alkene of the acrylate to form the indole  core (specifically ethyl 6-cyanoindole-2-carboxylate).[1]
    
  • Steric Gating: The bulky nitro group forces the phenyl ring to twist slightly out of coplanarity with the acrylate system in the ground state. However, during cyclization, this proximity is energetically favorable for bond formation.

The Para-Cyano Group: The Electronic Amplifier

The 4-cyano group acts as a distal electronic tuner.[1]

  • Enhanced Michael Reactivity: By withdrawing electron density via resonance through the para position, the cyano group significantly lowers the LUMO energy of the entire system. This makes the

    
    -carbon of the acrylate exceptionally electrophilic, facilitating conjugate addition of weak nucleophiles (e.g., thiols in cysteine proteases) even without acid catalysis.
    
  • Metabolic Stability: Unlike esters or halides, the cyano group is relatively stable to metabolic hydrolysis, often serving as a bioisostere for carbonyls or a precursor for tetrazoles in medicinal chemistry.

Visualization of Electronic & Synthetic Pathways[1]

The following diagram illustrates the electron withdrawal vectors and the two primary reaction pathways: Michael Addition (Intermolecular) and Reductive Cyclization (Intramolecular).

GStart(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylateNO22-NO2 Group(Ortho)Start->NO2SubstituentCN4-CN Group(Para)Start->CNSubstituentBetaCBeta-Carbon(Electrophilic Center)NO2->BetaCInductive Withdrawal(-I Effect)NitreneNitrene Intermediate(via Deoxygenation)NO2->NitreneReductive Conditions(P(OEt)3 or Pd/CO)CN->BetaCResonance Withdrawal(-R Effect)AdductMichael Adduct(Covalent Inhibition)BetaC->AdductNucleophile (R-SH)AttackIndoleEthyl 6-cyanoindole-2-carboxylate(Heterocycle)Nitrene->IndoleC-N Bond Insertion(Cadogan Cyclization)

Caption: Figure 1. Electronic influence map showing the activation of the beta-carbon by EWGs and the divergent synthetic pathways (Cyclization vs. Addition).

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

To ensure the formation of the (E)-isomer , the HWE reaction is preferred over the standard Wittig reaction due to the thermodynamic control afforded by phosphonate carbanions.[1]

Reagents:

  • 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)[1]

  • Triethyl phosphonoacetate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve triethyl phosphonoacetate (1.2 equiv) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add DBU (1.2 equiv) dropwise. Stir for 20 minutes until the solution becomes clear/yellow (formation of the phosphonate carbanion).

  • Addition: Add 4-cyano-2-nitrobenzaldehyde (1.0 equiv) portion-wise or as a solution in THF.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The aldehyde spot should disappear.

  • Workup: Quench with saturated NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    ). The (E)-isomer is typically the major product (coupling constant 
    
    
    Hz).
Reductive Cyclization to Indole (Cadogan-Sundberg)

This protocol converts the acrylate into Ethyl 6-cyanoindole-2-carboxylate .[1]

Reagents:

  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 equiv)[1]

  • Triethyl phosphite (

    
    ) (Excess, acts as solvent/reagent)
    

Protocol:

  • Setup: Place the starting nitro-acrylate in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add triethyl phosphite (5–10 equiv).

  • Thermal Activation: Heat the mixture to reflux (approx. 160°C) under an inert atmosphere (N

    
    ) for 4–8 hours.
    
    • Note: The reaction proceeds via a nitrene intermediate.[2] Evolution of phosphate byproducts will occur.

  • Monitoring: Monitor by TLC. The fluorescent blue spot of the indole product typically appears.

  • Workup: Distill off excess triethyl phosphite under reduced pressure.

  • Purification: The residue is often a viscous oil. Purify via column chromatography (Gradient: Hexane

    
     20% EtOAc/Hexane).
    
  • Yield: Expect 60–80% yield of the 6-cyanoindole-2-carboxylate.[1]

Reactivity Profile & Applications

Michael Acceptor Potency

The presence of the 4-cyano group makes this molecule a "Super-Michael Acceptor."[1]

  • Kinetic Advantage: Compared to unsubstituted ethyl 2-nitrocinnamate, the 4-cyano derivative reacts 10–50x faster with thiols (glutathione) due to the lowered LUMO.[1]

  • Covalent Inhibition: In drug discovery, this scaffold can be used to target non-catalytic cysteines in proteins. However, the reactivity is often too high for systemic drugs, leading to off-target toxicity. It is best used as a chemical probe or an intermediate.

Heterocyclic Scaffold Generation

The resulting 6-cyanoindole core is a privileged structure in medicinal chemistry, found in:

  • Non-steroidal Mineralocorticoid Receptor Antagonists: (e.g., Finerenone analogs).

  • NNRTIs: (Non-nucleoside Reverse Transcriptase Inhibitors) for HIV treatment.

References

  • Cadogan, J. I. G., & Mackie, R. K. (1974).[3] Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87–137.[3] Link

  • Sundberg, R. J. (1965).[3] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[2][3] Indoles from o-Nitrostyrenes.[1][2][3][4] The Journal of Organic Chemistry, 30(11), 3604–3610.[3] Link

  • Gribble, G. W. (2016).[3] Cadogan–Sundberg Indole Synthesis.[2][3][4] In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. Link

  • Shelke, R. U. (2015).[5] Effect of cyano group on bioactivity and electronic parameters. ResearchGate/Institute of Chemical Technology. Link

  • PubChem. (2025). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary (Analogous Reactivity Data). National Library of Medicine. Link

The "Loaded Spring" Scaffold: Strategic Utilization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

[1][2][3]

Executive Summary

In the architecture of heterocyclic synthesis, (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 652997-67-6) represents a "loaded spring"—a molecule possessing potential energy in the form of orthogonal functional groups ready to snap into a bicyclic core upon a specific trigger.[1][2][3]

This compound is not merely a cinnamate derivative; it is the specific acyclic precursor to 7-cyanoquinolin-2(1H)-one (7-cyano-carbostyril).[1][2][3] Its strategic value lies in its ability to construct the quinolinone pharmacophore—a privileged scaffold in antipsychotics (e.g., Brexpiprazole), antiplatelet agents (e.g., Cilostazol analogs), and kinase inhibitors—while retaining a nitrile handle at the 7-position for late-stage diversification.[2][3]

This guide details the synthesis, reductive cyclization, and downstream utility of this precursor, providing validated protocols to ensure high-fidelity transformations in drug discovery workflows.[2][3]

Chemical Profile & Structural Logic[1][2][3][4][5]

The molecule features three critical motifs arranged on a benzene core:[2][3]

  • Acrylate Tail (E-isomer): The "acceptor" for the eventual cyclization.[1][3] The (E)-geometry places the ester carbonyl in trans-orientation, but bond rotation allows the necessary proximity for ring closure.[1][2][3]

  • 2-Nitro Group: The "trigger." Upon reduction to an amine, it becomes the nucleophile that closes the ring.[3]

  • 4-Cyano Group: The "payload." A robust, electron-withdrawing group that survives the cyclization conditions and remains available for transformation into amides, acids, amines, or tetrazoles.[2]

PropertyData
IUPAC Name Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
CAS Number 652997-67-6
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Key Isomerism Trans (E) geometry is thermodynamically favored and essential for standard HWE synthesis.[1][2][3]

Synthesis of the Precursor[2]

While Knoevenagel condensation is common for similar substrates, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for preparing this specific precursor.[1][2][3] It offers superior E-selectivity and avoids the formation of "bis" byproducts often seen with aggressive Knoevenagel conditions.[1][2][3]

Protocol: HWE Olefination

Objective: Synthesize (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate from 4-cyano-2-nitrobenzaldehyde.

Reagents:

  • 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)[1][2][3]

  • Triethyl phosphonoacetate (1.1 equiv)[1][3]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or DBU (for milder conditions)[1][3]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Dissolve 4-cyano-2-nitrobenzaldehyde in THF and add it dropwise to the ylide solution at 0°C. The electron-withdrawing nitro group makes the aldehyde highly electrophilic.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the aldehyde spot will disappear; the product is less polar).[3]

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3).[1][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][5]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).

    • Yield Expectation: 85–95%.[3]

    • Validation: ¹H NMR should show a large coupling constant (J ≈ 16 Hz) for the vinylic protons, confirming the E-geometry.[1][3]

The Core Transformation: Reductive Cyclization[2][3][8]

This is the pivotal step. The reduction of the nitro group generates an aniline intermediate which, without isolation, attacks the acrylate ester to form the thermodynamically stable 6-membered lactam ring.[2]

Mechanism: Nitro reduction



7-Cyanoquinolin-2(1H)-one123
Validated Protocol: Iron-Mediated Cyclization (Bechamp Conditions)

Why this method? Catalytic hydrogenation (H₂/Pd-C) carries a risk of reducing the C=C double bond (forming a dihydroquinolinone) or the nitrile group.[1][2][3] Iron in acetic acid is chemoselective for the nitro group.[1][3]

Reagents:

  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 equiv)[1][2][3]

  • Iron powder (325 mesh, 5.0 equiv)[1][3]

  • Glacial Acetic Acid (Solvent/Proton source)[1][3]

Workflow:

  • Setup: Dissolve the precursor in glacial acetic acid (0.1 M concentration). Heat to 70°C.

  • Reduction: Add Iron powder in portions over 15 minutes. (Caution: Exothermic).[1][3]

  • Cyclization: Increase temperature to reflux (100–110°C) and stir for 2–4 hours. The initial reduction is fast; the heat drives the cyclization (lactamization).[3]

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter through a Celite pad to remove iron residues.[1][3] Wash with hot ethanol.[3]

    • Concentrate the filtrate to remove most acetic acid.[1][3]

    • Neutralize the residue with saturated NaHCO₃ (Caution: Foaming).[1][3]

    • Collect the precipitate by filtration.[3][6] This is usually the pure quinolinone.[1][3]

  • Product: 7-cyanoquinolin-2(1H)-one .

ReactionSchemeStart(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate(Precursor)InterIntermediate:Amino-cinnamateStart->InterFe / AcOH(Nitro Reduction)Product7-Cyanoquinolin-2(1H)-one(Scaffold)Inter->ProductSpontaneousCyclization (-EtOH)

Caption: The reductive cyclization cascade transforms the acyclic precursor into the bicyclic quinolinone core.

Downstream Applications & Strategic Divergence

Once the 7-cyanoquinolin-2(1H)-one scaffold is established, the nitrile group at position 7 serves as a versatile handle for generating chemical diversity.[1][2][3]

A. Hydrolysis to Carboxylic Acid[1][3][6]
  • Reagent: NaOH (aq) / EtOH, Reflux.[1][3]

  • Product: 2-oxo-1,2-dihydroquinoline-7-carboxylic acid.[1][2][3]

  • Utility: Coupling with amines to form amides (common in GPCR ligands).[1][3]

B. Tetrazole Formation (Bioisostere)[1][3]
  • Reagent: Sodium Azide (NaN₃), NH₄Cl, DMF, 100°C.

  • Product: 7-(1H-tetrazol-5-yl)quinolin-2(1H)-one.[1][2][3]

  • Utility: Tetrazoles are lipophilic acid bioisosteres, crucial for improving oral bioavailability in drugs like Cilostazol (though Cilostazol uses the 6-position, the chemistry is identical).[1][3]

C. Reduction to Aminomethyl
  • Reagent: Raney Nickel / H₂ or BH₃[1][2][3]·THF.

  • Product: 7-(aminomethyl)quinolin-2(1H)-one.[1][2][3]

  • Utility: Linker attachment point for fragment-based drug discovery (FBDD).

Summary of Reaction Logic

The following diagram summarizes the entire workflow from the aldehyde starting material to the diverse drug scaffolds.

WorkflowAldehyde4-Cyano-2-nitrobenzaldehydePrecursor(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylateCAS: 652997-67-6Aldehyde->PrecursorHWE Reaction(E-selective)HWETriethyl Phosphonoacetate(HWE Reagent)HWE->PrecursorCyclizationReductive Cyclization(Fe/AcOH or Zn/AcOH)Precursor->CyclizationScaffold7-Cyanoquinolin-2(1H)-oneCyclization->Scaffold- EtOHAcid7-Carboxylic Acid(Amide Coupling)Scaffold->AcidHydrolysisTetrazole7-Tetrazole(Bioisostere)Scaffold->TetrazoleNaN3 / DMFAmine7-Aminomethyl(Linker)Scaffold->AmineReduction

Caption: Strategic workflow for converting the nitro-cyano-acrylate precursor into diverse medicinal chemistry scaffolds.

References

  • Preparation of Precursor (HWE Reaction)

    • Methodology: Wadsworth, W. S.; Emmons, W. D.[2][3] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733.[3]

    • Reagent: [Triethyl phosphonoacetate - Organic Syntheses Coll.[1][2][3] Vol. 5, p.547 (1973)]([Link]1][3]

  • Reductive Cyclization (General Quinolinone Synthesis)

    • Protocol: "Reductive Cyclization of o-Nitrocinnamic Acid Derivatives." Journal of Heterocyclic Chemistry. (Standard Bechamp reduction applied to cinnamates).[1][3]

    • Specific Application: See patents related to Brexpiprazole or Cilostazol intermediates for analogous quinolinone ring closures using Fe/AcOH or H₂/Pd.[1][2][3]

  • Compound Data

    • Source: PubChem CID 668188.[1][3] .[1][2][3]

    • CAS Verification: 652997-67-6.[1][2][3]

Strategic Applications of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate .

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (often referred to as Ethyl 4-cyano-2-nitrocinnamate ) is a specialized electrophilic scaffold that serves two distinct roles in drug discovery:

  • Synthetic Precursor (The "Build" Phase): It is the precise regioisomeric precursor for 6-cyanoindole-2-carboxylates via reductive cyclization. The 6-cyanoindole moiety is a "privileged structure" found in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Dopamine D4 antagonists, and kinase inhibitors.

  • Pharmacological Agent (The "Act" Phase): As an electron-deficient

    
    -unsaturated ester, it functions as a Michael acceptor, capable of covalently modifying cysteine residues in target proteins (e.g., Nrf2 activation or antifungal pathways).
    

This guide provides the structural logic, synthetic protocols, and mechanistic insights required to utilize this compound effectively.

Chemical Architecture & Reactivity Profile[1][2]

Structural Analysis

The molecule features a "Push-Pull-Pull" electronic system, though dominated by electron-withdrawing groups (EWG).

  • Core Scaffold: Cinnamic acid ethyl ester.

  • Substituents:

    • 2-Nitro (-NO

      
      ):  Ortho to the vinyl group. This is the "smoking gun" for indole synthesis. It provides the nitrogen source for heterocyclization.
      
    • 4-Cyano (-CN): Para to the vinyl group. A strong EWG that acidifies the aromatic ring and remains intact during standard cyclization, allowing for late-stage functionalization (e.g., hydrolysis to amide/acid or reduction to amine).

    • Acrylate Double Bond: The Michael acceptor site. The presence of the 2-nitro and 4-cyano groups significantly lowers the LUMO energy, making this alkene highly reactive toward nucleophiles (thiols).

The "Ortho-Nitro" Effect

The defining feature of this molecule is the ortho relationship between the nitro group and the acrylate side chain. This geometric proximity allows for reductive cyclization , a transformation that converts the acyclic cinnamate into the bicyclic indole core.

Primary Application: Synthesis of 6-Cyanoindoles

The most high-value application of this compound is as a precursor to Ethyl 6-cyanoindole-2-carboxylate . This transformation is typically achieved via the Cadogan-Sundberg Indole Synthesis .

Mechanistic Pathway (Cadogan Cyclization)

The reaction utilizes a trivalent phosphorus reagent (typically triethyl phosphite) to deoxygenate the nitro group.

  • Deoxygenation:

    
     reduces the nitro group (-NO
    
    
    
    ) to a nitroso (-NO) and eventually to a nitrene intermediate (Ar-N:).
  • Insertion: The highly reactive nitrene inserts into the alkene double bond (or undergoes electrocyclic ring closure) to form the pyrrole ring.

  • Regiochemistry: Because the starting material is 4-cyano-2-nitro , the resulting indole bears the cyano group at the 6-position .

Visualization: Synthesis & Cyclization Pathway

The following diagram maps the conversion of the benzaldehyde precursor to the final indole scaffold.

IndoleSynthesis Aldehyde 4-Cyano-2-nitrobenzaldehyde Acrylate (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Target Molecule) Aldehyde->Acrylate Wittig/HWE Reaction (Ph3P=CHCO2Et) Nitrene Nitrene Intermediate [Ar-N:] Acrylate->Nitrene P(OEt)3, Reflux (Deoxygenation) Indole Ethyl 6-cyanoindole-2-carboxylate Nitrene->Indole C-H Insertion / Cyclization FinalDrug 6-Cyanoindole Scaffolds (NNRTIs, CNS Drugs) Indole->FinalDrug Hydrolysis/Decarboxylation

Caption: Synthetic workflow converting the nitro-aldehyde precursor to the privileged 6-cyanoindole scaffold via the acrylate intermediate.

Pharmacological Applications[1][5][6][7][8][9][10]

Covalent Inhibition (Michael Acceptor)

The electron-deficient double bond allows the compound to act as a covalent probe .

  • Target: Cysteine thiols in protein active sites or allosteric pockets.

  • Mechanism: Thia-Michael addition. The sulfur atom attacks the

    
    -carbon of the acrylate, forming a stable thioether bond.
    
  • Application: This reactivity is analogous to Nrf2 activators (e.g., dimethyl fumarate derivatives) which trigger the antioxidant response element (ARE) pathway by modifying Keap1 cysteines.

Antifungal & Antimicrobial Activity

Derivatives of 2-nitrocinnamic acid have demonstrated significant antifungal activity against Candida species. The nitro group is essential for this bioactivity, likely acting via oxidative stress generation or specific enzymatic inhibition within the fungal cell wall synthesis pathway.

Visualization: Mechanism of Action (Cysteine Targeting)

MichaelAddition Enzyme Target Protein (Cysteine-SH) Transition Enolate Intermediate Enzyme->Transition Nucleophilic Attack (S-) Warhead Acrylate Warhead (Michael Acceptor) Warhead->Transition Electrophilic Center (Beta-C) Adduct Covalent Protein Adduct (Irreversible Inhibition) Transition->Adduct Protonation

Caption: Mechanism of covalent modification. The nucleophilic cysteine thiol attacks the beta-carbon of the acrylate.

Experimental Protocols

Protocol A: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

This protocol utilizes the Wittig reaction for high stereoselectivity (E-isomer).

  • Reagents:

    • 4-Cyano-2-nitrobenzaldehyde (1.0 eq)

    • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

    • Dichloromethane (DCM) or Toluene (anhydrous)

  • Procedure:

    • Dissolve the aldehyde in anhydrous DCM (0.5 M concentration).

    • Add the phosphorane ylide portion-wise at room temperature.

    • Stir the reaction under nitrogen for 12–16 hours. Monitor by TLC (the product is less polar than the aldehyde).

    • Workup: Concentrate the solvent in vacuo.

    • Purification: The byproduct (triphenylphosphine oxide) can be precipitated with cold hexane/ether or removed via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2).

    • Yield: Typically 85–95% as a light yellow solid.

Protocol B: Cadogan Cyclization to Ethyl 6-cyanoindole-2-carboxylate

This protocol converts the acrylate into the indole core.

  • Reagents:

    • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 eq)

    • Triethyl phosphite (P(OEt)

      
      ) (Excess, used as solvent or 4-5 eq in xylene)
      
  • Procedure:

    • Dissolve the acrylate in neat triethyl phosphite (or a mixture with xylene if temperature control is needed).

    • Heat the mixture to reflux (approx. 160°C) for 4–8 hours. Caution: Evolution of phosphate esters.

    • Monitor disappearance of the yellow nitro compound and appearance of the fluorescent indole spot on TLC.

    • Workup: Distill off the excess triethyl phosphite under high vacuum.

    • Purification: Purify the residue via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Characterization: The product will show the characteristic indole NH signal in

      
      H NMR (~9-10 ppm) and loss of the nitro group.
      
Data Summary Table
PropertyValue / Description
IUPAC Name Ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Molecular Formula C

H

N

O

Molecular Weight 246.22 g/mol
Key Reactivity Michael Addition, Nitrene Insertion (Cadogan)
Primary Product Ethyl 6-cyanoindole-2-carboxylate
Medicinal Class Indole Precursor, Covalent Modifier

References

  • Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Indoles." Quarterly Reviews, Chemical Society, 22(2), 222-231.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Standard reference for Cadogan-Sundberg cyclization).

  • Nascimento, L. G., et al. (2023). "Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species." Journal of Chemistry.

  • BenchChem. (2025). "6-Cyanoindole via Fischer Indole Synthesis and Applications." BenchChem Technical Notes.

  • PubChem. (2025). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary." (Note: Isomer distinction is critical; utilized for physical property verification).

Sources

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in various organic solvents. As a key physicochemical parameter, solubility is critical in the fields of medicinal chemistry, materials science, and process development. (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, with its unique electronic and structural features, serves as an important synthetic intermediate.[1] This guide offers a blend of theoretical grounding and practical, field-proven protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a fundamental property that dictates its behavior in various chemical and biological systems. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[2] In process chemistry, understanding solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development.[3]

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a substituted acrylate with a complex molecular architecture, featuring a nitro group and a cyano group, which significantly influence its polarity and, consequently, its solubility profile. This guide will delve into the theoretical considerations for predicting its solubility and provide robust experimental procedures for its empirical determination.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle is rooted in the intermolecular forces between the solute and the solvent. For (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, we must consider the following structural features:

  • Polar Functional Groups: The presence of a nitro (-NO₂) and a cyano (-CN) group introduces strong dipole moments, making the molecule polar.

  • Aromatic Ring: The phenyl ring can participate in π-π stacking interactions.

  • Ester Group: The ethyl acrylate moiety contains an ester group (-COOEt) which can act as a hydrogen bond acceptor.

Based on these features, it is anticipated that (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[4] The following protocol is a self-validating system designed to produce accurate results.

Materials and Equipment
  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The experimental workflow for determining the solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to each vial equil1 Seal vials and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute aliquot for analysis sample3->sample4 sample5 Quantify concentration via UV-Vis or HPLC sample4->sample5

Sources

Methodological & Application

Knoevenagel condensation for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Executive Summary & Strategic Analysis

The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate represents a critical transformation in the preparation of electron-deficient Michael acceptors, often utilized as intermediates for selective androgen receptor modulators (SARMs) or novel covalent inhibitors.

While standard Knoevenagel conditions (aldehyde + diethyl malonate) yield a diester requiring subsequent hydrolysis and decarboxylation, this protocol utilizes the Doebner Modification with Ethyl Hydrogen Malonate (Monoethyl Malonate) . This approach allows for a direct, one-pot synthesis of the


-unsaturated ester, leveraging the specific reactivity of the 4-cyano-2-nitrobenzaldehyde scaffold.

Key Advantages of this Protocol:

  • Atom Economy: Avoids the isolation of dicarboxylic acid intermediates.

  • Stereoselectivity: The decarboxylative mechanism thermodynamically favors the (E)-isomer (

    
     Hz).
    
  • Reactivity Control: The 2-nitro and 4-cyano groups render the aldehyde highly electrophilic; this protocol uses pyridine/piperidine to buffer the reaction, preventing polymerization common with stronger bases.

Retrosynthetic Logic & Mechanism

The reaction proceeds via the condensation of 4-cyano-2-nitrobenzaldehyde (1) with ethyl hydrogen malonate (2). The presence of the carboxylic acid moiety in (2) is pivotal; it facilitates the decarboxylation step after the initial condensation, driven by the release of CO


 and the formation of the conjugated system.

Mechanism Overview:

  • Activation: Piperidine forms a nucleophilic enolate (or enol) from ethyl hydrogen malonate.

  • Condensation: Attack on the aldehyde carbonyl forms a

    
    -hydroxy intermediate, which dehydrates to the alkylidene malonate.
    
  • Decarboxylation: Heating in pyridine promotes the loss of CO

    
     via a cyclic transition state, collapsing exclusively to the (E)-acrylate.
    
Pathway Visualization

ReactionMechanism Aldehyde 4-Cyano-2-nitrobenzaldehyde Intermediate Alkylidene Intermediate Aldehyde->Intermediate Piperidine/Pyridine - H2O Malonate Ethyl Hydrogen Malonate Malonate->Intermediate Piperidine/Pyridine - H2O TS Decarboxylation Transition State Intermediate->TS Heat Product (E)-Ethyl 3-(4-cyano- 2-nitrophenyl)acrylate TS->Product Collapse CO2 CO2 (Gas) TS->CO2

Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Detailed Experimental Protocol

Safety Warning: 4-Cyano-2-nitrobenzaldehyde is a skin irritant. Pyridine is toxic and has a noxious odor; perform all operations in a fume hood. Nitro-aromatics can be energetic; avoid excessive heating beyond the protocol limits.

Materials
  • Reactant A: 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)

  • Reactant B: Ethyl Hydrogen Malonate (1.2 equiv)

  • Solvent: Pyridine (Anhydrous, 5-10 volumes)

  • Catalyst: Piperidine (0.1 equiv)

  • Workup: HCl (1M), Ethyl Acetate, Brine, Na

    
    SO
    
    
    
    .
Step-by-Step Methodology
  • Setup:

    • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 4-cyano-2-nitrobenzaldehyde (e.g., 5.0 g, 28.4 mmol).

    • Add Ethyl Hydrogen Malonate (4.5 g, 34.1 mmol).

    • Add Pyridine (25 mL) as the solvent. The solid aldehyde should dissolve upon stirring.

  • Initiation:

    • Add Piperidine (0.28 mL, ~2.8 mmol) dropwise to the mixture.

    • Note: A slight exotherm or color change (yellow/orange) indicates the formation of the active catalytic species.

  • Reaction:

    • Heat the reaction mixture to 90°C (oil bath temperature).

    • Critical Parameter: Do not reflux vigorously (115°C) initially. The electron-deficient nature of the aldehyde allows the reaction to proceed at moderate temperatures (80-90°C), minimizing tar formation [1].

    • Monitor CO

      
       evolution (bubbling).
      
    • After 1 hour, increase temperature to 100-110°C (gentle reflux) to drive decarboxylation to completion.

    • Duration: 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent product spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold 1M HCl (150 mL) with vigorous stirring.

    • Purpose: This neutralizes the pyridine and piperidine, converting them into water-soluble salts.

    • The product typically precipitates as a solid.[1]

      • If Solid: Filter the precipitate, wash with water (3 x 50 mL), and air dry.

      • If Oily:[2] Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water, saturated NaHCO

        
         (to remove unreacted acid), and brine. Dry over Na
        
        
        
        SO
        
        
        and concentrate in vacuo.
  • Purification:

    • Recrystallization: For high purity (>98%), recrystallize from Ethanol/Water (9:1) or pure Ethanol .

    • Dissolve the crude solid in boiling ethanol, filter hot (if insoluble particles exist), and allow to cool slowly to 4°C.

Data Analysis & Validation

The identity of the product must be confirmed via NMR to ensure the (E)-geometry.

ParameterExpected ValueInterpretation
Appearance Light yellow to off-white needlesTypical for nitro-cinnamates.[1]
Melting Point 161–165 °C (Lit. analog [2])Sharp range indicates purity.

H NMR (Vinyl

)

6.6 – 6.8 ppm (d,

Hz)
Doublet confirms alkene;

Hz proves (E)-isomer.

H NMR (Vinyl

)

8.0 – 8.2 ppm (d,

Hz)
Downfield shift due to conjugation with nitro-aryl ring.
IR Spectroscopy ~2230 cm

(CN), ~1715 cm

(C=O)
Confirms nitrile and ester functionalities.

Note: The 2-nitro group causes a significant downfield shift of the aromatic protons and the


-vinyl proton due to steric and electronic deshielding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Temperature too high; Aldehyde degradation.Reduce temp to 80°C; run under N

atmosphere.
Incomplete Decarboxylation Reaction stopped too early.Ensure "Step 3" includes a reflux phase (100°C+) for at least 1-2 hours.
Product is an Oil Residual pyridine or solvent.Wash organic layer thoroughly with 1M HCl. Triturate oil with cold hexanes to induce crystallization.
Z-Isomer Present Kinetic control or photo-isomerization.Recrystallize from ethanol (thermodynamic control). Protect from strong light.
Experimental Workflow Diagram

Workflow Start Start: 4-CN-2-NO2-PhCHO + Monoethyl Malonate Reaction Reaction: Pyridine/Piperidine 90°C -> 110°C (3h) Start->Reaction Add Catalyst Quench Quench: Pour into Ice-Cold 1M HCl Reaction->Quench Monitor TLC Isolation Isolation: Filter Solid OR Extract (EtOAc) Quench->Isolation Precipitate forms Purification Purification: Recrystallize (EtOH) Isolation->Purification Crude Product

Figure 2: Operational workflow for the synthesis and isolation.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link (General reference for Doebner conditions).

  • SciELO México. (2013). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (Provides analog melting points and spectral data for nitro-substituted cinnamates). 3[4][5]

  • Organic Chemistry Portal. Knoevenagel Condensation / Doebner Modification. (Mechanistic details and variations). 6[4]

  • BenchChem. Ethyl 4-nitrocinnamate Properties and Synthesis. (Reference for general nitro-cinnamate handling). 7

Sources

Experimental protocol for synthesizing (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the synthesis of substituted indoles, quinolines, and kinase inhibitors (e.g., via Cadogan-Sundberg cyclization).

While several routes exist—including the Heck reaction and Knoevenagel condensation—this guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination . The HWE route is selected for its superior stereoselectivity (>98% E-isomer), operational simplicity, and avoidance of heavy metal contaminants (Palladium) often associated with cross-coupling methodologies.

Key Chemical Data
  • IUPAC Name: Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate

  • Molecular Formula: C₁₂H₁₀N₂O₄[1]

  • Molecular Weight: 246.22 g/mol [1]

  • Target Stereochemistry: Trans (E)

Reaction Pathway & Logic

The synthesis utilizes a stabilized phosphonate carbanion to attack the aldehyde.[2][3][4][5] The HWE reaction is thermodynamically controlled to favor the E-alkene due to the steric hindrance in the threo-aldol intermediate elimination step.

Mechanism Visualization

Figure 1: Strategic workflow for the Horner-Wadsworth-Emmons olefination favoring the (E)-isomer.[3]

Experimental Protocol

Materials & Reagents

All reagents must be anhydrous. The reaction is moisture-sensitive until the quench.

ReagentEquiv.[3][4][6][7]MW ( g/mol )Role
4-Cyano-2-nitrobenzaldehyde 1.0176.13Limiting Substrate
Triethyl phosphonoacetate 1.2224.19HWE Reagent
Sodium Hydride (60% in oil) 1.324.00Base
Tetrahydrofuran (THF) N/A72.11Solvent (Anhydrous)
Ammonium Chloride (sat. aq.) N/A53.49Quench
Safety Considerations
  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Handle under inert atmosphere (Nitrogen/Argon).

  • Nitro Compounds: Potentially explosive if heated under confinement. Ensure open reflux or proper venting.

  • Acrylates: Potentially allergenic and lachrymatory. Work in a fume hood.

Step-by-Step Procedure
Step 1: Generation of the Phosphonate Carbanion[3]
  • Oven-dry a 250 mL three-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Flush the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Add Sodium Hydride (1.3 equiv) to the flask.

    • Note: If using 60% dispersion, wash twice with anhydrous hexanes to remove mineral oil if high purity is strictly required; otherwise, use as is.

  • Add anhydrous THF (concentration ~0.2 M relative to substrate) and cool the suspension to 0 °C using an ice bath.

  • Add Triethyl phosphonoacetate (1.2 equiv) dropwise via a syringe or addition funnel over 10 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution typically turns clear or slightly yellowish.
      
  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Olefination
  • Dissolve 4-Cyano-2-nitrobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate carbanion mixture at 0 °C.

    • Rate: Maintain internal temperature < 5 °C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
Step 3: Workup & Purification[8]
  • Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous Ammonium Chloride (

    
    )  to neutralize the excess base.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Wash: Combine organic layers and wash with Brine (saturated NaCl).

  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap).
    
  • Purification:

    • Crude: Typically obtained as a yellow solid.[9]

    • Recrystallization (Preferred): Dissolve in hot Ethanol (EtOH) and cool slowly. This removes trace Z-isomer and phosphonate byproducts.

    • Flash Chromatography (Alternative): Silica gel, gradient elution 0%

      
       20% EtOAc in Hexanes.
      

Quality Control & Validation

To confirm the identity and stereochemistry of the product, the following analytical signatures must be verified.

TechniqueExpected SignalInterpretation

NMR
Doublet at

ppm (

Hz)

-proton of acrylate. Large

confirms Trans (E) geometry.

NMR
Doublet at

ppm (

Hz)

-proton of acrylate.
IR Spectroscopy Peak at

Nitrile (-CN) stretch.
IR Spectroscopy Peaks at

Nitro (

) asymmetric/symmetric stretch.
IR Spectroscopy Peak at

Conjugated Ester Carbonyl (

).
Appearance Light yellow needles/powderTypical for nitro-conjugated systems.
Troubleshooting Guide
  • Low Yield: Ensure THF is strictly anhydrous. Water quenches the phosphonate carbanion.

  • Z-Isomer Contamination: If

    
    -coupling is < 12 Hz, significant Z-isomer is present. Recrystallize from Ethanol/Hexane to enrich the E-isomer.
    
  • Starting Material Remains: The aldehyde may be hydrated or oxidized. Verify aldehyde purity via

    
     NMR before use.
    

Alternative Method: Heck Coupling

While HWE is preferred for lab-scale purity, the Heck Reaction is a viable alternative for industrial scale-up where aldehyde availability is low but aryl halides are abundant.

  • Substrates: 4-Bromo-3-nitrobenzonitrile + Ethyl Acrylate.

  • Catalyst:

    
     (1-5 mol%) + 
    
    
    
    .
  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ).[10]
  • Conditions: DMF, 100 °C, 12-24h.

  • Drawback: Requires removal of residual Palladium (heavy metal scavenging) for pharmaceutical applications.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]

  • Synthesis of Nitro-Cinnamates via HWE. Journal of Medicinal Chemistry (General procedure for electron-deficient aldehydes). [Link]

  • Heck Reaction Mechanism and Conditions. Wikipedia / Organic Chemistry Portal. [Link]

Sources

Application Note: Reductive Cyclization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate for Quinoline Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate as a high-value precursor for synthesizing 6-cyanoquinolin-2(1H)-one scaffolds—a critical pharmacophore in oncology (MEK/EGFR inhibitors) and cardiovascular therapeutics (PDE3 inhibitors).

Executive Summary

The quinolin-2(1H)-one (carbostyril) moiety is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet).

This protocol focuses on the reductive cyclization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate . Unlike standard Knoevenagel products (which often lack the ortho-nitro group required for cyclization), this specific cinnamate derivative is pre-functionalized for a "one-pot" reduction-cyclization cascade. The resulting 6-cyanoquinolin-2(1H)-one provides a versatile handle (the nitrile group) for late-stage diversification into amides, tetrazoles, or amines.

Key Advantages of This Pathway
  • Atom Economy: Intramolecular cyclization releases only ethanol and water.

  • Regiospecificity: The ortho-nitro positioning guarantees the formation of the 2-quinolinone isomer without regio-isomeric byproducts.

  • Scalability: The Iron/Acetic Acid (Fe/AcOH) protocol described below is robust on multi-gram to kilogram scales.

Mechanistic Insight: The "Reduction-Triggered" Cascade

The transformation relies on the reduction of the nitro group to an aniline. While the starting material is the (E)-isomer (trans-cinnamate), the reaction conditions facilitate the necessary geometry for ring closure.

  • Reduction: The

    
     group is reduced to 
    
    
    
    using Iron (Fe) in acidic media.
  • Isomerization: The acidic environment allows for rapid

    
     isomerization of the double bond, bringing the nucleophilic amine into proximity with the electrophilic ester carbonyl.
    
  • Cyclization: The amine attacks the ester, forming the lactam ring (quinolinone) and expelling ethanol.

Mechanistic Pathway Diagram

ReactionMechanism Start (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Precursor) Inter1 Intermediate A: (E)-Amino-cinnamate Start->Inter1 Fe / AcOH (Nitro Reduction) Inter2 Intermediate B: (Z)-Amino-cinnamate (Reactive Conformer) Inter1->Inter2 Acid-Catalyzed Isomerization Transition Transition State: Nucleophilic Attack on Ester Inter2->Transition Cyclization Product Product: 6-Cyanoquinolin-2(1H)-one Transition->Product - EtOH

Figure 1: The reductive cyclization cascade. The acid-mediated isomerization from E to Z is the critical enabling step for ring closure.

Experimental Protocol: Fe-Mediated Reductive Cyclization

This protocol is optimized for 10.0 g of starting material. It prioritizes yield and purity over speed, ensuring the nitrile group remains intact (avoiding hydrolysis to the amide/acid).

Materials Required[1][2][3][4][5][6][7]
  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate: 10.0 g (40.6 mmol)

  • Iron Powder (Fe): 11.3 g (203 mmol, 5.0 equiv) - Must be fine powder (325 mesh) for best kinetics.

  • Glacial Acetic Acid (AcOH): 100 mL

  • Ethanol (EtOH): 50 mL (Co-solvent to improve solubility)

  • Ethyl Acetate (EtOAc): For extraction

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution
    
Step-by-Step Procedure
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Solubilization: Charge the flask with (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (10.0 g), Ethanol (50 mL), and Glacial Acetic Acid (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Activation: Heat the mixture to 80°C . The solid should largely dissolve.

  • Addition: Add Iron powder (11.3 g) portion-wise over 20 minutes. Caution: The reaction is exothermic. Monitor temperature to prevent runaway reflux.

  • Reflux: Increase temperature to 100°C (Reflux) and stir vigorously for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      , Product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove unreacted iron and iron salts. Wash the pad with warm EtOAc (100 mL).

    • Concentrate the filtrate under reduced pressure to remove most of the Ethanol and Acetic Acid.

  • Neutralization: Pour the residue into ice-cold water (200 mL). Slowly add saturated

    
     until pH 
    
    
    
    7–8. Note: The product may precipitate during neutralization.
  • Isolation:

    • If precipitate forms: Filter the solid, wash with water and cold ethanol.

    • If no precipitate: Extract with EtOAc (

      
      ). Dry organics over 
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield off-white needles.

Expected Results & Data Specifications
ParameterSpecificationNotes
Yield 75% – 85%Typical yield range for Fe/AcOH reduction.
Appearance Off-white to pale yellow solidHigh purity is essential for downstream coupling.
Melting Point > 280°CQuinolinones typically have high MPs due to H-bonding.

NMR (DMSO-

)

12.1 (s, 1H, NH), 8.3 (d, 1H), 7.9 (d, 1H), 6.6 (d, 1H)
Characteristic doublet at

6.6 ppm corresponds to H-3 of the quinolinone ring.
IR Spectrum 2230

(CN), 1670

(C=O)
Nitrile peak must be sharp; broad OH indicates hydrolysis.

Downstream Applications & Strategic Utility

The 6-cyanoquinolin-2(1H)-one scaffold is a "branch point" intermediate. It is rarely the final drug but rather the chassis for functionalization.

A. Conversion to 2-Chloro-quinoline (The Gateway Step)

The lactam oxygen is typically converted to a chlorine atom using phosphoryl chloride (


). This activates the 2-position for 

reactions with amines or alkoxides.
  • Reagent:

    
     (neat or with toluene), catalytic DMF.
    
  • Product: 2-Chloro-6-quinolinecarbonitrile .

  • Utility: This chloro-intermediate allows the attachment of piperazines or pyrrolidines, common motifs in androgen receptor modulators and antipsychotics.

B. Nitrile Derivatization

The C-6 nitrile is robust but can be selectively transformed:

  • Tetrazole Formation: Reaction with

    
     yields the tetrazole (bioisostere of carboxylic acid), common in Angiotensin II receptor antagonists.
    
  • Hydrolysis: Acidic hydrolysis yields the Quinoline-6-carboxylic acid , a precursor for amide coupling.

Application Workflow Diagram

Applications Core 6-Cyanoquinolin-2(1H)-one (Core Scaffold) Chloro 2-Chloro-6-quinolinecarbonitrile (Activated Electrophile) Core->Chloro POCl3 / Reflux (Chlorination) Tetrazole Tetrazole Derivative (Sartan-like analogs) Core->Tetrazole NaN3 / ZnBr2 Acid Quinoline-6-carboxylic acid (Amide Coupling Precursor) Core->Acid H2SO4 / H2O Drug1 Tyrosine Kinase Inhibitors (e.g., Pelitinib analogs) Chloro->Drug1 SnAr with Amines

Figure 2: Strategic diversification of the 6-cyanoquinolin-2(1H)-one scaffold.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield Incomplete isomerization of the (E)-amine intermediate.Ensure the reaction is refluxed for at least 2 hours. The thermal energy is required for the

shift.
Impurity: Amide Hydrolysis of the nitrile group (-CN

-CONH2).
Avoid highly concentrated strong acids. Use Acetic Acid (weak acid) rather than HCl for the reduction.
Insolubility Product crystallizing out during reaction.[1]Use Ethanol as a co-solvent. If the product precipitates on Fe, it stops the reaction.
Color Dark/Black product.Residual Iron salts. Ensure thorough Celite filtration and wash the filter cake with hot solvent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. (Note: Structural isomer reference for property comparison). Retrieved from .

  • Ghorab, M. M., et al. (2022).[2] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and Quinoline Derivatives Targeting the Onset and Progression of CRC. International Journal of Molecular Sciences. (Demonstrates the utility of quinolinone scaffolds in oncology). Retrieved from .

  • Freeman, S., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Journal of Medicinal Chemistry. (Validates the 6-substituted quinolinone pharmacophore). Retrieved from .

  • Lestari, T., et al. (2023). Synthesis of Ethyl 2-cyano-3-(aryl)acrylates via Knoevenagel Condensation. Journal of the Mexican Chemical Society.[3] (Provides context on the synthesis of the acrylate precursors). Retrieved from .

Sources

Application Note: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate as a Strategic Precursor in Chromophore Development

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide regarding the utilization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in the synthesis of high-performance dyes and pigments.

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a specialized ortho-nitro cinnamate derivative. While it possesses limited chromophoric value in isolation, its primary application lies in its role as a "masked" indole precursor . Through reductive cyclization (Cadogan-Sundberg synthesis), it acts as a critical intermediate for generating 6-cyanoindole —a privileged scaffold in the design of push-pull azo dyes, cyanine fluorescent probes, and organic semiconductors.

This guide details the transformation of this acrylate into functional dye components, emphasizing its utility in tuning the electronic properties of chromophores via the electron-withdrawing cyano group.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Molecular Formula C₁₂H₁₀N₂O₄
Key Functionality Nitro group (C2): Latent nitrogen source for heterocyclization.Acrylate Double Bond: Cyclization partner.Cyano group (C4): Electron-withdrawing auxochrome (EWG).
Role in Synthesis Precursor to 6-Cyanoindole (via Cadogan Cyclization).
Strategic Value in Dye Chemistry

The conversion of this cinnamate to 6-cyanoindole introduces a nitrile group at the indole's 6-position. In dye synthesis, this substitution pattern is highly desirable for:

  • Bathochromic Shifts: The EWG character of the cyano group at the 6-position stabilizes the LUMO in donor-acceptor dyes, narrowing the bandgap.

  • Photostability: Cyano-substituted indoles often exhibit superior resistance to photobleaching compared to unsubstituted analogs.

  • Solvatochromism: The resulting dyes show significant sensitivity to solvent polarity, making them useful as environmental probes.

Synthesis Workflow: From Acrylate to Functional Dye

The following Graphviz diagram illustrates the critical pathway from the acrylate precursor to two distinct classes of dyes: Disperse Azo Dyes and Styryl/Cyanine Fluorophores .

DyeSynthesisPathway Precursor (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Starting Material) Intermediate Reductive Cyclization (Cadogan-Sundberg) Precursor->Intermediate P(OEt)3, Reflux Indole 6-Cyanoindole-2-carboxylate (Cyclized Intermediate) Intermediate->Indole Hydrolysis Hydrolysis & Decarboxylation Indole->Hydrolysis Core 6-Cyanoindole (Active Coupler) Hydrolysis->Core Diazo Diazonium Salt Coupling (Ar-N₂⁺) Core->Diazo Route A Vilsmeier Vilsmeier-Haack Formylation Core->Vilsmeier Route B AzoDye Disperse Azo Dye (High Fastness / Polyester) Diazo->AzoDye Aldehyde 6-Cyanoindole-3-carboxaldehyde Vilsmeier->Aldehyde Condensation Knoevenagel Condensation (Active Methylene) Aldehyde->Condensation CyanineDye Styryl / Cyanine Dye (Fluorescent Probe) Condensation->CyanineDye

Caption: Synthetic pathway transforming the acrylate precursor into 6-cyanoindole, followed by divergence into Azo and Cyanine dye classes.

Experimental Protocols

Protocol A: Cadogan-Sundberg Cyclization to 6-Cyanoindole

Objective: Convert (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate into the indole core. Mechanism: Deoxygenation of the nitro group by triethyl phosphite generates a nitrene intermediate, which inserts into the acrylate alkene bond.

Materials:

  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (10 mmol, 2.46 g)

  • Triethyl phosphite (P(OEt)₃) (40 mmol, ~6.6 g) [Excess required]

  • Solvent: o-Dichlorobenzene or neat P(OEt)₃

  • Inert Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the acrylate substrate in triethyl phosphite (15 mL). Note: Using neat phosphite acts as both reagent and solvent.

  • Deoxygenation: Purge the system with Argon for 15 minutes to remove oxygen, which can quench the nitrene intermediate.

  • Reflux: Heat the mixture to reflux (approx. 160°C) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting nitro compound (yellow) should disappear, replaced by a fluorescent indole spot.

  • Workup: Distill off the excess triethyl phosphite and triethyl phosphate byproduct under reduced pressure (high vacuum required).

  • Purification: The residue is typically a dark oil. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

  • Hydrolysis/Decarboxylation (Optional): If the free indole is required (removing the ethyl ester at C2), reflux the product in ethanolic KOH (10%) for 2 hours, acidify to isolate the acid, and then thermally decarboxylate using copper powder in quinoline at 200°C.

Yield Expectation: 60–75% of Ethyl 6-cyanoindole-2-carboxylate.

Protocol B: Synthesis of Push-Pull Azo Dyes (Disperse Type)

Objective: Synthesize a disperse dye for polyester/nylon using the 6-cyanoindole core. Rationale: The 6-cyano group increases the hydrophobicity and lightfastness of the dye.

Materials:

  • 6-Cyanoindole (derived from Protocol A)

  • p-Nitroaniline (Diazonium precursor)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve p-nitroaniline (1.0 eq) in 5M HCl at 0–5°C.

    • Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature <5°C. Stir for 30 mins. Verify excess nitrous acid with starch-iodide paper (turns blue).

  • Coupling:

    • Dissolve 6-cyanoindole (1.0 eq) in minimal acetic acid/methanol.

    • Slowly add the diazonium salt solution to the indole solution at 0–5°C.

    • Buffer the pH to ~4–5 using sodium acetate solution to facilitate electrophilic aromatic substitution at the indole C3 position.

  • Isolation:

    • Stir for 2 hours. A deep red/violet precipitate will form.

    • Filter the solid, wash copiously with water, and dry.

  • Analysis:

    • UV-Vis: Expect

      
       around 480–520 nm (Bathochromic shift due to cyano-indole donor strength vs nitro-benzene acceptor).
      

Comparative Data: Substituent Effects

The following table highlights why the 4-cyano precursor is superior to the unsubstituted analog for high-performance applications.

FeatureUnsubstituted Indole Dye6-Cyanoindole Dye (Target)Mechanism
Absorption (

)
450 nm (Yellow/Orange)495 nm (Red/Violet)Cyano group lowers HOMO energy less than it stabilizes the excited state, narrowing the gap.
Lightfastness Moderate (Rating 3-4)High (Rating 5-6)Electron withdrawal reduces oxidation potential, preventing photo-oxidation.
Fluorescence Weak / QuenchedStronger Quantum YieldRigidification of the push-pull system reduces non-radiative decay.
Solubility Moderate in EtOHHigh in polar organics (DMF/DMSO)Dipole moment enhancement improves solubility in polar aprotic solvents.

References & Authority

  • Cadogan-Sundberg Reaction: Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents."[1] Journal of the Chemical Society, 1965.

  • Indole Synthesis Review: Gribble, G. W.[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Cyanoindole Dyes: "Synthesis and properties of novel hemicyanine dyes containing 6-cyanoindole." Dyes and Pigments, Elsevier. (General Reference for Cyanoindole utility).

  • Precursor Synthesis (Heck): "Heck reaction of 4-bromo-3-nitrobenzonitrile with ethyl acrylate." Organic Syntheses, Coll.[2] Vol. 10. (Standard protocol for ortho-nitro cinnamates).

Disclaimer: This protocol involves hazardous reagents (Triethyl phosphite, Diazonium salts). All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Polymerization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate for material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Processing & Polymerization Protocols for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Abstract

This guide provides authoritative protocols for the utilization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (ECNA) in advanced material science. Unlike simple acrylates, this electron-deficient cinnamate derivative exhibits unique steric and electronic properties that necessitate specialized polymerization strategies. This document details workflows for radical copolymerization (for NLO-active linear polymers) and solid-state [2+2] photocycloaddition (for photo-alignment layers and crosslinking), ensuring high reproducibility in drug delivery scaffolds and optoelectronic devices.

Material Profile & Pre-Polymerization Considerations

ECNA is a highly functionalized ethyl cinnamate. The presence of strong electron-withdrawing groups (cyano and nitro) on the phenyl ring creates a "push-pull" electronic system (when coupled with the ester), making it a candidate for Nonlinear Optical (NLO) materials. However, the


-substitution (phenyl ring) imposes significant steric hindrance, inhibiting standard homopolymerization.

Table 1: Physicochemical Properties & Handling

PropertyValue / DescriptionSignificance
Molecular Formula

High nitrogen content; potential for H-bonding interactions.
Mw 246.22 g/mol Moderate molecular weight monomer.
Electronic Nature Electron-Deficient AlkeneSusceptible to anionic attack; resistant to radical homopolymerization.
Solubility Soluble: DMSO, DMF, THF, CHCl

Insoluble: Water, Hexane
Requires polar organic solvents for solution polymerization.
UV Absorption

nm
Critical for selecting photo-curing wavelengths (

nm recommended).
Safety Nitro-aromatic / NitrileWarning: Potential toxicity. Handle in fume hood. Avoid reducing agents unless intended.

Strategic Decision Framework

The polymerization route must be selected based on the desired material architecture.

PolymerizationStrategy Start Target Application Linear Linear Polymer (Processable Films/NLO) Start->Linear Soluble Chain Network Crosslinked Network (Photo-alignment/Resists) Start->Network Insoluble Layer Radical Free Radical Copolymerization (with Styrene/MMA) Linear->Radical Overcomes Sterics Photo Solid-State [2+2] Photocycloaddition Network->Photo Dimerization Process1 Protocol A: Solution Copolymerization Radical->Process1 Process2 Protocol B: UV Curing / Dimerization Photo->Process2

Figure 1: Decision tree for selecting the appropriate polymerization methodology based on end-use requirements.

Protocol A: Radical Copolymerization (Linear Polymers)

Objective: To incorporate ECNA into a polymer backbone for NLO applications or functional coatings. Mechanism: Cinnamates do not homopolymerize effectively via free radicals due to steric hindrance and degradative chain transfer. Copolymerization with an electron-rich or sterically unhindered monomer (e.g., Styrene, Methyl Methacrylate) is required to propagate the chain.

Reagents:
  • Monomer 1: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (ECNA) - Recrystallized from Ethanol.

  • Monomer 2: Styrene (St) or Methyl Methacrylate (MMA) - Passed through basic alumina column to remove inhibitors.

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

  • Solvent: Anhydrous Toluene or DMF (degassed).

Step-by-Step Methodology:
  • Feed Ratio Calculation:

    • Target a molar feed ratio of 1:1 to 1:4 (ECNA:Comonomer) . Higher comonomer ratios yield higher molecular weights.

    • Note: Due to the lower reactivity of the cinnamate, the final polymer will likely be enriched in the comonomer (Drift).

  • Vessel Preparation:

    • Load a Schlenk tube with ECNA (1.0 eq) and Styrene (2.0 eq).

    • Add solvent (Toluene) to achieve a total monomer concentration of 1.0 M .

    • Add AIBN (1.0 mol% relative to total monomer).

  • Deoxygenation (Critical):

    • Perform 3 freeze-pump-thaw cycles to remove oxygen, which severely inhibits cinnamate polymerization.

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 RPM for 24-48 hours . (Kinetics are slow for cinnamates).

  • Termination & Purification:

    • Quench the reaction by cooling to

      
       and exposing to air.
      
    • Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Methanol (or Hexane if using Styrene).

    • Filter the white/yellowish precipitate.

    • Reprecipitation: Dissolve in minimal THF and precipitate again in Methanol to remove unreacted ECNA.

  • Drying:

    • Dry under vacuum at

      
       for 24 hours.
      

Data Output:

  • Yield: Typically 40-60%.

  • Characterization:

    
    H NMR (Broadening of aromatic peaks, disappearance of vinyl protons at 
    
    
    
    6.5-7.8 ppm).

Protocol B: Solid-State [2+2] Photocycloaddition (Crosslinking)

Objective: To create photo-alignment layers for liquid crystals or photo-resists. Mechanism: Upon UV irradiation, the cinnamoyl double bonds undergo [2+2] cycloaddition, forming a cyclobutane ring.[1] This creates a crosslinked, insoluble network.[1]

Equipment:
  • Spin Coater.

  • UV Light Source (Mercury-Xenon lamp or LED) with 365 nm filter (or 313 nm depending on absorption max).

  • Substrate: Quartz or Silicon wafer.

Step-by-Step Methodology:
  • Precursor Polymer Synthesis (Optional but Recommended):

    • Instead of using pure ECNA monomer (which may crystallize), it is often better to attach the ECNA unit as a side-chain to a polymer backbone (e.g., Poly(vinyl alcohol) esterified with the corresponding acid chloride) OR use the copolymer from Protocol A.

    • If using pure monomer: Prepare a concentrated solution (10-20 wt%) in CHCl

      
       or PMMA matrix.
      
  • Film Fabrication:

    • Spin-coat the solution onto the substrate at 1500-2000 RPM for 30 seconds.

    • Soft Bake:

      
       for 5 minutes to remove solvent.
      
  • Irradiation (Curing):

    • Expose the film to polarized UV light (Linearly Polarized UV - LPUV) if alignment is required.

    • Dose: 1 - 5 J/cm

      
      .
      
    • Monitoring: The film will become insoluble.

  • Validation:

    • UV-Vis Spectroscopy: Monitor the decrease in the

      
      -
      
      
      
      transition peak (
      
      
      nm) as the conjugation is broken by cyclobutane formation.

PhotoCrosslinking cluster_monitor In-Situ Monitoring Step1 Spin Coat ECNA (Monomer or Polymer Side-chain) Step2 Soft Bake (80°C, 5 min) Step1->Step2 Step3 UV Irradiation (>300 nm) Step2->Step3 Step4 [2+2] Cycloaddition (Cyclobutane Formation) Step3->Step4 Monitor UV-Vis Absorbance Drop Step3->Monitor

Figure 2: Workflow for the photo-fabrication of crosslinked ECNA films.

Characterization & Quality Control

TechniqueParameterAcceptance Criteria

H NMR
Purity / ConversionAbsence of vinyl doublets (

6.4, 7.7 ppm) in polymer; broadening of signals.
GPC (SEC) Molecular WeightMn > 5,000 g/mol (for copolymers); PDI < 2.0.
DSC Thermal TransitionsTg detection (Rigid aromatics often yield Tg > 100°C).
UV-Vis Photoreactivity>80% reduction in

absorbance after UV curing.

Applications in Drug Development & Material Science

  • Biocompatible Scaffolds: While nitro groups are often avoided, the reduced amino-derivatives are highly useful. The polymer can be post-modified (reduction of

    
     to 
    
    
    
    ) to create conjugation sites for drugs.
  • Smart Coatings: The photo-reversible nature of cinnamate dimerization (cleavage at

    
     nm) allows for "healable" or "rewritable" surface patterns.
    

References

  • Benchchem. (2025).[1] Synthesis of Photo-crosslinkable Polymers using trans-4-Nitrocinnamoyl Chloride. Application Note. Link

  • Maciol, K., et al. (2022).[2] "Copolymerization with Glycidyl Ethers, In-Situ NMR Kinetics, and Photocrosslinking." Macromolecular Chemistry and Physics. Link

  • Sigma-Aldrich. (2026). Ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate Product Specification. Link

  • ResearchGate. (2025). High-Temperature Homopolymerization of Ethyl Acrylate and n-Butyl Acrylate. Link

  • PubChem. (2025).[3] Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. Link

Sources

Application Note: High-Resolution HPLC Purity Analysis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a critical intermediate, often utilized in the synthesis of fused heterocyclic pharmacophores such as indole-2-carboxylates (via Cadogan-Sundberg cyclization) or quinolines.[1] The presence of the ortho-nitro group and the para-cyano moiety on the cinnamate scaffold creates a highly electron-deficient system, making the molecule susceptible to specific degradation pathways, including hydrolysis and photo-isomerization.

This Application Note provides a robust, stability-indicating RP-HPLC method designed to separate the target (E)-isomer from its critical impurities: the (Z)-isomer, the hydrolysis product (carboxylic acid), and the starting material (4-cyano-2-nitrobenzaldehyde).[1]

Chemical Context
  • Target Molecule: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate[1]

  • Molecular Weight: ~246.22 g/mol [1][2][3]

  • LogP (Predicted): ~2.5 (Moderately Lipophilic)

  • Critical Quality Attribute (CQA): E/Z Ratio (The (E)-isomer is typically required for subsequent cyclization reactions).[1]

Method Development Logic (The "Why")

Stationary Phase Selection

While C18 columns are standard, nitro-aromatic compounds exhibit unique


-acidic character.[1]
  • Primary Recommendation: C18 (Octadecyl) with high carbon load. The hydrophobic interaction is sufficient for retaining the ethyl ester.

  • Secondary Recommendation: Phenyl-Hexyl . If the (E) and (Z) isomers co-elute on C18, a Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions. The nitro group's electron-withdrawing nature interacts strongly with the phenyl stationary phase, often enhancing isomer selectivity.
Mobile Phase & pH Control
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid.
    
    • Reasoning: The potential hydrolysis impurity is a carboxylic acid.[1] Low pH (pH ~2.5) suppresses ionization, keeping the acid in its neutral, hydrophobic form. This ensures it retains on the column and elutes as a sharp peak rather than tailing near the void volume.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Reasoning: ACN provides lower backpressure and sharper peaks for nitro-aromatics compared to Methanol.[1]

Detection Wavelength

The conjugated system (Benzene ring + Double bond + Nitro + Carbonyl) exhibits strong UV absorption.

  • Primary: 254 nm (Universal aromatic detection).

  • Secondary: 280 nm (Specific to the nitrocinnamate conjugation, reducing baseline noise from non-conjugated solvent impurities).

Visualizing the Impurity Profile[1][4][5]

The following diagram illustrates the origin of the primary impurities targeted by this method.

ImpurityPathways cluster_0 Critical Separations SM Starting Material (4-Cyano-2-nitrobenzaldehyde) Target Target: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate SM->Target Condensation Reagent Ethyl Acetate Reagent (Wittig/HWE) Reagent->Target Z_Iso Impurity C: (Z)-Isomer Target->Z_Iso hv (Light) Acid Impurity B: Hydrolysis Product (Acid) Target->Acid H2O / pH

Figure 1: Synthesis and degradation pathways defining the impurity profile.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A 0.1%

in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute the polar Acid impurity early, separate the Isomers in the middle, and wash out lipophilic starting materials late.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Acid elution)
12.04060Linear Gradient (Isomer separation)
15.01090Wash
17.01090Wash Hold
17.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation[1]

Diluent: 50:50 Water:Acetonitrile. Rationale: Matching the initial gradient strength prevents "solvent shock" which causes peak splitting for early eluting impurities.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary), then dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into a 10 mL flask with Diluent.

  • System Suitability Solution: Mix equal parts of the Target (E)-isomer standard and a degradation sample (exposed to UV light for 1 hour to generate the Z-isomer) to verify resolution.

Method Validation & Performance Criteria

To ensure trustworthiness, the method must meet these self-validating criteria before routine use.

System Suitability Specifications
  • Resolution (

    
    ):  > 1.5 between (Z)-isomer and (E)-isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: RSD < 0.5% for retention time; RSD < 2.0% for peak area (n=6 injections).

Expected Elution Order
  • Impurity B (Acid): ~3.5 - 4.5 min (Most polar).[1]

  • Impurity A (Aldehyde): ~8.0 min.

  • Impurity C (Z-Isomer): ~10.5 min (More polar packing than E).

  • Target (E-Isomer): ~11.2 min.

Note on Isomers: In cinnamate systems, the (Z)-isomer (cis) is generally more sterically hindered and less planar than the (E)-isomer (trans). This reduces its interaction with the C18 chains, causing it to elute before the (E)-isomer.

Troubleshooting & Diagnostics

Use the following decision tree to resolve common chromatographic issues.

Troubleshooting Issue Problem Detected Coelution E/Z Isomers Co-elute Issue->Coelution Tailing Acid Peak Tailing Issue->Tailing Ghost Ghost Peaks Issue->Ghost Action1 Switch to Phenyl-Hexyl Column (Enhance pi-pi selectivity) Coelution->Action1 Action2 Lower pH to 2.0 (Ensure full protonation) Tailing->Action2 Action3 Extend Wash Step (Late eluting dimers) Ghost->Action3

Figure 2: Troubleshooting logic for method optimization.

References

  • Separation of E/Z Isomers of Cinnamates: Chromatography Today. "Easy purification of isomers with prepacked glass columns."[4] (Discusses E/Z separation logic for APIs).

  • Synthesis and Characterization of Nitro-Cinnamates: Journal of the Mexican Chemical Society. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." (Provides NMR/IR data and synthesis context for 4-nitro analogs).

  • HPLC of Nitro-Aromatics: Loughborough University Research. "Separation of Aryl Nitro-Compounds by HPLC." (Foundational work on nitro-group selectivity on silica vs polymer columns).

  • Isomerization of Conjugated Alkenes: University of Helsinki. "HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids." (Analogous method development for conjugated systems susceptible to photo-isomerization).

Sources

Application Notes and Protocols: Structural Elucidation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of molecular architecture, revealing not only the connectivity of atoms but also their spatial relationships. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural verification of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, a substituted cinnamate derivative.

The strategic combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC allows for an unambiguous assignment of all proton and carbon signals. This guide will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and present a logical workflow for spectral interpretation, thereby serving as a robust resource for the structural characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

A critical first step in structural elucidation is the prediction of the NMR spectrum. Based on established principles of substituent effects and analysis of spectral data for analogous compounds, we can anticipate the chemical shifts and coupling patterns for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate. The structure and atom numbering are shown below:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Justification for Prediction
Ethyl Group
13~1.35 (t, 3H)~14.1Aliphatic methyl group adjacent to a methylene.
12~4.30 (q, 2H)~62.0Methylene group attached to an electronegative oxygen atom.
Acrylate Group
9~6.60 (d, 1H)~120.0Vinylic proton alpha to the carbonyl, deshielded by the aromatic ring.
8~7.80 (d, 1H)~142.0Vinylic proton beta to the carbonyl, strongly deshielded by both the carbonyl and the aromatic ring.
10-~165.0Carbonyl carbon of an α,β-unsaturated ester.
Aromatic Ring
2-~149.0Carbon bearing the strongly electron-withdrawing nitro group.
3~7.90 (d, 1H)~125.0Aromatic proton ortho to the nitro group.
4-~112.0Carbon bearing the cyano group.
5~7.85 (dd, 1H)~134.0Aromatic proton between the cyano and nitro-bearing carbons.
6~8.20 (d, 1H)~133.0Aromatic proton adjacent to the acrylate substituent and meta to the nitro group.
1-~135.0Carbon attached to the acrylate group.
Cyano Group
-CN-~117.0Quaternary carbon of the cyano group.

Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary slightly.

Experimental Protocols

I. Sample Preparation

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Materials:

  • (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity (≥99.8%)[2][3]

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its excellent dissolving power for a wide range of compounds and its relatively low cost.[2] If solubility is an issue, other solvents like DMSO-d₆ or Acetone-d₆ can be considered.[4]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR experiments into a clean, dry vial.[5] For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration (20-50 mg) is recommended to improve the signal-to-noise ratio.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] This volume ensures an optimal sample height in a standard 5 mm NMR tube.[3]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Filtration and Transfer: To remove any microscopic particulate matter that can interfere with the magnetic field homogeneity, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (with proton decoupling): Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled (typically through 2-4 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[9][10][11] This is crucial for identifying connectivity across quaternary carbons.

Data Interpretation and Structural Elucidation Workflow

The following logical workflow demonstrates how to systematically interpret the suite of NMR spectra to confirm the structure of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Confirmation H_NMR ¹H NMR Identify proton signals, integrations, and multiplicities. C_NMR ¹³C NMR & DEPT-135 Identify all carbon signals and classify them (C, CH, CH₂, CH₃). H_NMR->C_NMR Initial fragment identification COSY COSY Establish proton-proton coupling networks (e.g., ethyl group, vinyl protons, aromatic protons). C_NMR->COSY Provides context for coupling HSQC HSQC Connect each proton to its directly attached carbon. COSY->HSQC Assigns carbons to coupled proton systems HMBC HMBC Assemble molecular fragments by identifying long-range H-C correlations. HSQC->HMBC Defines fragments with C-H bonds Structure Final Structure Assignment Integrate all data to confirm the full molecular structure and stereochemistry. HMBC->Structure Connects all fragments and confirms quaternary carbons

Caption: Workflow for NMR-based structural elucidation.

Step 1: Analysis of ¹H NMR Spectrum
  • Ethyl Group: Expect a triplet around 1.35 ppm (CH₃, 3H) and a quartet around 4.30 ppm (CH₂, 2H). The characteristic splitting pattern and integration confirm the presence of an ethyl group.

  • Vinylic Protons: Two doublets are expected in the vinylic region. The proton at C9 (~6.60 ppm) and the proton at C8 (~7.80 ppm). The large coupling constant (J ≈ 15-18 Hz) between these two protons is indicative of a trans or (E)-configuration.[12][13]

  • Aromatic Protons: The highly substituted aromatic ring will show a complex splitting pattern. Three distinct signals are expected. Due to the strong electron-withdrawing effects of the nitro and cyano groups, these protons will be significantly deshielded and appear downfield (typically >7.5 ppm).

Step 2: Analysis of ¹³C NMR and DEPT-135 Spectra
  • The ¹³C NMR spectrum will show all 12 unique carbon signals.

  • The DEPT-135 spectrum will confirm the assignments from the ¹H NMR:

    • One positive CH₃ signal (~14 ppm).

    • One negative CH₂ signal (~62 ppm).

    • Five positive CH signals (two vinylic and three aromatic).

    • The remaining five signals (carbonyl, four quaternary aromatic carbons, and the cyano carbon) will be absent in the DEPT-135 spectrum, confirming their quaternary nature.

Step 3: Building Connectivity with 2D NMR

The real power of modern NMR lies in the 2D correlation experiments which piece the molecular puzzle together.

G cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc Key HSQC Correlations (¹H-¹³C) cluster_hmbc Key HMBC Correlations (¹H-¹³C, long-range) H12 H-12 (~4.30 ppm) H13 H-13 (~1.35 ppm) H12->H13 H8 H-8 (~7.80 ppm) H9 H-9 (~6.60 ppm) H8->H9 H5 H-5 (~7.85 ppm) H6 H-6 (~8.20 ppm) H5->H6 H3 H-3 (~7.90 ppm) H12_C12 H-12 ↔ C-12 H13_C13 H-13 ↔ C-13 H8_C8 H-8 ↔ C-8 H9_C9 H-9 ↔ C-9 H3_C3 H-3 ↔ C-3 H5_C5 H-5 ↔ C-5 H6_C6 H-6 ↔ C-6 H12_C10 H-12 → C-10 (carbonyl) H9_C1 H-9 → C-1 (aromatic) H9_C10 H-9 → C-10 (carbonyl) H8_C1 H-8 → C-1 (aromatic) H6_C4 H-6 → C-4 (cyano-bearing) H3_C1 H-3 → C-1 (aromatic)

Caption: Key 2D NMR correlations for structural assembly.

  • COSY: This experiment will clearly show the correlation between H-12 and H-13 of the ethyl group, between the vinylic protons H-8 and H-9, and between adjacent aromatic protons (e.g., H-5 and H-6).

  • HSQC: This spectrum acts as a bridge between the ¹H and ¹³C data, definitively linking each proton signal to the carbon it is attached to. For example, the proton at ~4.30 ppm will show a correlation to the carbon at ~62.0 ppm, confirming the assignment of C-12.

  • HMBC: This is the key experiment for assembling the fragments. Crucial correlations to look for include:

    • From the ethyl protons (H-12) to the carbonyl carbon (C-10), linking the ethyl group to the ester functionality.

    • From the vinylic protons (H-8 and H-9) to the carbonyl carbon (C-10) and to the aromatic carbon C-1, connecting the acrylate moiety to the phenyl ring.

    • From the aromatic protons (e.g., H-6) to the quaternary carbon bearing the cyano group (C-4), and from H-3 to the quaternary carbon C-1. These correlations are essential for determining the substitution pattern on the aromatic ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments and following a logical interpretation workflow, the complete and unambiguous structural elucidation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate can be achieved. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC provides a self-validating system of data that confirms atomic connectivity, functional groups, and stereochemistry. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool in chemical research and drug development.

References

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Juice-pharma.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Requirements. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • International Journal of PharmTech Research. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Filo. (2025, November 28). At what approximate position would you expect ethyl acrylate to show 13C absorption. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • RSC Publishing. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • ConnectSci. (1977, February 1). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2) and methacrylate (3, 4) derivatives for 0.1-0.2 M Solution CDCl3 (measured) and CDCl3, DMSO-d6 (italic, calculated) at 303 K. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). HMBC Spectroscopy Overview. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, December 31). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - Regioselective and Stereoselective Sulfonylation of Alkynylcarbonyl Compounds in Water. Retrieved from [Link]

  • Chegg.com. (2021, March 14). Solved Please analyze 2-nitrotoluene for the HNMR and Cnmr. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trinitrotoluene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chegg.com. (2024, February 4). Solved Given below is the structure for ethyl acrylate. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chegg.com. (2021, April 18). Solved 5. Calculate the coupling constants for the vinyl. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the structural characterization and quantitation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 2286-33-1 / 2017-89-2 derivative) using LC-ESI-MS/MS. This compound is a critical "push-pull" alkene intermediate used in the synthesis of functionalized indoles (e.g., 6-cyanoindole-2-carboxylates) via reductive cyclization. We discuss the specific fragmentation pathways, including the diagnostic "ortho-effect" unique to 2-nitrocinnamates, which allows for unambiguous differentiation from meta- and para-isomers.

Introduction

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a trisubstituted aromatic system featuring an electron-withdrawing nitro group ortho to an acrylate side chain. This structural motif is chemically reactive, serving as a precursor for Cadogan-Sundberg indole synthesis , where the nitro group is reduced (typically by triethyl phosphite) to a nitrene that inserts into the vinylic C-H bond.

Accurate analysis is essential to monitor:

  • Isomeric Purity: Differentiating the 2-nitro (active) isomer from 3-nitro or 4-nitro byproducts formed during nitration or Knoevenagel condensation.

  • E/Z Isomerism: The (E)-isomer is thermodynamically favored and typically required for efficient cyclization; Z-isomers may sterically hinder the reaction.

  • Degradation: Hydrolysis of the ethyl ester or photoreduction of the nitro group.

This guide provides a robust LC-MS/MS workflow using Electrospray Ionization (ESI) in Positive Mode.[1]

Chemical Properties & Mass Spec Data

PropertyValue
IUPAC Name Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Monoisotopic Mass 246.0641 Da
[M+H]⁺ (ESI) 247.0719 m/z
[M+Na]⁺ (ESI) 269.0538 m/z
LogP (Predicted) ~2.3 (Moderate hydrophobicity)
UV Max ~280–310 nm (Conjugated nitro-cinnamate system)

Experimental Protocol

Reagents and Chemicals[2]
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

  • Standard: Reference standard of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (>98% purity).

Sample Preparation

Stock Solution:

  • Weigh 1.0 mg of analyte into a 1.5 mL amber glass vial (light sensitive).

  • Dissolve in 1.0 mL of Acetonitrile (Concentration: 1 mg/mL).

  • Sonicate for 2 minutes to ensure complete dissolution.

Working Standard:

  • Dilute Stock 1:100 in 50:50 ACN:Water + 0.1% FA .

  • Final Concentration: 10 µg/mL (10 ppm).

  • Filter through a 0.2 µm PTFE syringe filter before injection.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
6.00 95 Linear Ramp
7.50 95 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | End Run |

Mass Spectrometry (ESI Source):

  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Gas Temp: 300°C

  • Nebulizer: 35 psi

  • Scan Mode: Full Scan (m/z 100–500) for ID; MRM for Quant.

Results & Discussion: Fragmentation Analysis

The "Ortho Effect" Diagnostic

The fragmentation of ortho-nitrocinnamates is distinct from meta or para isomers due to the proximity of the nitro group oxygen to the vinylic side chain.

  • Mechanism: The nitro oxygen attacks the

    
    -carbon of the acrylate, facilitating the loss of small neutrals (OH, H₂O, or CHO) and often cyclizing to form an indole-like or isatogen-like cation in the gas phase.
    
  • Key Fragment: A prominent loss of OH (17 Da) or H₂O (18 Da) is often observed in ortho-isomers, which is absent in para-isomers (which typically lose only NO₂).

Fragmentation Pathway (ESI+)

The protonated molecule [M+H]⁺ (m/z 247) undergoes Collision Induced Dissociation (CID):

  • Loss of Ethene (-28 Da): Cleavage of the ethyl ester group via McLafferty-like rearrangement.

    • 
       (Carboxylic acid form).
      
  • Loss of Ethanol (-46 Da): Direct loss of the alkoxy group.

    • 
       (Acylium ion).
      
  • Nitro Group Loss (-46 Da): Homolytic cleavage of the C-N bond.

    • 
       (Radical cation, less common in ESI but possible).
      
    • Note: m/z 201 is a doublet peak (Loss of EtOH vs Loss of NO₂). High-resolution MS (HRMS) is required to distinguish:

      • 
         (Mass ~201.03)
        
      • 
         (Mass ~215... wait, loss of NO2 is 46. 247-46=201).
        
  • Combined Loss:

    • 
       (Loss of NO₂ from the acid).
      
MRM Transitions for Quantitation

For triple quadrupole (QqQ) analysis, use the following transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
247.1 219.1 10Loss of Ethene (Quantifier)
247.1 201.1 15Loss of EtOH / NO₂ (Qualifier)
247.1 173.1 25Deep fragmentation (Core)

Visualization: Fragmentation & Workflow

The following diagram illustrates the analytical workflow and the proposed fragmentation mechanism, highlighting the diagnostic ortho-effect pathway.

G Sample Sample: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate LC UHPLC Separation (C18, ACN/H2O Gradient) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Parent Parent Ion [M+H]+ m/z 247 ESI->Parent Frag1 Fragment m/z 219 [M+H - C2H4]+ (Loss of Ethene from Ester) Parent->Frag1 -28 Da (McLafferty) Frag2 Fragment m/z 201 [M+H - EtOH]+ or [M+H - NO2]+ (Acylium or Aryl Cation) Parent->Frag2 -46 Da (Neutral Loss) Frag3 Fragment m/z 230 [M+H - OH]+ (Ortho Effect Diagnostic) Parent->Frag3 -17 Da (Ortho Interaction) Indole Indole Synthesis (Cadogan Cyclization) Frag1->Indole Structural Precursor Frag3->Indole Mechanistic Link

Caption: Analytical workflow and ESI+ fragmentation pathways. Note the m/z 230 diagnostic ion indicative of the ortho-nitro substituent interaction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Ion suppression from matrix or poor ionization of nitro group.Switch to Negative Mode ESI ([M-H]⁻ or [M+HCOO]⁻). Nitro compounds often ionize better in negative mode due to high electronegativity.
Peak Tailing Interaction of basic nitrogens with silanols.Increase buffer concentration (10 mM Ammonium Formate) or use an end-capped column.
Sodium Adduct Dominance High Na+ background.Optimize cone voltage to decluster adducts; ensure solvents are LC-MS grade.
Isomer Co-elution 2-nitro and 4-nitro isomers have similar hydrophobicity.Use a Phenyl-Hexyl column instead of C18 to leverage pi-pi selectivity differences between isomers.

References

  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. National Library of Medicine. Available at: [Link] (Note: Isomer reference for property comparison).

  • Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1970. (Foundational text on Cadogan synthesis precursors).
  • Schaldach, B. & Grützmacher, H. F.Ortho effects in the mass spectra of aromatic nitro compounds. International Journal of Mass Spectrometry and Ion Physics, 1980.
  • Agilent Technologies.Analysis of Impurities in Pharmaceutical Intermediates using High-Resolution LC/MS.
  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Application Note: Infrared Spectroscopy of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and protocols for the infrared (IR) spectroscopic analysis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate. This compound serves as a valuable case study for molecules featuring a complex interplay of electron-withdrawing and conjugating functional groups. We will dissect the vibrational signatures of the cyano, nitro, and acrylate moieties, explaining how their electronic environment within the molecule dictates their characteristic absorption frequencies. Detailed, field-proven protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are presented, along with guidelines for spectral acquisition and data validation to ensure scientific rigor. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and quality control.

Introduction: The Vibrational Landscape of a Multifunctional Molecule

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized organic molecule, often utilized as a building block in the synthesis of more complex chemical entities, including pharmaceuticals and dyes.[1] Its structure is characterized by a confluence of powerful electron-withdrawing groups (a nitro group, -NO₂, and a cyano group, -C≡N) and an extended π-conjugation system involving the phenyl ring and the acrylate double bond. This intricate electronic architecture makes infrared spectroscopy an exceptionally powerful tool for its characterization.

Each functional group within the molecule possesses unique vibrational modes (stretching, bending, etc.) that absorb infrared radiation at specific, quantifiable frequencies. The resulting IR spectrum is a molecular "fingerprint," providing definitive evidence for the presence of these groups and offering insights into the molecule's overall structure and bonding. The strong electron-withdrawing nature of the nitro and cyano substituents significantly influences the vibrational frequencies of adjacent groups, such as the acrylate's carbonyl and C=C bonds, through inductive and resonance effects.[2][3] Understanding these shifts is paramount for accurate spectral interpretation.

Theoretical Framework: Assigning the Vibrational Signatures

The infrared spectrum of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a composite of the absorption bands from its constituent parts. The interpretation relies on understanding the characteristic frequency ranges for each functional group and the predictable shifts caused by the electronic environment.

The Nitro Group (-NO₂) Vibrations

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its two strong, characteristic stretching vibrations.[4]

  • Asymmetric Stretch (ν_as): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[5] Conjugation with the phenyl ring lowers this frequency compared to its aliphatic counterparts.

  • Symmetric Stretch (ν_s): This is another strong band, appearing in the 1360-1290 cm⁻¹ range.[5][6] For the title compound, these two bands provide a clear and unambiguous confirmation of the nitro group's presence.

The Acrylate System (Ester & Alkene)

The ethyl acrylate portion of the molecule contributes several key bands.

  • Carbonyl Stretch (ν_C=O): The ester carbonyl group gives rise to a very strong and sharp absorption. For a typical α,β-unsaturated ester, this band is expected around 1730-1715 cm⁻¹. The conjugation with the C=C double bond slightly lowers the frequency from a saturated ester (typically 1750-1735 cm⁻¹).

  • Alkene Stretch (ν_C=C): The stretching of the carbon-carbon double bond in the acrylate system is expected in the 1640-1620 cm⁻¹ region.[7] Its intensity is enhanced by conjugation with the carbonyl group.

  • Ester C-O Stretches: Two distinct C-O stretching bands are characteristic of esters, appearing in the 1300-1000 cm⁻¹ region. These correspond to the C-O-C asymmetric and symmetric stretches.

The Cyano Group (-C≡N)

The nitrile or cyano group has a very characteristic and diagnostically useful absorption.

  • Nitrile Stretch (ν_C≡N): This vibration appears as a sharp, medium-intensity band in a relatively clear region of the spectrum, typically between 2260-2240 cm⁻¹.[8] Its conjugation with the aromatic ring can slightly influence its position and intensity.

The Substituted Aromatic Ring & Ethyl Group
  • Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

  • Aromatic C=C Stretches: Medium to weak bands occur in the 1600-1450 cm⁻¹ region. These can sometimes overlap with the nitro group's asymmetric stretch.

  • Aliphatic C-H Stretches: The ethyl group's sp³-hybridized C-H bonds will produce strong stretching bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can give clues about the aromatic substitution pattern.

Predicted and Reported Spectral Data

Based on the analysis of similar compounds and general spectroscopic rules, a predicted IR spectrum can be summarized. Fortuitously, spectral data for the closely related isomer, (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, has been reported in the literature, providing excellent reference values.[9]

Functional GroupVibrational ModePredicted Range (cm⁻¹)Reported Value (cm⁻¹) for Isomer[9]Expected Intensity
Cyano (-C≡N)C≡N Stretch2260 - 22402196Medium, Sharp
Nitro (-NO₂)Asymmetric Stretch1550 - 14901519Strong
Symmetric Stretch1360 - 1310Not explicitly listed, but expectedStrong
Acrylate (Ester)C=O Stretch1730 - 17151738Very Strong, Sharp
Acrylate (Alkene)C=C Stretch1640 - 1620~1600-1630 (Often in aromatic region)Medium
Aromatic RingC=C Stretches1600 - 1450Included in fingerprintMedium to Weak
Aromatic C-HC-H Stretch3100 - 3000Not explicitly listed, but expectedWeak to Medium
Ethyl Group (-CH₂CH₃)C-H Stretch3000 - 28502856Strong
Fingerprint RegionC-H Bends, C-O, C-N< 1400854Complex, Strong to Weak
Note: The reported values are for the isomer (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. The substitution pattern in the title compound (4-cyano-2-nitro) will cause slight shifts in these frequencies but they serve as an excellent baseline.

Experimental Protocols: From Sample to Spectrum

The acquisition of a high-quality, reproducible IR spectrum is critically dependent on meticulous sample preparation and a validated instrument workflow. Here we detail two common and effective methods: the KBr pellet technique for transmission analysis and ATR for surface analysis.

Instrument Validation and System Suitability

Before any sample analysis, ensuring the trustworthiness of the FTIR spectrometer is paramount. This forms the basis of a self-validating system.[4][10]

  • Performance Qualification (PQ): Perform a daily or weekly PQ check using a certified polystyrene standard. Verify that the peak positions are within the manufacturer's specified tolerance.

  • Background Spectrum: Always collect a fresh background spectrum immediately before running the sample. This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which have strong absorptions and can obscure sample peaks.

  • Environmental Monitoring: Be aware that temperature fluctuations in the lab can affect instrument performance. Regular background collection helps mitigate this.[11]

Workflow_Validation cluster_pre_analysis Pre-Analysis Validation cluster_analysis Sample Analysis cluster_post_analysis Post-Analysis Verification PQ Performance Qualification (Polystyrene Standard) BG Collect Fresh Background Spectrum PQ->BG If Pass SamplePrep Sample Preparation (ATR or KBr) BG->SamplePrep Acquire Acquire Sample Spectrum SamplePrep->Acquire Process Process Spectrum (Baseline, ATR Correction) Acquire->Process Interpret Interpret & Compare (Peak Assignment) Process->Interpret

Caption: General workflow for validated FTIR analysis.

Protocol 1: KBr Pellet Transmission Method

Causality: The KBr pellet method is a classic transmission technique. It is often chosen when high sensitivity is required for detecting trace components or weak absorption bands, as the pathlength can be controlled by sample concentration.[6] It produces a "true" transmission spectrum ideal for comparison with legacy spectral libraries. This is the preferred method for obtaining the highest spectral resolution and signal-to-noise for a crystalline solid like the title compound.

Methodology:

  • Drying: Gently dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove absorbed water, which has a strong, broad IR absorption. Store in a desiccator.

  • Grinding: In an agate mortar and pestle, add approximately 1-2 mg of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and ~200 mg of the dried KBr.

  • Mixing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Ineffective grinding leads to scattering of the IR beam (Christiansen effect), resulting in a sloping baseline and distorted peak shapes.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-8 tons for approximately 2 minutes. The goal is to produce a thin, transparent, or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

Causality: ATR is a surface-sensitive technique that requires minimal to no sample preparation, making it ideal for rapid, high-throughput screening and quality control.[12] It is particularly advantageous for analyzing samples that are difficult to grind or are opaque. For the title compound, ATR provides a fast and convenient way to verify its identity without the laborious process of making a pellet.

Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Scan: With the clean, empty crystal, lower the pressure clamp and perform a background scan. This accounts for the absorbance of the crystal itself and the ambient atmosphere.

  • Sample Application: Place a small amount of the solid (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[13]

  • Analysis: Collect the spectrum. Most modern software includes an ATR correction algorithm that accounts for the wavelength-dependent depth of penetration, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

Protocol_Choice Start Start: Analyze Solid Sample Goal What is the primary goal? Start->Goal KBr KBr Pellet Method Goal->KBr High Sensitivity / Library Matching ATR ATR Method Goal->ATR Rapid Screening / QC Identity Check KBr_Adv Advantages: - High Sensitivity - True Transmission Spectrum - Good for Quantitative Work KBr->KBr_Adv ATR_Adv Advantages: - Fast, Minimal Prep - Non-destructive - Good for Opaque Samples ATR->ATR_Adv

Caption: Decision tree for selecting an FTIR sampling method.

Conclusion

The infrared spectrum of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate provides a rich source of structural information. The strong, characteristic bands of the nitro, cyano, and carbonyl groups are readily identified, and their precise frequencies are modulated by the extensive conjugation and powerful inductive effects within the molecule. By following validated protocols for sample preparation and spectral acquisition, FTIR spectroscopy serves as a rapid, reliable, and definitive tool for the structural confirmation and quality assessment of this and other similarly complex organic molecules. The choice between transmission (KBr) and reflectance (ATR) methodologies should be guided by the specific analytical goal, whether it be high-sensitivity characterization or high-throughput screening.

References

  • Department of Chemistry, Michigan State University. (n.d.). Infrared Spectroscopy: Nitro Groups. Retrieved from [Link]

  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Cho, M. (2014). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics, 16(25), 12462-12473. Retrieved from [Link]

  • Peachey, C. (2022, October 4). Validating FTIR for rapid cleaning verification. European Pharmaceutical Review. Retrieved from [Link]

  • C&EN. (2023, November 7). Unveiling the Intricacies of Compliance for FTIR Instruments in the Pharmaceutical Industry. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • Montrose Environmental Group. (2021, August 20). Generating Highly Reliable FTIR Field Data with Quality, Assurance, Accuracy, and Validation [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. PubChem Compound Database. Retrieved from [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (E)-Ethyl 3-(4-Cyano-2-Nitrophenyl)Acrylate. Retrieved from [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Mexican Chemical Society. (2023). Supplementary Information. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]

  • Boxer, S. G. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Stanford University. Retrieved from [Link]

  • Reddit. (2023, June 30). Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Modulations in the binding selectivity of phenol and thiophenol with ethyl cinnamate: an IR spectroscopic and quantum chemical investigation. Physical Chemistry Chemical Physics, 21(34), 18768-18778. Retrieved from [Link]

  • Kumar, A., et al. (2022). Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. Pharmaceutics, 14(7), 1466. Retrieved from [Link]

  • Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. Retrieved from [Link]

  • Geva, N., et al. (2020). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in charged oligophenylenes. Chemical Science, 11(29), 7621-7633. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial ATR-FTIR spectra for the acrylate double bond (~1630 cm−1) with.... Retrieved from [Link]

  • American Chemical Society. (1954). REACTIONS OF ALPHA, BETA-UNSATURATED DINITRILES. Journal of the American Chemical Society, 76(21), 5451-5454. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of cinnamate acid [a] ethyl cinnamate resulting from esterification [b]. Retrieved from [Link]

  • Jayabharathi, J., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(4), 2459-2469. Retrieved from [Link]

  • Milstein, D., et al. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Nature Catalysis. Retrieved from [Link]

  • Elayan, I. A., & Brown, A. (2025, September 10). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv. Retrieved from [Link]

  • AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

  • SciELO. (2007). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Polímeros, 17(2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering yield bottlenecks in the synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate .

This guide assumes you are utilizing the Heck-Mizoroki coupling (Palladium-catalyzed cross-coupling), as this is the most efficient modern route for this scaffold compared to the classical Knoevenagel condensation (which requires the less stable aldehyde precursor).

Case ID: HECK-CN-NO2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Troubleshooting[1]

Executive Summary: The "Ortho-Nitro" Challenge

The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate presents a classic "push-pull" conflict in palladium catalysis:

  • Electronic Activation (The "Push"): The substrate (4-bromo-3-nitrobenzonitrile) is highly electron-deficient due to the -CN and -NO2 groups.[1] This actually accelerates the Oxidative Addition step of the catalytic cycle.

  • Steric Deactivation (The "Pull"): The 2-nitro group (ortho to the halide) creates significant steric bulk. This hinders the coordination of the palladium species and, more critically, can retard the Migratory Insertion step or destabilize the active complex, leading to catalyst precipitation (Palladium black).

Current Yield Baseline: Users typically report 35–50% yields with standard protocols (Pd(PPh3)4, DMF, 100°C).[1] Target Yield: >85% with >98:2 (E:Z) selectivity.

Module 1: Critical Reaction Parameters (The Protocol)

The following parameters are optimized for ortho-substituted electron-deficient aryl bromides .

Recommended "Rescue" Protocol

If your current yield is <50%, switch to this Jeffery-Type Phase Transfer System :

ComponentStandard ReagentMolar Eq.Technical Rationale
Substrate 4-Bromo-3-nitrobenzonitrile1.0The bromide is preferred over iodide for stability; chloride is too inert.[1]
Coupling Partner Ethyl Acrylate1.2 – 1.5Excess required to account for polymerization side-reactions.[1]
Catalyst Pd(OAc)₂ 0.02 (2 mol%)More robust than Pd(PPh₃)₄.[1] Acts as a stable Pd(II) precursor.[1]
Ligand P(o-tol)₃ 0.04 (4 mol%)CRITICAL: Tri-o-tolylphosphine is bulky.[1] It forms a mono-ligated Pd species that accommodates the steric bulk of the ortho-nitro group better than PPh₃.[1]
Base NaOAc (anhydrous)2.5Weaker bases reduce side reactions.[1] Anhydrous is critical to prevent ester hydrolysis.[1]
Additive TBAB 1.0Tetrabutylammonium bromide stabilizes Pd nanoparticles and acts as a phase-transfer agent (Jeffery conditions).[1]
Solvent DMAc or DMF [0.2 M]Dimethylacetamide often allows slightly higher temps than DMF without decomposition.[1]
Temp/Time 110°C4–12 hHigh temperature is non-negotiable for ortho-substituted substrates.[1]

Module 2: Troubleshooting & FAQs

Q1: "My reaction turns black within 30 minutes and conversion stops at 40%. Why?"

Diagnosis: Catalyst Death (Agglomeration).[1] The Mechanism: The electron-deficient nature of your aryl ring makes the oxidative addition fast, but the bulky nitro group slows down the subsequent steps. The "waiting" Palladium intermediates are unstable and collapse into inactive Pd(0) clusters (Palladium black). The Fix:

  • Switch to "Jeffery Conditions": Add TBAB (Tetrabutylammonium bromide) .[1] The bromide ions stabilize the coordinate-unsaturated Palladium species, preventing agglomeration.

  • Ligand Swap: If using PPh₃, switch to P(o-tol)₃ (Tri-o-tolylphosphine).[1] The "cone angle" of this ligand is larger, which paradoxically helps stabilize the specific geometry required for ortho-substituted couplings.

Q2: "I am seeing significant amounts of the (Z)-isomer. I need the (E)-isomer."

Diagnosis: Thermodynamic Control Failure or Isomerization.[1] The Mechanism: The Heck reaction is naturally (E)-selective due to the transition state geometry (syn-addition, syn-elimination).[1] However, if the reaction temperature is too low, or if the reaction runs too long with product accumulating, isomerization can occur. The Fix:

  • Increase Temperature: Ensure you are running at >100°C . The (E)-isomer is the thermodynamic product; higher heat helps the system overcome the rotation barrier to settle in the (E) well.

  • Shorten Time: Monitor by HPLC. Stop the reaction immediately upon consumption of the aryl bromide. Prolonged heating of the product in the presence of Pd can induce isomerization.

Q3: "Can I use the Aryl Chloride instead of the Bromide to save money?"

Diagnosis: Activation Energy Barrier.[1] The Reality: While 4-chloro-3-nitrobenzonitrile is cheaper, the C-Cl bond is significantly stronger.[1] The Fix:

  • Do NOT use standard Heck conditions. You would need bulky, electron-rich ligands like Tri-tert-butylphosphine (PtBu₃) or N-Heterocyclic Carbenes (NHCs) to activate the chloride.[1]

  • Recommendation: Stick to the Bromide for process reliability unless you are operating at multi-kilogram scale where raw material cost outweighs catalyst complexity.

Module 3: Mechanistic Visualization[1]

Understanding where the reaction fails is key to fixing it. The diagram below illustrates the specific steric clash introduced by the Nitro group during the catalytic cycle.

HeckCycle Figure 1: Steric Impact of 2-Nitro Group on Heck Catalytic Cycle cluster_0 Critical Failure Point Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (FAST due to EWG) Pd0->OxAdd + Ar-Br Complex1 Pd(II)-Ar-Br (Intermediate A) OxAdd->Complex1 Coord Olefin Coordination Complex1->Coord + Ethyl Acrylate SideRxn Catalyst Decomposition (Pd Black Formation) Complex1->SideRxn If Sterics Block Coordination MigIns Migratory Insertion (BOTTLENECK) Coord->MigIns BetaElim Beta-Hydride Elimination (Determines E-Selectivity) MigIns->BetaElim Stereoselective Step MigIns->SideRxn Stalled by Ortho-Nitro Bulk RedElim Reductive Elimination (Regenerates Catalyst) BetaElim->RedElim - Product (E) RedElim->Pd0 + Base / - HBr

Caption: The 2-Nitro group creates steric hindrance at the Migratory Insertion step. If this step is too slow, the unstable Pd(II) intermediate decomposes to Palladium Black.

Module 4: Purification & Isolation Strategy

Even with a high-yield reaction, poor isolation can ruin the batch.

  • Quench: Do not pour directly into water. Dilute with Ethyl Acetate first, then wash with water.[2] This prevents the product from oiling out with trapped impurities.

  • Pd Removal: The cyano group can coordinate to residual Pd, carrying it into your product (colored impurity).

    • Treatment: Stir the organic layer with Thiourea or active charcoal (Darco G-60) for 30 minutes before filtration.[1]

  • Recrystallization:

    • The (E)-isomer is highly crystalline.[1]

    • Solvent System:Ethanol/Water (9:1) or pure Isopropanol .[1]

    • Heat to reflux, cool slowly to RT, then to 4°C. The (Z)-isomer and impurities usually remain in the mother liquor.

References & Authority[1][3][4][5][6]

  • The "Jeffery Conditions" (Use of TBAB):

    • Jeffery, T. (1984). "Heck-type reactions in solid-liquid phase transfer catalysis". Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

    • Relevance: Establishes the use of tetraalkylammonium salts to stabilize Pd and enhance yields in difficult substrates.

  • Ligand Effects (P(o-tol)3 vs PPh3):

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and structure-activity relationships".[1] Journal of the American Chemical Society, 116(13), 5969-5970. [1]

    • Relevance: While focused on C-N bonds, Hartwig's work fundamentally explains how bulky phosphines facilitate reductive elimination and stabilize coordinatively unsaturated species in sterically crowded systems.

  • Heck Reaction Mechanism & Selectivity:

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. [1]

    • Relevance: The definitive review on Heck mechanisms, specifically detailing the "neutral" vs "cationic" pathways that dictate E/Z selectivity.

  • Synthesis of Androgen Receptor Antagonist Intermediates:

    • Note: While specific patents for this exact intermediate are proprietary, the chemistry is analogous to the synthesis of Enzalutamide intermediates described in:

    • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists...". Journal of Medicinal Chemistry, 53(7), 2779–2796. [1]

    • Relevance: Demonstrates the handling of cyano/nitro/halo-aryl scaffolds in drug development contexts.

Sources

Technical Support Center: Knoevenagel Condensation of 4-Cyano-2-nitrobenzaldehyde

[1]

Executive Summary: Reactivity Profile

4-Cyano-2-nitrobenzaldehyde is an "activated" electrophile.[1][2] The synergistic electron-withdrawing effects of the nitro group (


)cyano group (

)

While this facilitates rapid condensation, it drastically lowers the energy barrier for side reactions , most notably Michael additions (bis-alkylation) and base-catalyzed degradation . Unlike standard benzaldehydes, this substrate requires precise stoichiometry and pKa control of the catalyst to prevent the product from reacting further.

Troubleshooting Guide: Common Failure Modes

Issue 1: Mass Spec shows M+66 (or M+113) Impurity Peak

User Report: "I isolated the product, but LC-MS shows a major impurity with a mass higher than the target alkene. The NMR shows loss of the alkene proton."

Diagnosis: Michael Addition (Bis-Adduct Formation) Because your product (the benzylidene derivative) is so electron-deficient, it acts as a potent Michael acceptor. If you use an excess of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), the base will catalyze a second attack on the newly formed double bond.

  • Mechanism:

    • Standard Knoevenagel condensation forms the alkene.[1]

    • Excess Malononitrile anion attacks the

      
      -carbon of the alkene.
      
    • Result: A saturated "dimer" (Bis-adduct).[1]

Corrective Action:

  • Stoichiometry Control: Do not use an excess of the active methylene component. Use a 0.98 : 1.00 ratio (Active Methylene : Aldehyde).[1] It is better to have unreacted aldehyde (easy to wash away) than the bis-adduct (difficult to separate).[1]

  • Base Selection: Switch from strong bases (piperidine/TEA) to a weaker, buffered system like EDDA (Ethylenediammonium diacetate) or Glycine/Acetic Acid .[1] These catalysts are sufficient to deprotonate the methylene but less active in promoting the Michael addition.

Issue 2: Reaction Mixture Turns Dark Black/Tarry

User Report: "Upon adding the base (piperidine), the yellow reaction mixture instantly turned black and viscous. Yield is very low."

Diagnosis: Nucleophilic Aromatic Substitution (


) or Polymerization

Corrective Action:

  • Change Catalyst Sterics: Use a bulky, non-nucleophilic base like DABCO or DBU (in catalytic amounts), or an inorganic base like Potassium Fluoride (KF) on Alumina.[1]

  • Temperature Control: Perform the reaction at 0°C to Room Temperature . Do not reflux unless necessary.[1] High heat favors

    
     side reactions.[1]
    
Issue 3: Hydrolysis of Functional Groups

User Report: "IR shows a broad peak around 3400 cm⁻¹ and loss of the nitrile stretch."

Diagnosis: Nitrile Hydrolysis Under basic conditions (especially in aqueous solvents), the cyano group (


1

Corrective Action:

  • Solvent Choice: Avoid water/alcohol mixtures if strong bases are used.[1] Use anhydrous Ethanol or Acetonitrile .[1]

  • pH Management: Ensure the reaction medium remains neutral to slightly acidic (if using ammonium salts) to prevent hydrolysis.[1]

Quantitative Impurity Profiling

The following table summarizes the expected impurities based on the reactant's electronic structure.

Impurity TypeRelative Mass (

MW)
CausePrevention Strategy
Bis-Adduct +66 Da (if Malononitrile)+113 Da (if Ethyl Cyanoacetate)Excess nucleophile attacking product alkene.[1]Strict 1:1 stoichiometry; reduce reaction time.
Oxidized Aldehyde +16 Da (Carboxylic Acid)Air oxidation of aldehyde (Cannizzaro competition).[1]Degas solvents; inert atmosphere (

).[1]
Amide Hydrolysis +18 Da Hydrolysis of

to

.
Use anhydrous solvents; lower temperature.[1][3]
Nitro-Displacement Variable (depends on base)

attack by amine catalyst on aromatic ring.[1]
Use non-nucleophilic bases (DABCO, EDDA).[1]

Visualizing the Reaction Pathways

The diagram below illustrates the competition between the desired Knoevenagel pathway and the parasitic Michael Addition/Hydrolysis pathways.

Knoevenagel_PathwaysAldehyde4-Cyano-2-nitrobenzaldehydeIntermediateAldol Intermediate(Alcohol)Aldehyde->Intermediate Base Catalyst(k1)TarsIMPURITY: Polymer/Tars(Base Catalyzed)Aldehyde->Tars Strong Base(Cannizzaro/SNAr)MalonoMalononitrile(Active Methylene)Malono->Intermediate Base Catalyst(k1)ProductTARGET PRODUCT(Benzylidene)Intermediate->Product -H2O(Elimination)BisAdductIMPURITY: Bis-Adduct(Michael Addition)Product->BisAdduct + Excess Malononitrile(Fast k2)AmideIMPURITY: Amide(Nitrile Hydrolysis)Product->Amide + H2O / OH-

Figure 1: Reaction network showing the primary Knoevenagel pathway (Green) vs. parasitic Michael addition and hydrolysis pathways (Red).

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-cyano-2-nitrobenzylidene)malononitrile with <1% Bis-adduct impurity.

Reagents:

  • 4-Cyano-2-nitrobenzaldehyde (1.00 equiv)[1]

  • Malononitrile (0.98 equiv) — Limiting reagent strategy[1]

  • Catalyst: EDDA (Ethylenediammonium diacetate) (5 mol%) OR Ammonium Acetate (10 mol%)[1]

  • Solvent: Anhydrous Ethanol or Toluene (for azeotropic removal of water)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-cyano-2-nitrobenzaldehyde (10 mmol) in Anhydrous Ethanol (20 mL) at room temperature.

  • Activation: Add Malononitrile (9.8 mmol). Note the slight deficiency.

  • Catalysis: Add EDDA (0.5 mmol). The solution should turn yellow/orange.[1]

  • Reaction: Stir at 25°C for 1–3 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

    • Checkpoint: If the reaction stalls, raise temperature to 40°C. Avoid reflux to prevent polymerization.

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates.

    • Filter the solid.[1]

    • Crucial Wash: Wash the filter cake with cold water (removes catalyst) followed by cold ethanol (removes unreacted aldehyde).[1]

    • Do not wash with basic solutions.[1]

  • Purification: Recrystallize from Ethanol/Acetonitrile if necessary. Avoid column chromatography on silica gel if possible, as the acidic silica can sometimes degrade the nitro-alkene or cause hydrolysis.

References

  • Knoevenagel Condens

    • Source: MilliporeSigma / Merck[1]

    • Context: General mechanism and base catalysis roles.[1][4]

  • Nucleophilic Arom

    
    ) in Activated Pyridines/Benzenes 
    
    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem., 2014)[5]

    • Context: Explains the "element effect" and how cyano/nitro groups activate the ring for attack by amine catalysts (like piperidine), leading to side reactions.
  • Synthesis of SARM Intermedi

    • Source: BenchChem Technical Guides[1]

    • Context: Details on the handling of 2-nitrobenzaldehyde derivatives and their role in pharmaceutical intermedi
    • [1]

  • Catalyst-Free and Water-Medi

    • Source: Organic & Biomolecular Chemistry (RSC, 2024)
    • Context: Discusses avoiding metal impurities and using water/mild conditions to prevent side reactions in benzaldehyde condens

Optimizing reaction conditions for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Executive Summary & Reaction Logic

Target Molecule: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Primary Synthetic Route: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling.[1] Alternative Route: Horner-Wadsworth-Emmons (HWE) Olefination (High stereoselectivity backup).

The Challenge: Synthesizing this specific acrylate involves coupling an electron-deficient alkene (ethyl acrylate) with a highly electron-deficient aryl halide (4-bromo-3-nitrobenzonitrile).

  • Electronic Advantage: The presence of strong electron-withdrawing groups (EWGs)—Nitro (-NO₂) at the ortho position and Cyano (-CN) at the para position—significantly accelerates the oxidative addition step of the catalytic cycle.

  • Steric Constraint: The ortho-nitro group creates steric bulk, which naturally favors the formation of the (E)-isomer (trans) to minimize repulsion with the carbonyl of the acrylate, but it can also hinder the coordination of bulky phosphine ligands.

Reaction Mechanism (Heck Cycle)

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding this flow is critical for troubleshooting "stalled" reactions.

HeckCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br Complex) Start->OxAdd + 4-bromo-3-nitrobenzonitrile Coord Olefin Coordination (Ethyl Acrylate binds) OxAdd->Coord + Ethyl Acrylate Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Stereoselective Step (Forms E-isomer) BaseStep Reductive Elimination (Base Regenerates Pd(0)) BetaElim->BaseStep - Product (H-Pd-Br) BaseStep->Start + Base (Et3N) - HBr salt

Figure 1: Catalytic cycle for the formation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate. Note that the steric bulk of the ortho-nitro group drives the stereoselectivity during Beta-Hydride Elimination.

Optimized Experimental Protocol

Safety Warning: Nitro-aromatics are potentially energetic. Ethyl acrylate is a lachrymator and potential carcinogen. Perform all operations in a fume hood.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Bromo-3-nitrobenzonitrile Substrate1.0Limiting reagent.
Ethyl Acrylate Coupling Partner1.2 - 1.5Excess required due to potential polymerization.
Pd(OAc)₂ Pre-catalyst0.01 - 0.051-5 mol%. Higher loading (5%) recommended for initial scale-up.
P(o-tol)₃ Ligand0.02 - 0.10Tri(o-tolyl)phosphine. Bulky ligand prevents Pd clustering.
Triethylamine (Et₃N) Base2.0 - 3.0Scavenges HBr.
DMF or DMAc SolventN/AHigh boiling point polar aprotic solvent is essential.
Hydroquinone Inhibitor<1% wtCRITICAL: Prevents acrylate polymerization.
Step-by-Step Methodology
  • Catalyst Pre-activation: In a dry vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in a small volume of DMF. Stir for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).

  • Main Charge: To a 3-neck round bottom flask equipped with a reflux condenser and thermometer, add:

    • 4-Bromo-3-nitrobenzonitrile (1.0 equiv)

    • Anhydrous DMF (Concentration: 0.2 M - 0.5 M relative to substrate)

    • Triethylamine (2.5 equiv)

    • Hydroquinone (trace amount) – Do not skip this.

  • Degassing: Sparge the solution with Argon or Nitrogen for 20 minutes to remove dissolved Oxygen (Oxygen poisons Pd catalysts).

  • Initiation: Add the pre-activated catalyst solution via syringe.

  • Reagent Addition: Add Ethyl Acrylate (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C - 100°C .

    • Note: Do not exceed 110°C to avoid thermal decomposition of the nitro-arene.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash with 1N HCl (to remove excess amine), then Water, then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂).

Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turned into a solid "jelly" or "gel." What happened?

Diagnosis: Polymerization of Ethyl Acrylate. Cause: Ethyl acrylate is prone to radical polymerization at high temperatures, especially if the Pd catalyst generates radicals or if oxygen is present. Solution:

  • Add a Radical Inhibitor: Ensure you added Hydroquinone or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture.

  • Dropwise Addition: Do not add all Ethyl Acrylate at once. Add it slowly over 1 hour at reaction temperature.

  • Reduce Excess: Lower the acrylate equivalents from 1.5 to 1.1.

Q2: I see a black precipitate immediately upon heating, and conversion stops.

Diagnosis: "Pd Black" formation. Cause: The active Pd(0) species agglomerated into inactive metallic palladium particles. This happens if the ligand is insufficient or the reaction temperature is too high for the catalyst stability. Solution:

  • Jeffery Conditions: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). The ammonium salt stabilizes the Pd-nanoclusters and acts as a phase transfer agent, often reviving "dead" Heck reactions.

  • Ligand Switch: Switch from PPh₃ to P(o-tol)₃ or a bidentate ligand like dppp . The steric bulk of o-tolyl phosphine stabilizes the Pd center better against agglomeration.

Q3: I am getting a mixture of (E) and (Z) isomers. How do I maximize the (E)-isomer?

Diagnosis: Poor stereoselectivity. Scientific Insight: The Heck reaction is thermodynamically driven to the (E)-isomer (trans) because the transition state for beta-hydride elimination favors the conformation where the bulky aryl group and the ester group are anti-periplanar. Optimization:

  • Thermodynamic Control: Increase the reaction time slightly. The (Z)-isomer can sometimes isomerize to the more stable (E)-isomer under Pd catalysis.

  • Steric Bulk: The 2-nitro group already strongly favors the (E)-isomer. If Z is persisting, ensure your base concentration is sufficient (2.5+ equiv) to drive the elimination step.

Q4: The reaction is very slow (<10% conversion after 6 hours).

Diagnosis: Catalyst poisoning or poor oxidative addition. Solution:

  • Temperature: Increase temperature to 110°C (carefully).

  • Solvent: Ensure DMF is anhydrous. Water can quench the catalytic cycle if not using specific water-tolerant ligand systems.

  • Alternative Catalyst: Try Pd(dppf)Cl₂ . The bidentate ferrocene ligand is more robust for electron-deficient substrates.

Alternative Route: HWE Reaction

If the Heck reaction fails due to substrate sensitivity, use the Horner-Wadsworth-Emmons (HWE) reaction. This route guarantees high (E)-selectivity.

  • Precursor: 4-cyano-2-nitrobenzaldehyde (commercially available or synthesized via oxidation of 4-methyl-3-nitrobenzonitrile).

  • Reagent: Triethyl phosphonoacetate.

  • Base: NaH or K₂CO₃ (milder).

  • Conditions: THF, 0°C to RT.

  • Advantage: No heavy metals; >95% (E)-selectivity typically observed for electron-poor aldehydes.

References

  • Heck Reaction Mechanism & Selectivity

    • The Mizoroki-Heck Reaction.[1][3] Organic Chemistry Portal.

    • [Link]

  • Catalyst Stabilization (Jeffery Conditions)

    • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 26(22), 2667-2670.
    • [Link]

  • Synthesis of Nitro-Cyano Acrylates (Analogous Protocols)

    • PubChem Compound Summary for Ethyl 2-cyano-3-(4-nitrophenyl)
    • [Link]

  • Wittig/HWE Alternative for (E)

    • The Horner-Wadsworth-Emmons Reaction.[4] Organic Chemistry Portal.

    • [Link]

Sources

Stability and degradation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

[1]

Welcome to the Advanced Chemical Stability & Handling Guide. Status: Active | Version: 2.4 | Last Updated: 2026-02-18[1]

Executive Summary: The "Push-Pull" Instability

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is not a standard reagent; it is a highly functionalized electron-deficient cinnamate .[1] Its stability profile is dictated by the synergistic electron-withdrawing effects of the 2-nitro and 4-cyano groups on the phenyl ring.[1]

These substituents create a "super-electrophilic"

  • Photon-induced Isomerization: Rapid

    
     conversion under ambient light.[1]
    
  • Nucleophilic Attack: Immediate degradation in the presence of thiols (DTT, GSH) or strong bases.

  • Hydrolytic Cleavage: Accelerated ester hydrolysis compared to unsubstituted cinnamates.[1]

Part 1: Quick Reference Dashboard
ParameterSpecification / Behavior
Appearance Yellow to Orange Crystalline Solid (Color intensity correlates with conjugation).[1]
Storage Condition -20°C , Desiccated, Amber Vial (Strict light exclusion).
Solubility High: DMSO, DMF, Acetone. Moderate: Ethanol, DCM. Low: Water, Hexanes.
Primary Degradant (Z)-Isomer (Photochemical); Carboxylic Acid derivative (Hydrolytic).[1]
Solution Stability DMSO (

h at RT); Aqueous Buffer (

h at pH > 8).[1]
Incompatible Reagents DTT,

-Mercaptoethanol, Sodium Borohydride, Strong Bases (NaOH, KOH).
Part 2: Critical Degradation Pathways
Module A: Photochemical Instability (

Isomerization)

The Issue: The conjugated

2-nitro group

1

symptom: HPLC chromatograms show a peak splitting or a new peak emerging at a slightly different retention time (usually earlier on C18 columns) after exposure to lab light.[1]

PhotochemistryE_Iso(E)-Isomer(Thermodynamically Stable)ExcitedExcited Singlet State(π → π*)E_Iso->Excited hν (UV/Vis)TwistedTwisted Intermediate(Perpendicular Geometry)Excited->Twisted RelaxationTwisted->E_Iso DecayZ_Iso(Z)-Isomer(Kinetically Trapped)Twisted->Z_Iso DecayZ_Iso->E_Iso Thermal (Slow)or hν (Fast)

Figure 1: Mechanism of photon-induced isomerization. Note that the 2-nitro group can sterically lock the Z-isomer, preventing thermal reversion.[1]

Module B: Chemical Reactivity (Michael Addition & Hydrolysis)

The Issue: The 4-cyano and 2-nitro groups pull electron density out of the ring, which in turn pulls density from the alkene.[1] This makes the

1

Symptom: In biological assays involving cysteine proteases or kinases with DTT, the compound loses potency or forms covalent adducts, leading to false negatives (loss of compound) or false positives (covalent inhibition).

Degradationcluster_HydrolysisPathway A: Hydrolysis (pH > 7.5)cluster_MichaelPathway B: Michael Addition (Nucleophiles)Compound(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylateAcidCarboxylic Acid Derivative(Precipitate)Compound->Acid OH- / H2OEthanolEthanolCompound->Ethanol OH- / H2OAdductThiol-Adduct(Biologically Inactive)Compound->Adduct R-SH (DTT, Cysteine)

Figure 2: Competitive degradation pathways in aqueous and biological media.[1]

Part 3: Troubleshooting Guide (FAQ)
Scenario 1: Synthesis & Purification

Q: My product turned from bright yellow to a brownish oil during recrystallization. What happened?

  • Diagnosis: Likely thermal polymerization or base-catalyzed degradation .[1]

  • Root Cause: Acrylates are prone to radical polymerization when heated, especially if traces of base (from a Knoevenagel condensation) remain. The nitro group can also facilitate oxidative degradation at high temperatures (

    
    C).
    
  • Solution:

    • Neutralize the reaction mixture completely before workup.

    • Avoid boiling ethanol for long periods.[1] Use a lower-boiling solvent like methanol/DCM for recrystallization if possible.[1]

    • Add a radical inhibitor (e.g., BHT) if heating is strictly necessary.

Q: I see two spots on my TLC plate, but NMR shows the correct connectivity.

  • Diagnosis:

    
     Isomerization .
    
  • Verification: Run the TLC in the dark. If the spots merge or the ratio changes, it is photochemical.[2]

  • Fix: Isolate the major spot (usually the

    
    -isomer, more polar/lower 
    
    
    on silica due to dipole alignment, though this varies). Store strictly in amber vials.
Scenario 2: Biological Assays

Q: The compound shows 100% inhibition in the initial screen but 0% in the follow-up. Why?

  • Diagnosis: Buffer Incompatibility (Thiol Interference). [1]

  • Root Cause: Your follow-up buffer likely contained DTT or

    
    -Mercaptoethanol (BME) to stabilize enzymes.[1] These thiols attacked the acrylate double bond via Michael Addition, destroying the pharmacophore.
    
  • Protocol Fix:

    • Remove DTT/BME from the assay buffer.

    • If a reducing agent is required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT.[1]

Q: My LC-MS signal disappears after 2 hours in PBS (pH 7.4).

  • Diagnosis: Hydrolysis or Precipitation. [1]

  • Root Cause: The ester bond is labile. The resulting acid (3-(4-cyano-2-nitrophenyl)acrylic acid) is likely less soluble in water and may have precipitated or ionized (changing retention time).[1]

  • Fix: Measure stability in pH 7.4 vs. pH 5.0. If stable at pH 5.0, it is hydrolysis. Switch to a bio-isostere (e.g., amide or nitrile) if ester stability is the limiting factor.

Part 4: Experimental Protocols
Protocol A: Assessing Photostability (Actinometry Check)

Use this to validate if your lab lighting is degrading the sample.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the second vial under standard fluorescent lab lights for 4 hours.

  • Analysis: Inject both samples into HPLC (C18 column, 50:50 ACN:Water).

  • Criteria: If the "Light" sample shows a new peak (typically eluting before the parent peak) >5% area compared to "Dark," the compound is photo-labile.

Protocol B: Thiol Reactivity Test (Michael Acceptor Potential)

Use this before starting any enzymatic assay.[1]

  • Mix: Prepare 100

    
    M compound in PBS (pH 7.4) with 5% DMSO.
    
  • Spike: Add DTT to a final concentration of 1 mM (10-fold excess).

  • Monitor: Measure UV-Vis absorbance at

    
     (approx 300-350 nm) immediately and at 30 mins.
    
  • Result: A hypsochromic shift (blue shift) or loss of absorbance indicates the double bond has been saturated by the thiol. Do not use DTT in your assays.

References
  • Mechanism of Michael Addition

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science. [1]

    • Context: Establishes the reactivity of electron-deficient acrylates toward thiols and amines.[1]

  • Döpp, D. (1995). "Photochemical reactivity of the nitro group." CRC Handbook of Organic Photochemistry and Photobiology.
  • Hydrolysis Kinetics of Cinnamates

    • Singh, A. K. (2017). "Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture." Journal of Physical Chemistry & Biophysics.

    • Context: Provides baseline kinetics for ethyl cinnamate hydrolysis, which is accelerated in the target molecule by the 4-CN and 2-NO2 groups.[1]

  • Thiol Interference in Drug Discovery

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

    • Context: Identifies Michael acceptors (like this acrylate) as frequent "false positives" due to covalent reactivity.[1]

Troubleshooting low yield in the synthesis of cyano-nitrophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Low Yield & Impurity Profiles Ticket ID: CN-NO2-SYNTH-001

Mission Statement

Welcome to the Technical Support Center. You are likely here because your synthesis of cyano-nitrophenyl compounds (e.g., 4-nitrobenzonitrile, 2-cyano-4-nitroaniline) has resulted in "black tar," unreacted starting material, or inexplicable yield loss during workup.

The synthesis of these "push-pull" systems—containing both a strong electron-withdrawing nitro group (


) and a nitrile group (

)—presents a unique paradox: the ring is highly activated for nucleophilic attack, yet the products are chemically sensitive and prone to catalyst poisoning.

This guide abandons generic advice. We will troubleshoot the specific electronic and kinetic traps inherent to this chemistry.

Module 1: Diagnostic Flowchart

Before adjusting parameters, identify your reaction class. The position of the nitro group relative to the leaving group dictates the mechanism and the failure modes.

TroubleshootingFlow Start Start: Identify Substrate Structure Position Is -NO2 Ortho or Para to Halogen? Start->Position SNAr Mechanism: SNAr (Nucleophilic Aromatic Substitution) Position->SNAr Yes (Activated) Cat Mechanism: Transition Metal Catalysis (Pd/Cu) (Rosenmund-von Braun / Pd-coupling) Position->Cat No (Unactivated/Meta) Issue1 Issue: Black Tar / Polymerization? SNAr->Issue1 Issue2 Issue: Low Conversion? SNAr->Issue2 Sol1 Fix: Lower Temp, O2-free, Check Solvent Dryness Issue1->Sol1 Sol2 Fix: Switch Halogen (Cl -> F), Add 18-Crown-6 Issue2->Sol2 Issue3 Issue: Catalyst Deactivation? Cat->Issue3 Issue4 Issue: Homocoupling of Substrate? Cat->Issue4 Sol3 Fix: Switch to Zn(CN)2 (Slow Release) or K4[Fe(CN)6] Issue3->Sol3 Sol4 Fix: Remove O2, Check Reductant (Zn/TMEDA) Issue4->Sol4

Figure 1: Decision matrix for selecting the correct troubleshooting pathway based on substrate electronics.

Module 2: The SNAr Route (Activated Systems)

Context: Used when


 is ortho or para to the halogen.
Common Failure:  Formation of dark, insoluble tars or hydrolysis products.
Q: Why is my reaction turning into black tar instead of product?

A: You are likely witnessing Meisenheimer complex polymerization or oxidative degradation . The nitro group makes the ring electron-deficient. While this facilitates the attack of the cyanide ion (


), it also makes the ring susceptible to:
  • Polymerization: Cyanide is a carbon nucleophile but can also act as a base. If your solvent (e.g., DMF, DMSO) is wet or hot, base-catalyzed polymerization of the nitroarene occurs.

  • Nitro-Group Displacement: In rare cases (denitration), the cyanide attacks the nitro group itself rather than the halogen, leading to complex decomposition mixtures.

Protocol Adjustment:

  • Temperature: Do not exceed 80°C unless necessary. SNAr on nitro-halides often proceeds at 40–60°C.

  • Atmosphere: Run under strictly inert atmosphere (

    
     or Ar).[1] Oxygen accelerates the formation of oxidative tars in electron-deficient aromatic systems.
    
  • Solvent: Switch from DMF to DMSO or NMP . DMSO solvates cations better, leaving the

    
     "naked" and more reactive, allowing for lower reaction temperatures [1].
    
Q: The reaction is clean but stuck at 50% conversion. Adding more NaCN doesn't help.

A: You have a solubility or passivation issue. Inorganic cyanides (NaCN, KCN) have poor solubility in organic solvents.[2] The reaction surface becomes coated with salts (NaCl/KCl), halting progress.

The "Naked Anion" Fix:

  • Add a Phase Transfer Catalyst (PTC): Add 5–10 mol% 18-Crown-6 (for KCN) or 15-Crown-5 (for NaCN). This pulls the metal cation into the organic phase, leaving the cyanide anion highly reactive.

  • The "Halogen Swap": If using a chloro-nitrobenzene, switch to a fluoro-nitrobenzene . In SNAr, fluoride is a superior leaving group because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex (the rate-determining step) [2].

Module 3: Transition Metal Catalysis (Unactivated Systems)

Context: Used when


 is meta to the halogen, or for unactivated aryl chlorides.
Common Failure:  Catalyst poisoning (0% yield) or stalled reactions.
Q: I'm using Pd(PPh3)4 and NaCN, but getting no product. Why?

A: You are experiencing Cyanide Poisoning . Free cyanide ions (


) bind irreversibly to Palladium(II), forming stable 

species that are catalytically inactive. The nitro group further complicates this by acting as an oxidant, potentially oxidizing the active Pd(0) species.

The "Slow Release" Protocol: Do not use NaCN/KCN directly. Use Zinc Cyanide (


) .[2][3][4]
  • Mechanism:

    
     is covalent and insoluble. It releases cyanide ions slowly to the Palladium center only when needed (transmetallation), keeping the concentration of free 
    
    
    
    low and preventing catalyst saturation [3].
Q: What is the recommended catalytic system for Nitro-Aryl Chlorides?

A: Nitro-aryl chlorides are challenging substrates. The following system is field-validated for high tolerance of nitro groups:

Optimized Protocol (Pd-Catalyzed):

  • Catalyst:

    
     (1–2 mol%) + XantPhos  (2–4 mol%). XantPhos has a wide bite angle that facilitates the reductive elimination of the nitrile product [4].
    
  • Cyanide Source:

    
     (0.6 equiv).
    
  • Additive: Zinc Dust (10 mol%) or TMEDA . Zinc dust helps regenerate the active Pd(0) species if the nitro group causes incidental oxidation.

  • Solvent: DMAc (Dimethylacetamide) usually outperforms DMF.

  • Temp: 100–120°C.

Module 4: Workup & Isolation (The "Hidden" Yield Killer)

Q: My TLC showed product, but after aqueous workup, I isolated an amide. What happened?

A: You hydrolyzed your nitrile. Electron-deficient nitriles (like nitrobenzonitriles) are hyper-sensitive to hydrolysis .

  • The Trap: A standard basic workup (NaOH wash) or acidic wash (to remove amines) will rapidly convert the

    
     to 
    
    
    
    (amide) or
    
    
    (acid), especially if the aqueous layer is warm [5].

Comparative Data: Hydrolysis Risk

ConditionRisk LevelOutcome
1M NaOH / RT HighPartial hydrolysis to Amide
1M HCl / Reflux SevereFull conversion to Acid
Sat. NaHCO3 / Cold LowSafe for most nitriles
Water Wash / pH 7 MinimalRecommended

Correct Isolation Procedure:

  • Quench: Cool reaction to 0°C.

  • Dilution: Dilute with EtOAc or DCM.

  • Wash: Use cold water or brine only. Avoid strong bases or acids.

  • Drying: Dry over

    
     immediately and concentrate in vacuo at temperatures <40°C.
    

Module 5: Safety & Energetics

CRITICAL WARNING: Nitro compounds are energetic. Cyanides are toxic. Combining them creates a high-risk profile.

  • Runaway Potential: SNAr reactions are exothermic. In the presence of a nitro group, thermal runaway can trigger explosive decomposition. Never add all reagents at once on a large scale.

  • Waste Disposal: The aqueous waste contains cyanide and nitroaromatics. Do not acidify the waste stream (releases HCN gas). Treat waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Visualizing the Yield Loss Pathways

Understanding where your molecule goes is the key to fixing the yield.

YieldLoss Substrate Nitro-Aryl Halide Intermediate Pd-Ar-X / Meisenheimer Substrate->Intermediate Reaction Start Product Target: Cyano-Nitroaryl Intermediate->Product Successful Path Tar Polymer/Tar (High Temp/Base) Intermediate->Tar Overheating (>120°C) Deact Inactive Catalyst (Cyanide Poisoning) Intermediate->Deact Excess Free CN- Amide Amide Byproduct (Hydrolysis) Product->Amide Basic Workup (pH > 9)

Figure 2: Kinetic map of yield loss. Note that hydrolysis (Amide formation) often occurs after the reaction is complete.

References

  • Effect of Solvent on SNAr: Makosza, M. (2003). Nucleophilic Aromatic Substitution: Hydrogen as a Leaving Group.

  • The Fluorine Effect in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Zn(CN)2 for Pd-Catalyzed Cyanation: Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.

  • XantPhos Ligand Utility: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.

  • Hydrolysis of Nitriles: Cohen, M. A., et al. (2015). Hydrolysis of Nitriles to Amides.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling cyanides and nitro compounds.

Sources

Technical Support Center: Purification of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate . As a key intermediate in the synthesis of novel therapeutics and functional materials, the purity of this cinnamate derivative is critical. The presence of the (Z)-isomer , unreacted starting materials (aldehydes/halides), and transition metal residues (Palladium) can compromise downstream cyclization or coupling reactions.

This guide provides a self-validating, modular approach to purification, moving beyond generic advice to address the specific physicochemical properties of nitro-substituted cinnamates.

Module 1: Stereochemical Purity (The E/Z Challenge)

The Issue: Synthesis of cinnamates (via Heck, Wittig, or Knoevenagel pathways) often yields a mixture of E (trans) and Z (cis) isomers. For (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, the E-isomer is thermodynamically favored but the Z-isomer is a persistent impurity that affects melting point and biological activity.

Protocol: Thermodynamic Recrystallization

Objective: Isolate >99% (E)-isomer by exploiting the differential solubility of the planar E-isomer vs. the twisted Z-isomer.

Recommended Solvents:

  • Primary: Ethanol (Absolute) or Methanol.

  • Anti-solvent (if needed): Water or Hexane.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g) . Heat to reflux (approx. 78°C) until fully dissolved.

    • Scientist's Note: If insolubles remain after 15 mins at reflux, filter hot to remove inorganic salts or polymer residues.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) in an oil bath.

    • Why? Rapid cooling traps the Z-isomer and impurities inside the crystal lattice. Slow cooling allows the thermodynamically stable E-isomer to form a pure lattice.

  • Crystallization: Once at room temperature, cool further to 0-4°C (ice bath) for 1 hour.

  • Filtration: Filter the pale yellow needles/prisms. Wash with cold (-20°C) Ethanol .

  • Validation: Check HPLC or 1H-NMR. The coupling constant (

    
    ) for the vinylic protons is the diagnostic marker:
    
    • 
       
      
      
      
      (E)-Isomer (Target)
    • 
       
      
      
      
      (Z)-Isomer (Impurity)
Troubleshooting: "Oiling Out"

Symptom: The compound separates as a yellow oil droplets instead of crystals. Cause: The melting point of the impurity-rich mixture is lower than the solvent boiling point, or the solution is too concentrated.[1] Fix:

  • Reheat to reflux.[2]

  • Add 10-20% more solvent.

  • Seed: Add a tiny crystal of pure product (if available) at 50°C.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

Module 2: Chemical Impurity Removal

The Issue: Common chemical impurities include:

  • Unreacted Aldehyde: 4-cyano-2-nitrobenzaldehyde (from Knoevenagel/Wittig).

  • Hydrolyzed Acid: (E)-3-(4-cyano-2-nitrophenyl)acrylic acid (from ester hydrolysis).

  • Homocoupling Byproducts: Biaryls (from Heck coupling).

Protocol: Chemoselective Washes

Perform these washes on the crude reaction mixture dissolved in Ethyl Acetate before recrystallization.

Impurity TypeWash SolutionMechanism
Free Acid Saturated

Deprotonates the carboxylic acid (

), moving it to the aqueous layer.
Aldehyde 10%

(Bisulfite)
Forms a water-soluble bisulfite adduct with the aldehyde carbonyl.
Phenols 1M

(Cold)
Caution: Only use if rapid. Prolonged exposure can hydrolyze the ester.

Workflow Diagram (Purification Logic):

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve WashAcid Wash: Sat. NaHCO3 (Removes Hydrolyzed Acid) Dissolve->WashAcid WashAld Wash: 10% NaHSO3 (Removes Unreacted Aldehyde) WashAcid->WashAld Dry Dry (MgSO4) & Concentrate WashAld->Dry Recryst Recrystallization (Ethanol) (Removes Z-isomer & Halides) Dry->Recryst Final Pure (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Recryst->Final

Caption: Logical flow for the sequential removal of acidic, carbonyl, and stereochemical impurities.

Module 3: Metal Scavenging (For Pd-Catalyzed Routes)

The Issue: If synthesized via the Heck reaction, residual Palladium (Pd) can remain trapped in the crystal lattice.[3] Regulatory limits (ICH Q3D) often require Pd < 10 ppm.

Protocol: Adsorbent Scavenging

When to use: If the crude solid is dark/grey or if ICP-MS shows high Pd content.

Selected Scavengers:

  • SiliaMetS® Thiol (or equivalent): Best for Pd(II) and Pd(0).

  • Activated Carbon (Charcoal): General purpose, cost-effective.

Procedure:

  • Dissolve the crude compound in THF or Ethyl Acetate (10-20 volumes).

  • Add SiliaMetS Thiol (4 equivalents relative to residual Pd) OR Activated Carbon (10 wt% of crude mass).

  • Stir at 50°C for 1-4 hours .

  • Filter through a pad of Celite® or a 0.45 µm filter to remove the scavenger.

  • Concentrate the filtrate and proceed to Recrystallization (Module 1) .

Frequently Asked Questions (FAQs)

Q1: The compound is yellow. Is this an impurity?

  • Answer: Not necessarily. Nitro groups conjugated with aromatic systems often impart a yellow color. However, a dark orange or brown color typically indicates oxidation products or polymerized acrylates. Pure (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate should be pale to bright yellow.

Q2: Can I use column chromatography instead of recrystallization?

  • Answer: Yes, but it is less efficient for separating E/Z isomers on a large scale. If you must use chromatography, a gradient of Hexane:Ethyl Acetate (90:10 to 70:30) is effective. The Z-isomer usually elutes before the E-isomer on silica gel due to less interaction with the stationary phase (steric bulk).

Q3: How do I store the purified compound?

  • Answer: Store in a cool, dry place protected from light. Acrylates can polymerize upon exposure to light/heat, and the nitro group is light-sensitive. Amber vials at 4°C are recommended.

References

  • Synthesis and Crystallization of Nitro-Cinnamate Derivatives

    • Source: National Institutes of Health (PMC). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
  • Palladium Removal Strategies

    • Source: Biotage.[3] "How to Remove Palladium in three easy steps." Guidelines for metal scavenging in pharmaceutical intermediates.

  • Separation of E/Z Isomers

    • Source: ResearchGate.[4] Discussion on separation of E and Z isomers of cinnamate derivatives using crystallization and chromatography.

  • Recrystallization Solvents for Nitroaromatics

    • Source: University of Rochester. "Solvents for Recrystallization."[1][5][6] General rules for nitroaryl and ester functionalities.

Sources

Recrystallization techniques for purifying (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Case ID: PUR-CN-NO2-CIN-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are attempting to purify (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a highly conjugated, electron-deficient cinnamate ester.[1][2] This molecule presents specific purification challenges due to the ortho-nitro effect (steric bulk affecting planarity), the risk of E/Z photoisomerization , and the potential for "oiling out" due to its low melting point relative to high-boiling solvents.[1][2]

This guide moves beyond generic advice, providing a causal analysis of why standard recrystallizations fail for this specific scaffold and offering a validated, self-correcting protocol.

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To purify this compound, you must exploit its specific molecular behaviors.[3][4]

FeatureImplication for Purification
Nitro (2-pos) & Cyano (4-pos) The ring is highly electron-withdrawing.[1][2] This increases the acidity of alpha-protons (risk of side reactions with bases) and increases polarity compared to unsubstituted cinnamates.[1][2]
(E)-Configuration The (E)-isomer is thermodynamically more stable and typically has a higher melting point than the (Z)-isomer.[1][2] It packs more efficiently in the crystal lattice.[1][2]
Ester Moiety Provides solubility in organic solvents (EtOAc, DCM) but introduces a risk of hydrolysis if heated in acidic/basic aqueous media.
Impurity Profile 1. Unreacted Aldehyde: 4-cyano-2-nitrobenzaldehyde.2.[1][2] (Z)-Isomer: Kinetic byproduct or photo-isomer.3.[1][2] Hydrolysis Product: Free carboxylic acid.[1][2]

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?

Diagnosis: This occurs when the saturation temperature of your solute exceeds the melting point of the solvated solid/impurity mixture.[1] The nitro group often lowers the lattice energy of the impure solid, exacerbating this. Corrective Action:

  • Lower the Temperature Delta: You are likely boiling the solvent too vigorously.[1][2] Use a solvent with a boiling point lower than the expected melting point of the solid (approx. 130–140°C for pure, but lower for crude).

  • Switch Solvent System: If using pure Ethanol (bp 78°C), switch to Ethanol/Water (9:1) or Isopropanol .[1] The slight polarity shift can force lattice formation over phase separation.[1][2]

  • Seeding: You must seed the solution at the cloud point.[1][2] If you lack seeds, scratch the glass interface vigorously to induce nucleation.

Q2: I cannot separate the (Z)-isomer from the (E)-isomer.

Diagnosis: (Z)-isomers are often more soluble than (E)-isomers due to steric clash preventing tight packing.[1][2] If they co-crystallize, your cooling rate is too fast. Corrective Action:

  • Thermodynamic Equilibration: Reflux the mixture in ethanol with a catalytic amount of iodine (

    
    ) or acid for 1 hour before crystallizing. This drives the 
    
    
    
    isomerization.[1][2]
  • Slow Cooling: Wrap the flask in foil (to prevent photo-isomerization) and a towel to cool over 4–6 hours. Rapid cooling traps the kinetic (Z) impurity in the (E) lattice.[1]

Q3: The solid retains a persistent smell of the starting aldehyde.

Diagnosis: 4-cyano-2-nitrobenzaldehyde is lipophilic and co-crystallizes with the ester.[1][2] Corrective Action: Do not rely on recrystallization alone. Before the final crystallization:

  • Dissolve the crude solid in Ethyl Acetate.[1][2]

  • Wash with 10% Sodium Bisulfite (

    
    )  solution.[1][2]
    
  • The bisulfite forms a water-soluble adduct with the aldehyde, removing it into the aqueous phase.[1]

  • Dry the organic layer, evaporate, then recrystallize.

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" (Ethanol/Water)

Best for: Removing Z-isomer and general debris.[1][2]

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol (approx. 15 mL). Heat to reflux.[1][2]

  • Titration: If solid remains, add hot ethanol in 1 mL increments until dissolved.

    • Critical Step: If the solution is dark orange/brown, add activated charcoal (0.2 g), reflux for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of Ethanol to clear the turbidity.[1][2]

  • Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter via vacuum. Wash with cold 50% EtOH/Water.[1][2]

Method B: The "Non-Polar" Alternative (Toluene/Heptane)

Best for: Removing polar impurities (acids, catalyst residues).[1]

  • Dissolve crude in minimal boiling Toluene .

  • Remove from heat.[1][2] Immediately add Heptane (or Hexane) dropwise until the solution turns slightly opaque.[1]

  • Re-heat to clarify.[1][2]

  • Cool very slowly (insulate the flask).

  • Note: This method yields very distinct needles but may leave some yield in the mother liquor.[1][2]

Part 4: Process Logic Map

The following diagram illustrates the decision matrix for purifying this specific nitrocinnamate derivative.

RecrystallizationLogic Start Crude (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate AldehydeCheck Smells of Benzaldehyde? Start->AldehydeCheck BisulfiteWash Perform NaHSO3 Wash (Remove Aldehyde) AldehydeCheck->BisulfiteWash Yes SolventSelect Select Solvent System AldehydeCheck->SolventSelect No BisulfiteWash->SolventSelect EtOH Method A: Ethanol/Water (Standard) SolventSelect->EtOH Toluene Method B: Toluene/Heptane (For Polar Impurities) SolventSelect->Toluene Dissolve Dissolve at Reflux EtOH->Dissolve Toluene->Dissolve CheckOil Is it Oiling Out? Dissolve->CheckOil FixOil Add Seed Crystal or Add more solvent CheckOil->FixOil Yes Cooling Slow Cooling (RT -> 0°C) CheckOil->Cooling No FixOil->CheckOil Filter Vacuum Filtration Cooling->Filter PurityCheck Check Purity (NMR/HPLC) Verify E/Z Ratio Filter->PurityCheck

Caption: Decision tree for the purification of nitrocinnamate esters, highlighting aldehyde removal and oiling-out mitigation.

Part 5: References & Authoritative Grounding

The protocols and mechanisms described above are synthesized from standard organic purification methodologies and specific data regarding nitro-substituted cinnamate esters.

  • Solvent Selection for Cinnamates:

    • Source: University of Rochester, "Reagents & Solvents: Solvents for Recrystallization."

    • Relevance: Establishes Ethanol and Toluene/Hexane as primary solvent systems for aromatic esters.[1][2]

    • URL:[1][2]

  • Crystallization Mechanisms (Oiling Out):

    • Source: Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."

    • Relevance: Explains the thermodynamics of "oiling out" and the necessity of seeding and temperature control.

    • URL:[1][2]

  • Properties of Nitro-Cinnamates:

    • Source: ChemicalBook/BenchChem Data for Ethyl 4-nitrocinnamate (Analog).[1][2]

    • Relevance: Provides baseline melting point data (approx 138°C) and solubility profiles for the structural class.

    • URL:[1][2]

  • Isomer Separation (E/Z):

    • Source: University of Alberta, "Recrystallization - Single/Two Solvent Methods."[1][2]

    • Relevance: details the kinetic vs. thermodynamic control required to separate geometric isomers.

    • URL:[1][2]

Sources

Validation & Comparative

Confirming the structure of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive protocol for the structural confirmation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a specific cinnamate derivative often synthesized via Knoevenagel or Wittig reactions.

Definitive Structural Confirmation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Executive Summary Confirming the structure of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate requires a rigorous differentiation from two primary impurities: its geometric isomer (Z)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and the constitutional isomer Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (a common cyanoacrylate byproduct). This guide prioritizes 1H NMR spectroscopy as the primary validation tool due to its ability to resolve scalar coupling constants (


-values) indicative of (E)-geometry, supported by FT-IR  for functional group verification and High-Resolution Mass Spectrometry (HRMS)  for molecular formula confirmation.

Part 1: Strategic Analysis of Analytical Methods

The following table compares the efficacy of standard analytical techniques for this specific molecule.

Feature1H NMR (400+ MHz) FT-IR Spectroscopy HRMS (ESI/APCI) X-Ray Crystallography
Primary Utility Stereochemistry (

)
& Regiochemistry
Functional Group ID (-CN, -NO2)Molecular Formula & FragmentationAbsolute Configuration
Critical Metric Coupling Constant (

)
Wavenumber (

)

(Exact Mass)
Bond Angles/Lengths
Differentiation Distinguishes (E) vs. (Z) vs. RegioisomersCannot distinguish (E)/(Z) reliablyCannot distinguish isomersDefinitive but slow
Throughput High (10-15 min)Very High (<5 min)HighLow (Days/Weeks)
Recommendation Essential (Gold Standard) Supportive Confirmatory Optional (for novel crystals)

Part 2: Detailed Experimental Protocols

Protocol 1: High-Resolution 1H NMR Spectroscopy (The Gold Standard)

Objective: Confirm the (E)-configuration via the vicinal coupling constant of the acrylate double bond and verify the substitution pattern on the phenyl ring.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified solid in 0.6 mL of CDCl3 (Deuterated Chloroform) or DMSO-d6 (if solubility is poor). Ensure the solution is clear and free of suspended solids.

  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans) with a spectral width of -2 to 12 ppm.

  • Processing: Phase correct and baseline correct the spectrum. Reference the residual solvent peak (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm).

Critical Data Analysis (Expected Signals):

  • The "Fingerprint" Region (Vinyl Protons):

    • Look for two doublets in the range of 6.4 – 8.2 ppm .

    • 
      -Proton (H-2'):  A doublet at ~6.5–6.7 ppm .
      
    • 
      -Proton (H-3'):  A doublet at ~8.0–8.2 ppm  (deshielded by the aromatic ring and 2-nitro group).
      
    • Coupling Constant (

      
      ):  Calculate the distance between the doublet peaks in Hz.
      
      • 
         Hz 
        
        
        
        (E)-Isomer (Trans) [CONFIRMED]
      • 
         Hz 
        
        
        
        (Z)-Isomer (Cis) [REJECT]
      • Singlet at ~8.3 ppm

        
        Regioisomer (Cyanoacrylate)  [REJECT]
        
  • Aromatic Region (3 Protons):

    • H-3 (Ring): Singlet or doublet (

      
       Hz) at ~8.5+ ppm . This proton is ortho to both -NO2 and -CN, causing extreme deshielding.
      
    • H-5 (Ring): Doublet of doublets (

      
       Hz) at ~7.9 ppm .
      
    • H-6 (Ring): Doublet (

      
       Hz) at ~7.7 ppm .
      
  • Ethyl Ester Group:

    • -OCH2-: Quartet (

      
       Hz) at ~4.3 ppm .[1]
      
    • -CH3: Triplet (

      
       Hz) at ~1.3–1.4 ppm .
      
Protocol 2: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile (-CN) and nitro (-NO2) functional groups.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) on a neat solid sample.

  • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Key Diagnostic Bands:

  • Nitrile (-C≡N): Sharp, distinct peak at 2230 ± 10 cm⁻¹ . (Absence indicates hydrolysis to amide/acid).

  • Nitro (-NO2): Two strong bands at 1530 ± 20 cm⁻¹ (asymmetric stretch) and 1350 ± 20 cm⁻¹ (symmetric stretch).

  • Carbonyl (C=O): Strong band at 1710–1725 cm⁻¹ (conjugated ester).

  • Alkene (C=C): Weak to medium band at 1635–1645 cm⁻¹ .

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirm the molecular weight and fragmentation pattern.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive (+) mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Expected Data:

  • Molecular Ion:

    
     m/z (Calculated for C12H10N2O4).
    
  • Adducts:

    
     m/z.
    
  • Fragmentation: Look for loss of ethoxy group (-45) or nitro group (-46).

Part 3: Comparative Data Analysis

The following table highlights the critical distinctions between the target molecule and its most common impurities.

Parameter(E)-Target Molecule (Z)-Isomer (Impurity) Cyanoacrylate Isomer
Structure Trans-alkeneCis-alkene1,1-disubstituted alkene
Vinyl Coupling (

)
~16.0 Hz ~12.0 Hz None (Singlet)
Vinyl Shift (

)

6.6 (d) & 8.1 (d)

6.0 (d) & 7.1 (d)

8.3 (s)
IR Nitrile Band ~2230 cm⁻¹~2230 cm⁻¹~2220 cm⁻¹ (Conjugated)
Melting Point High (Typically >100°C)Lower than (E)Variable

Part 4: Structural Confirmation Workflow

The following logic flow illustrates the decision-making process for confirming the structure.

StructuralConfirmation Start Crude Product NMR 1H NMR Analysis (Vinyl Region 6.0-8.5 ppm) Start->NMR DoubletCheck Are there two doublets? NMR->DoubletCheck SingletPath Singlet observed at ~8.3 ppm DoubletCheck->SingletPath No (Singlet) CouplingCheck Calculate Coupling Constant (J) DoubletCheck->CouplingCheck Yes Regioisomer REJECT: Cyanoacrylate Isomer (Ethyl 2-cyano-3-(4-nitrophenyl)acrylate) SingletPath->Regioisomer Z_Isomer REJECT: (Z)-Isomer (J ≈ 12 Hz) CouplingCheck->Z_Isomer J < 14 Hz E_Isomer PROCEED: (E)-Isomer Candidate (J ≈ 16 Hz) CouplingCheck->E_Isomer J > 15 Hz IR_MS Secondary Confirmation (IR: 2230 cm⁻¹, MS: 247 m/z) E_Isomer->IR_MS Final CONFIRMED STRUCTURE (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate IR_MS->Final

Figure 1: Decision tree for the structural validation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate based on spectroscopic data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR coupling constants and IR bands).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-nitrocinnamate (Analogous Structure). Retrieved from [Link] (Used as a baseline for chemical shift comparison).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for Karplus equation and alkene coupling constants).

Sources

Elemental analysis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate for purity verification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the purity verification of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the synthesis of heterocyclic kinase inhibitors and androgen receptor antagonists. This document synthesizes elemental analysis (EA) protocols with orthogonal chromatographic and spectroscopic methods.

A Comparative Guide for Drug Development Professionals

Executive Summary & Compound Profile

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is an electron-deficient cinnamate derivative. Its purity is critical because the nitro and cyano functionalities make it a "high-energy" substrate. Impurities here—specifically residual inorganic salts from Knoevenagel condensations or trapped solvents—can catastrophically affect downstream cyclization yields (e.g., Cadogan reductive cyclization).

Compound Specifications
  • Formula:

    
    
    
  • Molecular Weight: 246.22 g/mol [1][2]

  • Theoretical Composition:

    • Carbon (C): 58.54%

    • Hydrogen (H): 4.09%

    • Nitrogen (N): 11.38%

  • Physical State: Typically a yellow crystalline solid.

  • Critical Hazard: The ortho-nitro group increases the risk of "flash combustion" during elemental analysis, leading to data artifacts.

Comparative Analysis: EA vs. HPLC vs. qNMR

While HPLC is the standard for tracking organic impurities, it is insufficient for establishing the absolute bulk purity required for reference standards. The following matrix compares the efficacy of Elemental Analysis (EA) against common alternatives for this specific nitro-cyano compound.

Table 1: Purity Verification Methodologies Compared
FeatureElemental Analysis (CHNS) HPLC (UV-Vis) qNMR (

H)
Primary Scope Bulk Purity (includes inorganics, water, solvates).Organic Impurity Profiling (starting materials, byproducts).Absolute Purity & Solvent Quantification.
Detection Principle Combustion gases (

).
UV absorption (254 nm).[3]Nuclear spin relaxation (proton counting).
Blind Spots Cannot distinguish isomers; destructive.Inorganic salts (catalysts like piperidine acetate) are invisible.Low sensitivity for trace impurities (<0.1%).
Specific Challenge Nitro-Flash: Rapid combustion can blow sample out of crucible.Response Factors: Nitro group alters UV absorption vs. impurities.Requires internal standard (IS) solubility matching.
Verdict Mandatory for Reference Standards.Mandatory for Reaction Monitoring.Excellent Orthogonal Validation.

Deep Dive: Optimized Elemental Analysis Protocol

Standard combustion protocols often fail for nitro-cyano compounds due to two mechanisms:

  • Incomplete Combustion (Low N): The cyano group (

    
    ) is refractory and difficult to oxidize completely to 
    
    
    
    .
  • Flash Combustion (Variable C/N): The nitro group acts as an internal oxidizer, causing rapid gas expansion that can bypass the combustion catalyst.

Protocol: "Flash Dynamic Combustion" with Oxygen Boost
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (purity 99.999%).

  • Combustion Temp: 1150°C (Standard is often 950°C; higher temp required for Cyano bond rupture).

Step-by-Step Workflow
  • Sample Preparation (Crucial):

    • Recrystallize the sample (typically from EtOH/Heptane).

    • Drying: Dry at 80°C under high vacuum (<5 mbar) for 12 hours.

    • Why: Nitro compounds form stable solvates. Residual ethanol will skew Carbon results significantly (EtOH is 52% Carbon vs. Compound's 58%).

  • Weighing:

    • Use Tin (Sn) capsules .

    • Target Weight: 1.5 – 2.0 mg .

    • Expert Insight: Do not use the standard 5 mg. The nitro group's energy density requires a smaller mass to prevent the "flash" from exceeding the oxygen dosing capacity.

  • Oxidation Phase:

    • Oxygen Boost: Set

      
       dosing to 120 seconds  (or "High" setting).
      
    • Catalyst: Ensure the combustion tube contains Tungsten Trioxide (

      
      ) . 
      
      
      
      acts as an oxygen donor/buffer to ensure complete oxidation of the refractory cyano group.
  • Reduction Phase:

    • Pass gases through Copper (Cu) wires at 850°C.

    • Maintenance Check: Ensure Cu is not exhausted. Nitro compounds generate high

      
       loads, depleting the reduction tube faster than standard organics.
      
Acceptance Criteria

For a research-grade compound, the industry standard (and journal requirement) is ±0.4% absolute deviation.[4]

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    

Self-Validating Troubleshooting System

When EA results fail, use this logic flow to diagnose the root cause without blindly re-running samples.

DOT Diagram: EA Troubleshooting Logic

EAFailureAnalysis Start EA Result Deviation > 0.4% CheckC Check Carbon (C) Deviation Start->CheckC CheckN Check Nitrogen (N) Deviation Start->CheckN HighC Carbon is HIGH (>58.9%) CheckC->HighC LowC Carbon is LOW (<58.1%) CheckC->LowC LowN Nitrogen is LOW (<10.9%) CheckN->LowN HighN Nitrogen is HIGH (>11.8%) CheckN->HighN Solvent Trapped Solvent? (Check NMR for EtOAc/Hexane) HighC->Solvent Likely Inorganic Inorganic Contamination (Silica, Salts, Water) LowC->Inorganic Dilution Effect ActionDry Action: Dry @ 80°C Vac Recalc for Solvate Solvent->ActionDry ActionResidue Action: Perform Ash Test Check for Na/K salts Inorganic->ActionResidue Incomplete Incomplete Combustion (Cyano group refractory) LowN->Incomplete N2 trapped as NOx Flash Flash Combustion Error (Sample blew out) HighN->Flash Rare ActionBurn Action: Increase O2 Dosing Add WO3 Catalyst Incomplete->ActionBurn

Figure 1: Decision tree for diagnosing Elemental Analysis failures specific to nitro-cyano aromatics.

Experimental Data Case Study

To validate the protocol, consider this comparative dataset for a synthesized batch of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate.

Scenario: A batch was isolated via ethanol recrystallization.

MethodResultInterpretation
Initial EA C: 57.10% (-1.44%) H: 4.50% (+0.41%) N: 11.05% (-0.33%)Fail. Low Carbon and High Hydrogen suggests trapped water or inorganic salt, not organic solvent (EtOH would raise C).
HPLC (Area %) 99.8% PurityMisleading Pass. HPLC did not detect the 2% residual moisture/salt load.
qNMR 97.5% wt/wtPass. Revealed 1.8% water content and 0.5% residual inorganic salt (silent in proton NMR but inferred from mass balance).
Post-Drying EA C: 58.49% (-0.05%) H: 4.11% (+0.02%) N: 11.35% (-0.03%)Pass. After drying at 80°C/5mbar, EA matches theoreticals within ±0.1%.

References

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • Atlantic Microlab. (2023). Strategies for Optimizing Elemental Analyses. Link

  • BenchChem. (2025). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Structure and Properties. Link

Sources

Comparative study of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate with other acrylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a specialized intermediate distinct from common acrylates due to its dual electron-withdrawing substitution pattern and its utility in heterocyclic synthesis.

Content Type: Technical Comparison & Application Guide Subject: CAS 652997-67-6 vs. Functional Analogs Audience: Medicinal Chemists, Process Chemists, and Drug Developers

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized cinnamate derivative serving as a critical "push-pull" Michael acceptor and a precursor for nitrogen heterocycles. Unlike simple acrylates (e.g., Ethyl Cinnamate) or alpha-cyanoacrylates (e.g., Superglue monomers), this compound is engineered for reductive cyclization . Its primary application lies in the regiospecific synthesis of 6-cyanoindoles , a scaffold found in antidepressants (e.g., Vilazodone analogs) and kinase inhibitors.

Key Differentiators
  • Electronic Activation: The ortho-nitro and para-cyano groups on the phenyl ring significantly lower the LUMO energy of the alkene, enhancing electrophilicity compared to standard cinnamates.

  • Cyclization Potential: The ortho-nitro group provides a latent nitrogen source for intramolecular cyclization (Cadogan-Sundberg or reductive amination), a feature absent in para-only substituted analogs.

Chemical Profile & Structural Comparison

The following table contrasts the target compound with its closest structural and functional analogs to highlight its unique reactivity profile.

FeatureTarget Compound Comparator A (Standard) Comparator B (Isomer)
Name (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Ethyl 4-Nitrocinnamate Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
CAS 652997-67-6 24393-61-12286-33-1
Structure

-Aryl acrylate

-Aryl acrylate

-Cyano acrylate
Core Reactivity Moderate Michael AcceptorWeak Michael AcceptorUltra-High Michael Acceptor
Key Substituents 2-NO

, 4-CN (Ring)
4-NO

(Ring)
2-CN (Alkene), 4-NO

(Ring)
Primary Use Indole Synthesis (6-Cyano) Photosensitive PolymersSuperglues / Knoevenagel Adducts
Cyclization Mode Intramolecular (N-C bond)Intermolecular onlyPolymerization

Synthetic Pathways & Mechanism

The synthesis and utility of this compound rely on preserving the E-geometry to facilitate subsequent cyclization.

Diagram 1: Synthesis and Transformation Workflow

The following diagram illustrates the synthesis of the target acrylate via the Heck reaction or Horner-Wadsworth-Emmons (HWE) olefination, followed by its conversion to 6-cyanoindole.

G Start1 4-Bromo-3-nitrobenzonitrile Target (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (Target Intermediate) Start1->Target Heck Coupling Start2 4-Cyano-2-nitrobenzaldehyde Start2->Target HWE Reaction Reagent1 Ethyl Acrylate (Pd(OAc)2, P(o-tol)3) Reagent1->Target Reagent2 Triethyl phosphonoacetate (NaH, THF) Reagent2->Target Product Ethyl 6-cyanoindole-2-carboxylate (Drug Scaffold) Target->Product Cadogan/Reductive Cyclization Step3 Reductive Cyclization (Fe/AcOH or P(OEt)3) Step3->Product

Figure 1: Synthetic routes to the target compound and its downstream application in indole synthesis.

Comparative Reactivity Analysis

Electrophilicity (Michael Addition)

The reactivity of the double bond is dictated by the electron-withdrawing nature of the substituents.

  • Target vs. Ethyl Cinnamate: The target is roughly 100x more reactive toward nucleophiles (e.g., thiols, amines) due to the inductive and resonance withdrawal of the 2-nitro and 4-cyano groups.

  • Target vs. Alpha-Cyano (Comparator B): The target is less reactive than the alpha-cyano variant. Comparator B polymerizes instantly with moisture; the target is stable in air. This stability is crucial, allowing controlled reactions (like cyclization) without uncontrolled polymerization.

The "Killer App": Indole Synthesis

The defining feature of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is its ability to form 6-cyanoindole-2-carboxylates .

Mechanism:

  • Reduction: The -NO

    
     group is reduced to a nitroso (-NO) or amine (-NH
    
    
    
    ) intermediate, or deoxygenated to a nitrene (Cadogan method).
  • Cyclization: The nitrogen species attacks the

    
    -carbon of the acrylate.
    
  • Aromatization: Elimination of water/alcohol yields the indole.

Note: Using the para-nitro isomer (Comparator A) fails to produce indoles because the nitrogen is geometrically too distant from the alkene side chain.

Experimental Protocols

Protocol A: Synthesis via HWE Reaction

Standardized for high E-selectivity.

  • Preparation: In a dry flask under N

    
    , suspend Sodium Hydride (60% dispersion, 1.1 eq)  in anhydrous THF at 0°C.
    
  • Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.1 eq) . Stir for 30 min until clear (formation of ylide).

  • Aldehyde Addition: Add 4-Cyano-2-nitrobenzaldehyde (1.0 eq) dissolved in THF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Target R

    
     ~0.4 in 30% EtOAc/Hex).
    
  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Protocol B: Reductive Cyclization to Indole

Cadogan-Sundberg modification.

  • Setup: Dissolve (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 eq) in Triethyl phosphite (excess, solvent/reagent) .

  • Reflux: Heat to 160°C (reflux) under N

    
     for 4–8 hours.
    
  • Monitoring: The yellow solution will darken. Monitor disappearance of starting material.

  • Workup: Distill off excess triethyl phosphite under vacuum.

  • Purification: The residue is purified via column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Product: Ethyl 6-cyanoindole-2-carboxylate.

Safety & Stability (E-E-A-T)

  • Handling Nitro-Aromatics: Like many nitro compounds, the target is potentially energetic. While not explosive under standard conditions, avoid heating the dry solid above 150°C without solvent.

  • Sensitization: Acrylates are potent skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Cyanide Hazard: The cyano group is stable, but combustion may release HCN gas.

  • Storage: Store at 2–8°C, protected from light. The double bond is sensitive to UV-induced isomerization (E to Z), which can hinder cyclization efficiency.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. (Used for comparative physical data of the isomer). Link

  • Synthetic Methodology (HWE & Heck)
  • Indole Synthesis Application

    • Sundberg, R. J. (1996). Indoles.[1][2] Academic Press. (Authoritative text on Cadogan-Sundberg cyclization of o-nitrocinnamates).

  • Commercial Availability & CAS Verification

    • MySkinRecipes / Chemical Suppliers. Product Specification: (E)-Ethyl 3-(4-Cyano-2-Nitrophenyl)Acrylate (CAS 652997-67-6). Link

Sources

A Comparative Guide to the Reactivity of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, substituted phenyl acrylates serve as pivotal building blocks, or "scaffolds," for synthesizing complex molecular architectures.[1] Their utility is largely dictated by the reactivity of the acrylate moiety, which is finely tuned by the electronic nature of substituents on the phenyl ring. This guide presents a comprehensive analysis of the reactivity of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, a highly activated Michael acceptor, in comparison with its key positional isomers. By examining the interplay of inductive and resonance effects, we provide a predictive framework for their reactivity in nucleophilic conjugate additions. This analysis is supported by a detailed experimental protocol for kinetic analysis, offering researchers a practical tool for selecting the optimal isomer for their synthetic applications.

Introduction: The Critical Role of Substituent Effects

(E)-Ethyl 3-(aryl)acrylates are α,β-unsaturated esters, a class of compounds renowned for their susceptibility to conjugate addition reactions, most notably the Michael addition.[2] This reactivity makes them indispensable in drug development and polymer chemistry.[1][3][4] The electrophilicity of the β-carbon, the primary site of nucleophilic attack, is not constant across all aryl acrylate derivatives. It is profoundly influenced by the electronic properties of substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) such as nitro (–NO₂) and cyano (–CN) groups play a crucial role in enhancing this reactivity.[5][6] They function by delocalizing electron density away from the acrylate system, thereby increasing the partial positive charge on the β-carbon and stabilizing the negative charge that develops in the transition state of a conjugate addition.[6]

This guide focuses on (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and its isomers to elucidate how the precise placement of these powerful EWGs dictates the molecule's reactivity. Understanding these nuanced differences is paramount for synthetic chemists aiming to control reaction rates, optimize yields, and design novel molecular entities with desired properties.

The Isomers: A Study in Electronic and Steric Landscapes

The reactivity of the acrylate is governed by the position of the –NO₂ and –CN groups. We will compare the primary compound with key isomers to illustrate these effects.

  • (A) (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate: The target compound. Features a nitro group in the ortho position and a cyano group in the para position.

  • (B) (E)-Ethyl 3-(2-cyano-4-nitrophenyl)acrylate: Isomer with a para-nitro and ortho-cyano group.

  • (C) (E)-Ethyl 3-(4-nitrophenyl)acrylate: A control compound with only a para-nitro group.[7]

  • (D) (E)-Ethyl 3-(3-nitrophenyl)acrylate: A control compound with a meta-nitro group.

  • (E) (E)-Ethyl 3-(4-cyanophenyl)acrylate: A control compound with only a para-cyano group.

Electronic Analysis:

Both –NO₂ and –CN are potent EWGs that operate through two primary mechanisms:

  • Inductive Effect (-I): An through-sigma-bond withdrawal of electron density due to high electronegativity. This effect diminishes with distance.

  • Resonance Effect (-R or -M): A through-pi-system withdrawal of electron density, which is only effective when the group is in the ortho or para position relative to the acrylate substituent.[8] This allows for the delocalization of the benzene ring's π-electrons onto the substituent, significantly increasing the electron deficiency of the ring and, by extension, the acrylate's β-carbon.

In isomers A , B , C , and E , the para substituent (–CN or –NO₂) powerfully activates the acrylate system via the resonance effect. The ortho substituent in A and B provides additional, strong activation through both inductive and resonance effects.[9] Conversely, in isomer D , the meta-nitro group can only exert its inductive effect, resulting in significantly lower activation compared to its ortho or para counterparts.[8]

Steric Considerations:

The presence of a bulky nitro group in the ortho position (Isomer A ) can introduce steric hindrance.[9] This may slightly impede the approach of a nucleophile. However, in the context of Michael additions with small to moderately sized nucleophiles, the overwhelming electronic activation is expected to be the dominant factor governing reactivity.

Experimental Design: A Framework for Kinetic Comparison

To quantitatively compare the reactivity of these isomers, we propose a kinetic study based on a model Michael addition reaction. The reaction's progress can be effectively monitored using UV-Vis spectrophotometry.

3.1. Model Reaction: Michael Addition of Thiophenol

Thiophenol is an excellent choice as a nucleophile for this study. It is a "soft" nucleophile that reacts cleanly and efficiently in conjugate additions. The reaction is typically fast enough to be monitored in real-time but slow enough to allow for accurate data acquisition.

3.2. Monitoring Technique: UV-Vis Spectrophotometry

The substituted ethyl phenylacrylate isomers possess an extended π-conjugated system, resulting in strong absorbance in the UV-Vis spectrum at a characteristic wavelength (λ_max). Upon addition of the nucleophile to the β-carbon, this conjugation is broken. Consequently, the absorbance at the initial λ_max will decrease over time. This change is directly proportional to the concentration of the reactant, allowing for the determination of reaction kinetics.[10][11]

3.3. Experimental Protocol

This protocol outlines the steps for determining the second-order rate constant for the reaction of an acrylate isomer with thiophenol.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the acrylate isomer (e.g., Isomer A) in a suitable solvent like acetonitrile.

    • Prepare a 100 mM stock solution of thiophenol in the same solvent. A large excess of the nucleophile is used to achieve pseudo-first-order conditions.

    • Prepare a 100 mM stock solution of a non-nucleophilic base, such as triethylamine (TEA), to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a range (e.g., 250-500 nm) to determine the λ_max of the acrylate isomer.

    • Equilibrate a cuvette containing 2.0 mL of the 1.0 mM acrylate solution inside the spectrophotometer's temperature-controlled cell holder (e.g., 25°C).[12]

  • Initiation of Reaction and Data Collection:

    • To initiate the reaction, inject a small volume (e.g., 20 µL) of the thiophenol stock solution and the TEA stock solution into the cuvette. Mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 5 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 10-15 minutes).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of thiophenol), the rate law simplifies to Rate = k_obs[Acrylate].

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiophenol].

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_acrylate Prepare Acrylate Stock Solution (1.0 mM) find_lambda Determine λ_max of Acrylate prep_acrylate->find_lambda prep_thiol Prepare Thiophenol Stock Solution (100 mM) mix Initiate Reaction in Cuvette prep_thiol->mix prep_base Prepare Base Stock Solution (100 mM) prep_base->mix find_lambda->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(A) vs. Time monitor->plot calc_k_obs Calculate k_obs (Slope) plot->calc_k_obs calc_k2 Calculate k₂ calc_k_obs->calc_k2

Caption: Workflow for kinetic analysis of Michael addition.

Generalized Michael Addition Mechanism

Caption: Mechanism of the Michael addition reaction.

Comparative Data and Discussion

The following table summarizes the predicted reactivity based on electronic principles and provides hypothetical, yet plausible, rate constants for context.

IsomerStructureKey Electronic EffectsPredicted Reactivity RankHypothetical k₂ (M⁻¹s⁻¹)
A: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate 4-CN, 2-NO₂-R (para-CN), -R (ortho-NO₂), -I (both)1 (Highest)1.85
B: (E)-Ethyl 3-(2-cyano-4-nitrophenyl)acrylate 2-CN, 4-NO₂-R (para-NO₂), -R (ortho-CN), -I (both)21.60
C: (E)-Ethyl 3-(4-nitrophenyl)acrylate 4-NO₂-R (para-NO₂), -I30.95
E: (E)-Ethyl 3-(4-cyanophenyl)acrylate 4-CN-R (para-CN), -I40.60
D: (E)-Ethyl 3-(3-nitrophenyl)acrylate 3-NO₂-I only5 (Lowest)0.15

Discussion of Results:

The predicted trend shows that reactivity is maximized when two strong electron-withdrawing groups are positioned at the ortho and para positions (Isomers A and B ). This arrangement allows both substituents to exert their powerful resonance (-R) and inductive (-I) effects, creating a highly electron-deficient π-system and a very electrophilic β-carbon.

Isomer A is predicted to be the most reactive. The combination of a para-cyano and an ortho-nitro group provides immense electronic activation. The nitro group is generally a stronger electron-withdrawing group than the cyano group, and its placement at the ortho position ensures its strong inductive and resonance effects are maximally leveraged.

Isomer B is expected to be slightly less reactive than A. While still exceptionally reactive due to the same ortho/para activation pattern, the slightly weaker withdrawing power of the ortho-cyano group compared to the ortho-nitro group in isomer A results in a marginally lower rate constant.

The single-substituent isomers (C and E ) are significantly less reactive than the dual-substituted ones, confirming the additive effect of the EWGs. The nitro-substituted acrylate (C ) is more reactive than the cyano-substituted one (E ), consistent with the stronger electron-withdrawing nature of the nitro group.

Finally, the meta-substituted isomer (D ) is the least reactive by a substantial margin. With the nitro group in the meta position, it cannot participate in resonance with the acrylate moiety. Its activating influence is limited to the weaker inductive effect, highlighting the critical importance of substituent position in modulating reactivity.

Conclusion and Outlook for Researchers

The reactivity of (E)-Ethyl 3-(aryl)acrylates is a direct and predictable function of the electronic effects imparted by the substituents on the phenyl ring. This guide demonstrates that the strategic placement of electron-withdrawing groups at the ortho and para positions leads to a dramatic enhancement in reactivity toward nucleophilic conjugate addition.

For researchers in drug discovery and materials science, this understanding is crucial. (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate stands out as a supremely reactive scaffold, ideal for syntheses where rapid and efficient bond formation is required, even with weaker nucleophiles. Conversely, isomers with meta substitution or single activating groups offer a more tempered reactivity, which may be advantageous in multi-step syntheses where selectivity is a primary concern. By leveraging the principles and protocols outlined herein, scientists can make informed decisions in the selection and application of these versatile chemical building blocks.

References

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  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. Link

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  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. Link

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  • Google Patents. Process for the synthesis of α-substituted acrylic acids and their application. patents.google.com. Link

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  • Ju, J., et al. (2011). 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. Chemical Communications, 47(20), 5873-5875. Link

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X-ray crystallography for absolute configuration of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive stereochemical characterization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a highly functionalized cinnamate derivative.

While "absolute configuration" typically refers to chiral centers (


), in the context of this achiral alkene, it refers to the unambiguous determination of the geometric isomerism (

vs.

)
and the conformational lock induced by the sterically demanding 2-nitro group.

Executive Summary & Technical Rationale

The structural elucidation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate presents a specific challenge in organic analysis. While standard NMR coupling constants (


) are often sufficient for simple cinnamates, the presence of the ortho-nitro group (2-NO

)
introduces significant steric strain. This forces the phenyl ring to twist out of planarity with the acrylate double bond, potentially distorting the vinyl proton coupling constants and rendering Nuclear Overhauser Effect (NOE) data ambiguous.

X-ray Crystallography serves as the "absolute" method in this context because it:

  • Directly visualizes the

    
     (trans) geometry of the alkene.
    
  • Quantifies the torsion angle between the phenyl ring and the acrylate plane (critical for understanding reactivity).

  • Resolves electronic delocalization effects from the para-cyano (4-CN) electron-withdrawing group.

Methodological Comparison
FeatureX-ray Crystallography (Recommended)Solution-State NMR (

H/NOESY)
DFT Computation
Stereochemical Certainty Absolute (100%) High (90-95%)Hypothetical
Steric Insight Precise Torsion Angles (

)
Inferential (via shifts)Gas-phase idealization
Sample State Solid (Single Crystal)Solution (CDCl

/DMSO)
In silico
Key Data Output Atomic Coordinates (

)

-coupling (Hz), NOE correlations
Energy minima (

)
Limitation Requires crystalline sampleAmbiguity in twisted systemsDepends on basis set

Critical Analysis: Why X-ray is Superior for this Molecule

The "Ortho-Nitro" Effect

In (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, the nitro group at position 2 sterically clashes with the vinyl proton (H


) or the carbonyl oxygen, depending on rotation.
  • NMR Issue: This twisting reduces orbital overlap, potentially altering the expected chemical shifts and relaxation times used in NOE experiments.

  • X-ray Solution: Crystallography freezes this conformation. You will likely observe a torsion angle of 20–40° between the aromatic ring and the alkene plane to relieve strain.

Electronic Push-Pull

The molecule features a "push-pull" electronic system (though weak, as the ester is also withdrawing). The 4-cyano and 2-nitro groups are strong electron withdrawers.

  • Crystallographic Evidence: X-ray analysis allows you to measure bond length alternation (BLA) in the phenyl ring. A shortening of the C(phenyl)-C(vinyl) bond would indicate significant conjugation despite the steric twist.

Experimental Protocol: X-ray Structure Determination

Phase 1: Crystal Growth (The Critical Step)

For this highly polar, planar molecule,


-

stacking is the dominant intermolecular force.
  • Solvent System: Use a binary system of Ethyl Acetate/Hexane (1:3) or Acetonitrile/Water (slow evaporation).

  • Method:

    • Dissolve 20 mg of the compound in minimal hot Ethyl Acetate.

    • Add Hexane dropwise until slight turbidity persists.

    • Add 1 drop of Ethyl Acetate to clear.

    • Allow to stand at 4°C in a vibration-free environment for 48-72 hours.

  • Target: Yellow/Pale-yellow prisms or needles.

Phase 2: Diffraction Data Collection
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å) is preferred over Copper for nitro-aromatics to minimize absorption, though Cu is acceptable for small organic crystals.
  • Temperature: Collect at 100 K (Cryostream). Cooling is mandatory to reduce thermal motion of the terminal Ethyl and Nitro groups, which are prone to disorder.

Phase 3: Structure Solution & Refinement
  • Space Group: Expect Centrosymmetric (e.g.,

    
     or 
    
    
    
    ) as the molecule is achiral.
    • Note: If it crystallizes in a chiral space group (e.g.,

      
      ), this is a case of "chiral packing of achiral molecules."
      
  • Refinement Strategy:

    • Locate heavy atoms (O, N) first.

    • The Nitro group (

      
      ) may show rotational disorder. Modeled using PART instructions in SHELXL if necessary.
      
    • Assign

      
       geometry based on the C-C=C-C torsion angle (approx. 180° for 
      
      
      
      , 0° for
      
      
      ).

Visualization of Logic & Workflow

Decision Pathway for Configuration Assignment

ConfigurationLogic Start Unknown Isomer (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate NMR 1H NMR Analysis (Preliminary) Start->NMR XRay Single Crystal X-ray Diffraction (Definitive) Start->XRay Gold Standard J_Coupling Check Vinyl Coupling (3J_HH) NMR->J_Coupling Decision_NMR J = 15-16 Hz? J_Coupling->Decision_NMR Ambiguous Ambiguous/Broad Signals (Due to 2-NO2 Sterics) Decision_NMR->Ambiguous No / Unclear Result_E Torsion ~ 180° CONFIRMED E-ISOMER Decision_NMR->Result_E Yes (Likely) Ambiguous->XRay Required Solve Structure Solution (Direct Methods) XRay->Solve Geometry Inspect C-C=C-C Torsion Solve->Geometry Geometry->Result_E Result_Z Torsion ~ 0° CONFIRMED Z-ISOMER Geometry->Result_Z

Caption: Logical workflow comparing NMR preliminary screening with X-ray definitive assignment for sterically crowded cinnamates.

Supporting Data (Representative)

For a substituted cinnamate of this class, the following X-ray parameters are diagnostic. These values serve as the validation standard for your experiment.

Table 1: Diagnostic Crystallographic Parameters (Expected)
ParameterValue Range (E-Isomer)Significance
C=C Bond Length 1.33 – 1.35 ÅTypical alkene double bond.
C(

)-C(

)-C(Ar)-C(ortho) Torsion
20° – 45°Indicates steric twist of the 2-nitrophenyl ring relative to the alkene.
=C-C=O Torsion 0° – 10° (s-cis) or 170-180° (s-trans)Conformation of the ester group.
Nitro Group Torsion 10° – 60°The

group often twists to minimize repulsion with the vinyl proton.
Intermolecular Contacts 3.0 – 3.4 Å (

-stacking)
Evidence of planar stacking, common in cyano-aromatics.

References

  • Grover, G. et al. (2012). Structural insights into sterically hindered cinnamates. Journal of Molecular Structure. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on X-ray Structure Refinement for Disordered Nitro Groups. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (For NMR coupling constant comparison). Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Purity Assessment of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the purity assessment of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate .

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly for androgen receptor modulators and dihydroquinazoline derivatives. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Melting Point (MP) Analysis serves as an indispensable, rapid "triage" tool for assessing crystallinity, detecting thermodynamic instability, and identifying geometric isomer contamination (E/Z ratios).

This guide objectively compares MP analysis against HPLC and Differential Scanning Calorimetry (DSC), providing a validated protocol for researchers to establish purity specifications for this specific intermediate.

Technical Context & Compound Specifics

Before assessing purity, it is vital to distinguish this specific regioisomer from its more common structural analogs.

  • Target Molecule: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

    • Structure: An ethyl ester of cinnamic acid with a cyano group at the 4-position and a nitro group at the 2-position of the phenyl ring.

    • Precursor: Typically derived from 4-cyano-2-nitrobenzaldehyde (MP: 109–111 °C).[1]

    • Key Impurities: Unreacted aldehyde, Z-isomer (geometric impurity), and oligomers.

  • Critical Isomer Warning: Do not confuse with Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (the Knoevenagel product), which has a significantly higher melting point (~161–165 °C). Confusing these isomers is a common error in procurement and QC.

Structural Visualization

The following diagram illustrates the workflow for validating the identity and purity of the target compound.

PurityWorkflow Start Crude Product (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Drying Vacuum Drying (Remove Solvent) Start->Drying MP_Check Melting Point (MP) Screen Drying->MP_Check Decision MP Range < 2°C? MP_Check->Decision HPLC HPLC (Quantitative) Release Testing Decision->HPLC Yes (Pass) Recryst Recrystallization (Remove Z-isomer/Oligomers) Decision->Recryst No (Fail) DSC DSC Analysis (Polymorph Check) Decision->DSC Ambiguous Recryst->Drying

Figure 1: Integrated workflow for purity assessment, prioritizing MP as the initial gatekeeper.

The Method: Melting Point Analysis

Thermodynamic Principle

Melting point depression is governed by the Van’t Hoff equation . For this crystalline acrylate, impurities (such as the Z-isomer or starting aldehyde) disrupt the lattice energy, causing the solid to melt at a lower temperature and over a broader range than the pure substance.



Where:

  • 
    : Melting point depression.[2]
    
  • 
    : Melting point of the pure substance (Kelvin).[3]
    
  • 
    : Mole fraction of impurity.
    
  • 
    : Enthalpy of fusion.
    
Experimental Protocol

Objective: Determine the capillary melting point to assess gross purity and E/Z isomeric fidelity.

  • Sample Preparation:

    • Dry the sample under vacuum (<10 mbar) at 40°C for 4 hours. Rationale: Residual solvent (ethanol/ethyl acetate) causes pseudo-depression, leading to false negatives.

    • Grind the sample to a fine powder using an agate mortar. Rationale: Ensures uniform heat transfer.

  • Loading:

    • Fill a glass capillary to a height of 2–3 mm. Compact by tapping.

  • Ramp Profile (Automated Apparatus):

    • Fast Ramp: 10°C/min up to 90°C.

    • Measurement Ramp: 1.0°C/min from 90°C until clear point.

    • Note: If the compound is suspected to be thermally unstable (common with nitro-acrylates), use a faster ramp (2°C/min) to minimize decomposition prior to melting.

  • Observation:

    • Record Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range

      
       2.0 °C.
      

Comparative Analysis: MP vs. Alternatives

This section evaluates how MP analysis stacks up against HPLC and DSC for this specific acrylate intermediate.

Comparison Matrix
FeatureMelting Point (MP)HPLC (UV/Vis)DSC (Diff. Scanning Calorimetry)
Primary Output Qualitative Purity / IdentityQuantitative Purity (%)Enthalpy (

) & Absolute Purity
Sensitivity to Z-Isomer High (Eutectic drop)High (Separates peaks)Medium (Melting depression)
Sample Destruction YesNo (if prep scale)Yes
Time per Run 10–15 mins30–60 mins60 mins
Cost per Run Low (< $5)High (

100)
High ($100+)
Solvent Detection Indirect (Depression)No (unless GC used)Yes (Endotherm)
Detailed Analysis
MP vs. HPLC (The Quantitative Standard)
  • The Gap: HPLC determines the exact percentage of impurities (e.g., 98.5% purity). MP only indicates if the sample is pure.

  • The Synergy: HPLC often fails to detect inorganic salts or residual solvents which do not absorb UV light. MP will show a depressed or broad range in the presence of these "invisible" impurities.

  • Isomer Specificity: For (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, the (Z)-isomer is a common byproduct. Even 2-3% of the Z-isomer can depress the MP by 5–10°C due to poor lattice packing compatibility. MP is therefore a faster "reject" test for geometric mixtures than HPLC.

MP vs. DSC (The Thermodynamic Twin)
  • The Gap: DSC provides the heat of fusion (

    
    ), which is critical for characterizing polymorphism. If the MP is sharp but the melting point is 10°C lower than expected, DSC can confirm if you have isolated a metastable polymorph rather than an impure sample.
    
  • Recommendation: Use DSC during the initial method development to establish the "Gold Standard" melting point for your specific lot of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate. Use capillary MP for routine batch release.

Troubleshooting & Data Interpretation

Use the following decision logic to interpret your MP results for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate.

DecisionLogic Result MP Result Observed Sharp_Correct Sharp Range (1-2°C) Target T_m Result->Sharp_Correct Broad_Low Broad Range (>3°C) Depressed T_m Result->Broad_Low Sharp_Low Sharp Range Significantly Low T_m Result->Sharp_Low Action_Pass PASS: Proceed to HPLC Sharp_Correct->Action_Pass Action_Dry FAIL: Solvent/Impurity Recrystallize & Dry Broad_Low->Action_Dry Action_Poly ALERT: Possible Polymorph or Z-Isomer Eutectic Sharp_Low->Action_Poly

Figure 2: Logic gate for interpreting melting point data.

Common Failure Modes
  • Broad Range (e.g., 105–112°C): Indicates wet sample or significant contamination with the starting aldehyde (4-cyano-2-nitrobenzaldehyde, MP ~110°C).

  • Sharp but Low (e.g., 125°C vs 135°C target): Suspect the (Z)-isomer . The Z-isomer often forms a eutectic mixture or crystallizes in a different lattice with a distinct, sharp melting point.

References

  • Aldehyde Precursor Data

    • ChemicalBook. (2025).[1] "4-FORMYL-3-NITROBENZONITRILE Properties and Melting Point." Available at:

  • Melting Point Theory

    • LibreTexts Chemistry. (2022). "6.1C: Melting Point Theory and Thermodynamics." Available at:

  • Acrylate Analysis Methods

    • PerkinElmer. (2024). "HPLC Analysis of Acrylate Monomers and Impurities." Available at:

  • Isomer Synthesis Context

    • BenchChem. (2024). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Structure and Data." (Note: Cited for structural comparison of the isomer). Available at:

Sources

Safety Operating Guide

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard-Based Disposal Strategy

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 104291-52-3) presents a multi-faceted disposal challenge due to its "trifecta" of functional groups: a nitrile (potential cyanide source), a nitro group (energetic/oxidizing potential), and an acrylate (polymerizable Michael acceptor).

Effective disposal requires a strategy that prevents three specific failure modes:

  • Acid Hydrolysis: Preventing the liberation of hydrogen cyanide (HCN) gas.

  • Uncontrolled Polymerization: Preventing exothermic runaway of the acrylate moiety.

  • Energetic Decomposition: Mitigating shock/thermal sensitivity associated with the nitroarene core.

Immediate Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with general trash. High-temperature incineration is the only validated destruction method.

Chemical Profile & Waste Characterization

To ensure proper segregation, the waste generator must understand the physicochemical properties governing this molecule's stability.

PropertyData / CharacteristicDisposal Implication
Molecular Formula

High nitrogen/oxygen content implies energetic potential.
Physical State Solid (typically yellow crystalline)Dust explosion hazard if finely divided.
Solubility Low in water; High in DMSO, DCM, Ethyl AcetateDo not attempt aqueous neutralization; use organic solvents for equipment cleaning.
Reactivity Michael Acceptor (Acrylate)Susceptible to nucleophilic attack; keep away from strong bases/amines to prevent polymerization.
Stability Acid Sensitive (Nitrile)CRITICAL: Contact with strong acids can release HCN gas.

Critical Segregation Logic (The "Why")

Safety relies on understanding causality. You must segregate this waste stream based on the following chemical incompatibilities:

  • Incompatibility A: Strong Acids (e.g., HCl,

    
    ) 
    
    • Mechanism:[1][2][3][4] Acid-catalyzed hydrolysis of the cyano group (-CN) can generate hydrogen cyanide (HCN).

    • Rule: Never add this waste to the "Acid Waste" carboy.

  • Incompatibility B: Strong Bases (e.g., NaOH, KOH, Amines)

    • Mechanism:[1][2][3][4] Bases can trigger two reactions:

      • Hydrolysis of the ester/nitrile.

      • Initiation of anionic polymerization of the acrylate double bond, leading to rapid exotherms and container rupture.

    • Rule: Isolate from "Caustic/Base" waste streams.

  • Incompatibility C: Oxidizers (e.g., Peroxides, Nitrates)

    • Mechanism:[1][2][3][4] The nitro group already provides internal oxygen. Adding external oxidizers increases the deflagration risk.

    • Rule: Store separately from oxidizers.[5]

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask (or fume hood sash lowered) to prevent inhalation of particulates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the container threads with a dry tissue to ensure the cap seals tightly without friction on chemical residue.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate"[6]

    • Hazard Checkboxes: Toxic, Irritant.[6][7][8][9]

    • Specific Note: Write "NITRILE/NITRO COMPOUND - NO ACIDS" in the comments section.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (HDPE is generally resistant to most standard organic solvents).

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual reactive reagents (e.g., thionyl chloride, hydrides), these must be quenched carefully before transfer to the waste container.

    • Caution: Ensure the pH of the final solution is near neutral (pH 6-8).

  • Segregation: Pour into a dedicated "Non-Halogenated Organic" waste container (assuming no chlorinated solvents are present).

    • If chlorinated solvents (DCM/Chloroform) are used: Use the "Halogenated Organic" waste stream.[5][10]

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.

Emergency Procedures: Spill Management

Do not use bleach (sodium hypochlorite) indiscriminately. While bleach is used to neutralize simple cyanides, it can react unpredictably with the acrylate/nitro functionalities.

Protocol:

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the lab.

  • PPE: Wear chemical-resistant gloves and a respirator if outside a hood.

  • Containment:

    • Liquids: Use absorbent pads or vermiculite.[6]

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop carefully.

  • Cleanup:

    • Place all contaminated materials into a heavy-duty plastic bag.

    • Double-bag the waste.

    • Label as "Hazardous Waste - Debris contaminated with Nitro/Nitrile organics."

  • Surface Decontamination: Wash the surface with a mild detergent and water. Do not use strong acids.

Regulatory Context (US EPA)

While this specific compound may not have a dedicated "P" or "U" list code, it falls under the following RCRA characteristics:

  • Characteristic Waste: Likely D003 (Reactive) if the nitro group concentration is high enough to show explosive properties, though typically it is classified simply as Toxic or Ignitable (D001) depending on the solvent.

  • Best Practice: If testing is not feasible, label and manage as "Hazardous Waste - Toxic/Reactive" to ensure the waste hauler utilizes incineration (Destruction & Removal Efficiency > 99.99%).

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Solid->SolidContainer LiquidSeg Check Solvents Liquid->LiquidSeg Labeling LABELING CRITICAL: 'Toxic/Irritant' Add Note: 'NITRILE/NITRO - NO ACIDS' SolidContainer->Labeling Halo Halogenated Solvents? (DCM, Chloroform) LiquidSeg->Halo NonHaloStream Stream: Non-Halogenated Organic Halo->NonHaloStream No HaloStream Stream: Halogenated Organic Halo->HaloStream Yes NonHaloStream->Labeling HaloStream->Labeling Final EHS Pickup -> Incineration Labeling->Final

Caption: Operational decision tree for segregating and packaging (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[11] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Personal protective equipment for handling (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hazard Analysis

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 1247466-76-9 / 104291-52-3) is not merely a "skin irritant"; it is a highly reactive Michael Acceptor .

The "Why" Behind the Protocol: Standard safety data sheets (SDS) often classify this compound generically as H315 (Skin Irritant) and H317 (Sensitizer). However, from a structural biology perspective, the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the phenyl ring significantly increase the electrophilicity of the acrylate double bond.

  • Mechanism: This compound readily undergoes conjugate addition reactions with nucleophilic residues (specifically cysteine thiols) on skin proteins.

  • Consequence: This haptenization triggers an immune response. Once a researcher is sensitized, even trace exposure can cause severe allergic contact dermatitis. Therefore, the goal of this protocol is zero skin contact.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last line of defense, but for sensitizers, it must be treated as a primary barrier.

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff, >0.14 mm)Acrylates can permeate thin nitrile rubber. The outer glove takes the contamination; the inner glove protects during doffing. Change outer gloves immediately upon splash.
Respiratory N95 / P2 (Minimum) P100 / P3 (Recommended for >1g)The compound is a fine crystalline powder. Inhalation allows systemic absorption of the nitrile moiety and direct sensitization of the respiratory tract.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. As a Michael acceptor, dust contact with the moist cornea can cause irreversible protein alkylation and damage.
Body Protection Tyvek® Lab Coat (Disposable) + ApronCotton lab coats absorb powders and retain them, creating a long-term exposure source. Disposable non-woven fabrics prevent accumulation.
Operational Workflow: The "No-Touch" Protocol

This workflow is designed to be self-validating. If you see yellow powder on your outer gloves, the protocol has already failed, and you must pause to decontaminate.

Phase A: Preparation & Engineering Controls
  • Workspace: All handling must occur inside a certified Chemical Fume Hood .

  • Surface Prep: Line the hood surface with a black or dark-colored spill mat .

    • Validation: The compound is a yellow powder. A dark background provides high-contrast visualization of even micro-spills, allowing immediate detection.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Dry powders often fly due to static, increasing inhalation risk.

Phase B: Weighing & Transfer
  • Taring: Tare the receiving vessel (flask) before bringing it into the hood to avoid contaminating the balance interface.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that require washing; dispose of the spatula as solid hazardous waste to eliminate a cleaning step (risk point).

  • Solvation: Dissolve the solid immediately after weighing.

    • Insight: The compound is safer in solution (reduced dust risk), but permeation through gloves becomes faster. Handle solutions with increased vigilance.

Phase C: Reaction & Cleanup[1]
  • Glassware: Use amber glassware if possible (prevents UV-induced E-to-Z isomerization, ensuring process integrity).

  • Decontamination: Before removing items from the hood, wipe the exterior of flasks with a tissue soaked in 10% sodium thiosulfate (or simple soap water if thiosulfate is unavailable). Thiosulfate acts as a nucleophile to quench the acrylate.

Visualized Safety Workflow (DOT Diagram)

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling (The Danger Zone) cluster_2 Phase 3: Disposal & Exit Start Start Protocol PPE Don PPE: Double Nitrile Gloves N95 Mask Goggles Start->PPE Check Engineering Check: Fume Hood On? Dark Spill Mat Laid? PPE->Check Weigh Weighing: Use Disposable Spatula Avoid Static Check->Weigh Inspect Visual Inspection: Yellow Dust on Gloves? Weigh->Inspect Clean IMMEDIATE ACTION: Change Outer Gloves Inspect->Clean Yes (Contamination) Solvate Solvation: Dissolve Solid Immediately Inspect->Solvate No (Clean) Clean->Weigh Waste Solid Waste: Double Bag Spatula/Wipes Label 'Toxic/Sensitizer' Solvate->Waste LiquidWaste Liquid Waste: Segregated Organic Stream NO Oxidizers Solvate->LiquidWaste Wash Exit: Wash Hands with Soap & Cold Water Waste->Wash LiquidWaste->Wash

Caption: Operational logic flow emphasizing the "Visual Inspection" loop to prevent cross-contamination of the lab environment.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Wash immediately with copious soap and water .[2][3] Do not use alcohol or organic solvents (acetone/ethanol); these increase skin permeability and drive the acrylate deeper into the dermis.

  • Eye Contact: Rinse for 15 minutes.[4][5] Seek medical attention immediately—bring the SDS.

  • Spill Cleanup:

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up using a circular motion (outside to inside).

    • Place all cleanup materials in a sealed hazardous waste bag.

Disposal Strategy
  • Solid Waste: Spatulas, weighing boats, and contaminated gloves must be double-bagged and labeled "Toxic Solid - Acrylate Sensitizer."

  • Liquid Waste: Dispose of in "Non-Halogenated Organic" streams.

    • Critical Incompatibility: Do not mix with strong acids or oxidizers. While the nitrile group is stable, acidic conditions can hydrolyze the ester, and strong oxidizers (like Nitric Acid) mixed with organics can lead to energetic reactions.

    • Destruction: Incineration is the only approved method for final destruction to ensure breakdown of the nitro and cyano functionalities.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Ethyl acrylate (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Ethyl Acrylate.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.